molecular formula C23H25O5P B12368497 VK-0214 CAS No. 852949-30-5

VK-0214

Cat. No.: B12368497
CAS No.: 852949-30-5
M. Wt: 412.4 g/mol
InChI Key: GFJCILQBXUTOGN-UHFFFAOYSA-N
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Description

VK-0214 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

Properties

CAS No.

852949-30-5

Molecular Formula

C23H25O5P

Molecular Weight

412.4 g/mol

IUPAC Name

[4-[(3-benzyl-4-hydroxyphenyl)methyl]-3,5-dimethylphenoxy]methylphosphonic acid

InChI

InChI=1S/C23H25O5P/c1-16-10-21(28-15-29(25,26)27)11-17(2)22(16)14-19-8-9-23(24)20(13-19)12-18-6-4-3-5-7-18/h3-11,13,24H,12,14-15H2,1-2H3,(H2,25,26,27)

InChI Key

GFJCILQBXUTOGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)CC3=CC=CC=C3)C)OCP(=O)(O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Novel Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists for Metabolic Disorders: A Focus on Resmetirom and VK2809

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic disorders, particularly Metabolic Dysfunction-Associated Steatohepatitis (MASH), represent a significant and growing unmet medical need. The thyroid hormone receptor-beta (TRβ), predominantly expressed in the liver, has emerged as a promising therapeutic target. Selective activation of TRβ can favorably modulate lipid metabolism and reduce liver fat, inflammation, and fibrosis, while avoiding the adverse effects associated with non-selective thyroid hormone action mediated by TRα. This technical guide provides an in-depth overview of two leading novel selective TRβ agonists, Resmetirom (B1680538) (Madrigal Pharmaceuticals) and VK2809 (Viking Therapeutics). We will delve into their mechanism of action, present comparative quantitative data from clinical trials, detail key experimental protocols, and visualize the underlying signaling pathways and experimental workflows.

Introduction to Selective TRβ Agonism

Thyroid hormones are critical regulators of metabolism. Their effects are mediated by two primary receptor isoforms, TRα and TRβ, which have distinct tissue distributions and physiological roles. TRα is predominantly found in the heart, bone, and brain, while TRβ is the major isoform in the liver.[1] Non-selective thyroid hormone analogs have been explored for metabolic disorders but were limited by side effects such as tachycardia and bone loss, which are mediated by TRα activation.

The development of selective TRβ agonists aims to harness the beneficial metabolic effects of thyroid hormone signaling in the liver, including:

  • Increased fatty acid β-oxidation: Enhancing the breakdown of lipids in hepatocytes.

  • Decreased de novo lipogenesis: Reducing the synthesis of new fatty acids.

  • Improved cholesterol metabolism: Promoting the conversion of cholesterol to bile acids.

Resmetirom and VK2809 are orally available small molecules designed to be liver-directed and highly selective for TRβ, offering a targeted approach to treating MASH and other metabolic diseases.[1]

Mechanism of Action and Signaling Pathway

Both Resmetirom and VK2809 act as selective agonists of the TRβ. Upon binding to TRβ in the nucleus of hepatocytes, these agonists induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcription of target genes involved in lipid metabolism and cellular homeostasis.

Key downstream effects include the upregulation of genes involved in mitochondrial fatty acid oxidation (e.g., CPT1A) and the suppression of genes involved in lipogenesis (e.g., SREBP-1c).[2] This dual action helps to reduce the accumulation of toxic lipid species in the liver, thereby mitigating cellular stress, inflammation, and fibrosis.

TRB_Signaling_Pathway cluster_blood Bloodstream cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects Agonist Resmetirom / VK2809 Agonist_cyto Resmetirom / VK2809 Agonist->Agonist_cyto Uptake TRB TRβ Receptor Agonist_cyto->TRB Binding TRE Thyroid Hormone Response Element (TRE) TRB->TRE Binding to Coactivators Coactivators TRB->Coactivators Recruitment RXR RXR RXR->TRE Target_Genes Target Gene Transcription TRE->Target_Genes Initiates Coactivators->TRE Lipogenesis ↓ De Novo Lipogenesis (SREBP-1c) Target_Genes->Lipogenesis Beta_Oxidation ↑ Fatty Acid β-Oxidation (CPT1A) Target_Genes->Beta_Oxidation Cholesterol_Metabolism ↑ Cholesterol Metabolism Target_Genes->Cholesterol_Metabolism

Caption: TRβ Agonist Signaling Pathway in Hepatocytes

Quantitative Data Presentation

The following tables summarize the key efficacy and safety data from the pivotal clinical trials for Resmetirom (MAESTRO-NASH) and VK2809 (VOYAGE).

Table 1: Efficacy of Resmetirom in the MAESTRO-NASH Trial (52 Weeks)
EndpointPlacebo (n=321)Resmetirom 80 mg (n=322)Resmetirom 100 mg (n=323)
NASH Resolution with No Worsening of Fibrosis 9.7%25.9% (p<0.001)29.9% (p<0.001)
Fibrosis Improvement by ≥1 Stage with No Worsening of NASH 14.2%24.2% (p<0.001)25.9% (p<0.001)
Change in LDL-Cholesterol (at 24 weeks) +0.1%-13.6% (p<0.001)-16.3% (p<0.001)

Data sourced from the MAESTRO-NASH Phase 3 trial results.[3][4][5][6]

Table 2: Efficacy of VK2809 in the VOYAGE Trial (52 Weeks)
EndpointPlaceboVK2809 (Various Doses)
NASH Resolution with No Worsening of Fibrosis 29%63% to 75%
Fibrosis Improvement by ≥1 Stage with No Worsening of NASH 34%44% to 57%
Relative Reduction in Liver Fat (MRI-PDFF) at 12 Weeks N/A38% to 55%

Data sourced from the VOYAGE Phase 2b trial results.[7][8][9]

Table 3: Safety and Tolerability
Adverse EventResmetirom (MAESTRO-NASH)VK2809 (VOYAGE)
Most Common Diarrhea and nausea were more frequent than placebo.[6]Generally well-tolerated with a low rate of adverse events.[8]
Serious Adverse Events Incidence was similar across placebo and treatment groups.[6]No serious adverse events reported in completed studies.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of research findings. Below are outlines of key experimental protocols employed in the development of selective TRβ agonists.

In Vitro TRβ Selectivity Assays

Objective: To determine the potency and selectivity of a compound for TRβ over TRα.

Method: Luciferase Reporter Gene Assay [10][11]

  • Cell Culture: Human embryonic kidney (HEK293) cells are cultured in appropriate media.

  • Transfection: Cells are co-transfected with two plasmids:

    • An expression vector for full-length human TRα or TRβ.

    • A reporter plasmid containing a thyroid hormone response element (TRE) driving the expression of a luciferase gene.

  • Compound Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., Resmetirom, VK2809) or a reference agonist (e.g., T3).

  • Luciferase Assay: After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: Dose-response curves are generated to calculate the EC50 (half-maximal effective concentration) for each receptor subtype. The selectivity ratio is determined by dividing the EC50 for TRα by the EC50 for TRβ.

Preclinical Animal Models of MASH

Objective: To evaluate the in vivo efficacy of a TRβ agonist in a disease-relevant animal model.

Method: Diet-Induced MASH Model [2][12][13][14]

  • Animal Model: Male C57BL/6J mice are commonly used.

  • Diet: Mice are fed a diet high in fat (e.g., 40-60%), fructose, and cholesterol for an extended period (e.g., 16-24 weeks) to induce a MASH phenotype with fibrosis.

  • Compound Administration: The test compound is administered orally once daily at various doses.

  • Efficacy Assessment:

    • Liver Histology: Liver tissue is collected, sectioned, and stained with Hematoxylin and Eosin (H&E) and Sirius Red to assess steatosis, inflammation, ballooning (NAFLD Activity Score - NAS), and fibrosis.

    • Biochemical Analysis: Serum levels of ALT, AST, triglycerides, and cholesterol are measured.

    • Gene Expression Analysis: Hepatic gene expression of key metabolic and fibrotic markers is quantified by qPCR.

Clinical Trial Methodology for MASH

Objective: To assess the safety and efficacy of a TRβ agonist in patients with biopsy-confirmed MASH.

Method: Randomized, Double-Blind, Placebo-Controlled Trial (e.g., MAESTRO-NASH, VOYAGE) [7][9][15][16][17][18]

  • Patient Population: Adults with biopsy-confirmed MASH and fibrosis stage F2 or F3. Key inclusion criteria often include a NAFLD Activity Score (NAS) of ≥4.

  • Randomization: Patients are randomized to receive the investigational drug at one or more dose levels or a placebo.

  • Treatment Duration: Typically 52 weeks for the primary endpoint assessment.

  • Primary Endpoints:

    • NASH Resolution: Defined as a reduction in the NAS to a level indicative of no MASH, without worsening of fibrosis.

    • Fibrosis Improvement: A decrease of at least one stage in fibrosis score without worsening of NASH.

  • Key Secondary and Exploratory Endpoints:

    • Liver Fat Reduction: Quantified by Magnetic Resonance Imaging Proton Density Fat Fraction (MRI-PDFF).[19][20][21][22]

    • Lipid Profile: Changes in LDL-cholesterol, triglycerides, and other lipid parameters.

    • Liver Enzymes: Changes in ALT and AST.

  • Assessment Methods:

    • Liver Biopsy: Performed at baseline and end of treatment. Histological scoring is conducted by blinded central pathologists using the NASH Clinical Research Network (CRN) scoring system.[23][24][25][26]

    • MRI-PDFF: A non-invasive imaging technique to quantify the fraction of protons in liver tissue that are bound to fat.

Visualization of Experimental Workflows

Experimental_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development In_Vitro In Vitro Assays (TRβ Selectivity) Animal_Models Animal Models of MASH (Efficacy & Safety) In_Vitro->Animal_Models Lead Candidate Selection Phase1 Phase 1 (Safety & PK in Healthy Volunteers) Animal_Models->Phase1 IND Filing Phase2 Phase 2 (Dose-Ranging & Efficacy in Patients) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: Drug Development Workflow for TRβ Agonists

Conclusion

Selective TRβ agonists, exemplified by Resmetirom and VK2809, represent a significant advancement in the therapeutic landscape for MASH and other metabolic disorders. Their liver-targeted mechanism of action and high selectivity for the TRβ receptor allow for the beneficial modulation of lipid metabolism while minimizing off-target effects. The robust clinical trial data for both compounds demonstrate their potential to resolve steatohepatitis and improve fibrosis, offering hope for patients with this progressive disease. This technical guide provides a foundational understanding of these novel agents, their mechanism, and the methodologies used to evaluate their efficacy and safety, which will be critical for ongoing research and development in this field.

References

The Discovery and Development of VK-0214 for X-Linked Adrenoleukodystrophy: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

X-linked adrenoleukodystrophy (X-ALD) is a rare and devastating neurodegenerative disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs) due to mutations in the ABCD1 gene. VK-0214, a novel, orally available, small molecule selective thyroid hormone receptor beta (TRβ) agonist, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the discovery and development of this compound for the treatment of X-ALD, detailing its mechanism of action, preclinical data, and clinical trial findings. All quantitative data are summarized in structured tables, and key experimental methodologies are described. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction to X-Linked Adrenoleukodystrophy (X-ALD)

X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, which encodes the adrenoleukodystrophy protein (ALDP), a peroxisomal transporter.[1] This protein is responsible for transporting VLCFA-CoA esters into peroxisomes for degradation.[1] Dysfunction of ALDP leads to the accumulation of VLCFAs in various tissues, most critically in the brain, spinal cord, and adrenal glands, resulting in demyelination and neuroinflammation.[1] The clinical spectrum of X-ALD is broad, with the most common form in adults being adrenomyeloneuropathy (AMN), a slowly progressive myelopathy.[1] A critical unmet need exists for therapies that can address the underlying pathophysiology of the disease.

This compound: A Selective Thyroid Hormone Receptor Beta (TRβ) Agonist

This compound is a small molecule designed to selectively activate the thyroid hormone receptor beta (TRβ).[1] TRβ is known to regulate the expression of the ABCD2 gene, a paralog of ABCD1 that encodes the adrenoleukodystrophy-related protein (ALDRP).[1] ALDRP can functionally compensate for the deficient ALDP by transporting VLCFAs into peroxisomes.[1] By selectively activating TRβ, this compound aims to upregulate ABCD2 expression, thereby increasing ALDRP levels and promoting the degradation of VLCFAs.[1]

Mechanism of Action

The proposed mechanism of action for this compound in X-ALD is centered on the transcriptional regulation of the ABCD2 gene.

cluster_Cell Cell cluster_Nucleus cluster_Peroxisome VK0214 This compound (Oral Administration) TRb Thyroid Hormone Receptor Beta (TRβ) VK0214->TRb Binds and Activates Nucleus Nucleus TRb->Nucleus Translocates to TRE Thyroid Hormone Response Element (TRE) on ABCD2 Gene Promoter TRb->TRE Binds to ABCD2_Gene ABCD2 Gene TRE->ABCD2_Gene Promotes Transcription ABCD2_mRNA ABCD2 mRNA ABCD2_Gene->ABCD2_mRNA Transcription Ribosome Ribosome ABCD2_mRNA->Ribosome Translation ALDRP Adrenoleukodystrophy- Related Protein (ALDRP) Ribosome->ALDRP Peroxisome Peroxisome ALDRP->Peroxisome Transports VLCFA_CoA VLCFA-CoA Beta_Oxidation β-oxidation VLCFA_CoA->Beta_Oxidation cluster_Trial Phase 1b Clinical Trial Workflow (NCT04973657) Screening Patient Screening (Adult Males with AMN) Randomization Randomization Screening->Randomization Placebo Placebo Cohort (Once Daily) Randomization->Placebo VK0214_20mg This compound 20 mg Cohort (Once Daily) Randomization->VK0214_20mg VK0214_40mg This compound 40 mg Cohort (Once Daily) Randomization->VK0214_40mg Treatment 28-Day Treatment Period Placebo->Treatment VK0214_20mg->Treatment VK0214_40mg->Treatment FollowUp Follow-up Assessments Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis

References

Initial In Vivo Efficacy of VK-0214: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in vivo efficacy studies of VK-0214, a novel, orally available, small molecule selective thyroid hormone receptor beta (TRβ) agonist. The focus of these foundational studies has been on the potential of this compound as a therapeutic agent for X-linked adrenoleukodystrophy (X-ALD), a rare and debilitating metabolic disorder. This document summarizes key quantitative outcomes, details experimental methodologies, and visualizes the underlying biological pathways and study designs.

Core Mechanism of Action

This compound is designed to target the underlying pathophysiology of X-ALD.[1][2] The disease is caused by mutations in the ABCD1 gene, which impairs the function of the adrenoleukodystrophy protein (ALDP), a peroxisomal transporter responsible for the breakdown of very long-chain fatty acids (VLCFAs).[1][2] The accumulation of VLCFAs is a hallmark of X-ALD and is believed to contribute to the severe neuroinflammation and demyelination characteristic of the disease.[1][3]

This compound, as a selective TRβ agonist, works by upregulating the expression of the ABCD2 gene.[1][2][3] The protein encoded by ABCD2, the adrenoleukodystrophy-related protein (ALDRP), can compensate for the deficient ALDP by also transporting VLCFAs into peroxisomes for degradation.[1][3] Preclinical research has demonstrated that increasing ABCD2 expression can lead to the normalization of VLCFA levels.[3][4]

Preclinical In Vivo Studies in an X-ALD Mouse Model

Initial proof-of-concept for this compound was established in an in vivo model of X-ALD using mice with a knockout of the ABCD1 gene, which mimics the biochemical abnormalities observed in human X-ALD patients.[5][6] These studies were crucial in demonstrating the potential of this compound to address the core biochemical defect of the disease.

Experimental Protocol: ABCD1 Knockout Mouse Study

Animal Model: Male mice with a genetic knockout of the ABCD1 gene (Abcd1−/−) were utilized. These mice exhibit the characteristic accumulation of VLCFAs seen in X-ALD patients.[3][5]

Treatment Regimen:

  • Mice were randomly assigned to receive either this compound or a vehicle control.

  • This compound was administered orally on a once-daily basis.[5]

  • Studies were conducted for durations of both six and 25 weeks to assess short-term and long-term efficacy and safety.[3][5][6]

Sample Collection and Analysis:

  • Plasma samples were collected at multiple time points throughout the studies to measure levels of various VLCFA lysophosphatidylcholine (B164491) (LPC) esters.[3][5][6]

  • At the termination of the studies, tissue samples, including from the central nervous system (CNS), were collected to assess tissue-level VLCFA reduction and ABCD2 gene expression.[1][2][3]

  • ABCD2 gene expression was quantified using quantitative polymerase chain reaction (qPCR) analysis.[4]

Quantitative Results Summary: Preclinical Studies

The preclinical studies demonstrated significant and progressive reductions in VLCFA levels in both plasma and tissues of the treated animals.

ParameterDurationResultStatistical Significance
Plasma C26:0-LPC 6 Weeks29% reduction vs. vehicle[5]p < 0.0001[5]
25 WeeksUp to 57% reduction vs. vehicle[4]p < 0.0001[4]
Plasma C24:0-LPC 6 Weeks21% reduction vs. vehicle[5]p < 0.005[5]
25 WeeksUp to 61% reduction vs. vehicle[4]p < 0.0001[4]
Plasma C22:0-LPC 6 Weeks43% reduction vs. vehicle[5]p < 0.0001[5]
25 WeeksUp to 74% reduction vs. vehicle[4]p < 0.0001[4]
Plasma C20:0-LPC 6 Weeks54% reduction vs. vehicle[5]p < 0.0001[5]
ABCD2 Gene Expression (Brain) 25 Weeks35% increase vs. vehicle[4]p < 0.05[4]
ABCD2 Gene Expression (Liver) 25 Weeks262% increase vs. vehicle[4]p < 0.05[4]

Phase 1b Clinical Trial in X-ALD Patients

Following the promising preclinical results, a Phase 1b clinical trial was initiated to evaluate the safety, tolerability, and efficacy of this compound in adult male patients with adrenomyeloneuropathy (AMN), the most common form of X-ALD.[1][7][8]

Experimental Protocol: Phase 1b Clinical Trial

Study Design: A multi-center, randomized, double-blind, placebo-controlled study was conducted.[7][9]

Patient Population: Adult male patients diagnosed with the AMN form of X-ALD were enrolled.[1][7][9]

Treatment Regimen:

  • Patients were enrolled into three cohorts: placebo, 20 mg this compound daily, and 40 mg this compound daily.[8][9][10]

  • The treatment was administered orally, once daily, for a period of 28 days.[1][7][10]

Endpoints:

  • Primary: To evaluate the safety and tolerability of this compound.[7][8]

  • Secondary: To assess the pharmacokinetics of this compound.[7]

  • Exploratory: To measure the effects of this compound on plasma levels of VLCFAs.[7]

Quantitative Results Summary: Phase 1b Clinical Trial

The Phase 1b trial demonstrated that this compound was safe and well-tolerated and led to significant reductions in plasma VLCFA levels.[1][9][10]

ParameterDoseResult (Change from Baseline vs. Placebo)
Plasma C26:0-LPC 20 mgStatistically significant reductions observed[9][10]
40 mgStatistically significant reductions observed[9][10]
Low-Density Lipoprotein Cholesterol (LDL-C) Both DosesReductions observed[1][9][10]
Apolipoprotein B (ApoB) Both DosesReductions observed[1][9][10]
Lipoprotein (a) [Lp(a)] Both DosesReductions observed[1][9][10]

Visualizations

Signaling Pathway and Experimental Workflows

cluster_0 This compound Signaling Pathway in X-ALD VK0214 This compound TRb Thyroid Hormone Receptor Beta (TRβ) VK0214->TRb activates ABCD2_gene ABCD2 Gene TRb->ABCD2_gene upregulates expression ABCD2_protein ABCD2 Protein (ALDRP) (VLCFA Transporter) ABCD2_gene->ABCD2_protein translates to Peroxisome Peroxisome ABCD2_protein->Peroxisome transports VLCFAs into Degradation VLCFA Degradation (β-oxidation) Peroxisome->Degradation VLCFA Very Long-Chain Fatty Acids (VLCFAs) VLCFA->ABCD2_protein

Caption: this compound activates TRβ, leading to increased ABCD2 expression and enhanced VLCFA degradation.

cluster_1 Preclinical In Vivo Study Workflow (ABCD1 KO Mouse) AnimalModel ABCD1 KO Mouse Model Randomization Randomization AnimalModel->Randomization Treatment This compound (Once Daily, Oral) Randomization->Treatment Control Vehicle Control Randomization->Control Duration 6 or 25 Weeks Treatment->Duration Control->Duration Analysis Plasma & Tissue Analysis (VLCFAs, ABCD2 Expression) Duration->Analysis

Caption: Workflow of the preclinical efficacy studies of this compound in an X-ALD mouse model.

cluster_2 Phase 1b Clinical Trial Workflow (AMN Patients) PatientPopulation Adult Male Patients with AMN Screening Screening & Enrollment PatientPopulation->Screening Randomization Randomization (Double-Blind) Screening->Randomization Dose1 This compound (20 mg) Randomization->Dose1 Dose2 This compound (40 mg) Randomization->Dose2 Placebo Placebo Randomization->Placebo TreatmentPeriod 28-Day Once-Daily Oral Dosing Dose1->TreatmentPeriod Dose2->TreatmentPeriod Placebo->TreatmentPeriod EndpointAnalysis Endpoint Analysis (Safety, PK, VLCFAs) TreatmentPeriod->EndpointAnalysis

Caption: Design and workflow of the Phase 1b clinical trial of this compound in patients with AMN.

References

Understanding the Pharmacodynamics of VK-0214: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VK-0214 is a novel, orally available, small molecule agonist with high selectivity for the thyroid hormone receptor beta (TRβ).[1][2] It is currently under investigation for the treatment of X-linked adrenoleukodystrophy (X-ALD), a rare and debilitating genetic metabolic disorder.[2] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing its mechanism of action and study designs.

X-ALD is characterized by mutations in the ABCD1 gene, which leads to a deficiency in the adrenoleukodystrophy protein (ALDP), a peroxisomal transporter. This deficiency results in the pathological accumulation of very long-chain fatty acids (VLCFAs) in various tissues, including the brain, spinal cord, and adrenal glands. The accumulation of VLCFAs is a key driver of the inflammatory demyelination and neurodegeneration seen in X-ALD patients.

This compound's therapeutic rationale is based on its ability to selectively activate TRβ, which in turn upregulates the expression of the ABCD2 gene. The ABCD2 gene encodes a compensatory transporter, adrenoleukodystrophy-related protein (ADLRP), which can functionally compensate for the deficient ALDP and promote the metabolism of VLCFAs.[3][4]

Mechanism of Action: A Signaling Pathway

This compound exerts its pharmacodynamic effects by selectively targeting the thyroid hormone receptor beta, a nuclear receptor primarily expressed in the liver, kidney, and brain. Upon binding, this compound activates the receptor, leading to a cascade of transcriptional events that culminate in the increased metabolism of VLCFAs.

cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VK0214 This compound TRb_inactive Inactive TRβ VK0214->TRb_inactive Binds to TRb_active Active TRβ-VK0214 Complex TRb_inactive->TRb_active Translocates to Nucleus and Activates ABCD2_gene ABCD2 Gene TRb_active->ABCD2_gene Promotes Transcription ABCD2_mRNA ABCD2 mRNA ABCD2_gene->ABCD2_mRNA Transcription ADLRP ADLRP (ABCD2 Protein) ABCD2_mRNA->ADLRP Translation VLCFA_metabolism Increased VLCFA Metabolism ADLRP->VLCFA_metabolism Facilitates VLCFA_accumulation Reduced VLCFA Accumulation VLCFA_metabolism->VLCFA_accumulation Leads to

This compound Mechanism of Action Signaling Pathway.

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of this compound have been quantified in both preclinical and clinical studies, demonstrating its potential to reduce VLCFA levels and improve lipid profiles.

Preclinical Data: In Vivo Model of X-ALD

A 25-week proof-of-concept study was conducted in an ABCD1 knockout mouse model, which mimics the biochemical abnormalities of human X-ALD.[3][5][6]

ParameterObservationReference
Plasma C26:0-LPC Reduction 29% reduction compared to vehicle-treated controls.[7]
Whole Blood C26:0-LPC Reduction 52% greater reduction from baseline compared to vehicle-treated controls.[7]
ABCD2 Gene Expression Statistically significant increases in both liver and cerebral cortex.[5]
Clinical Data: Phase 1 and Phase 1b Trials

A Phase 1 study in healthy volunteers and a Phase 1b study in adult male patients with the adrenomyeloneuropathy (AMN) form of X-ALD have been completed.[2][8]

Table 1: Phase 1b Study in X-ALD Patients (28-Day Treatment)

Biomarker20 mg/day this compound40 mg/day this compoundPlaceboReference
C26:0-LPC Reduction Significant reductionSignificant reduction-[2]
LDL-C Reduction Reduction observedReduction observed-[9]
Apolipoprotein B (ApoB) Reduction Reduction observedReduction observed-[9]
Lipoprotein (a) [Lp(a)] Reduction Reduction observedReduction observed-[9]

Experimental Protocols

Detailed methodologies for the key preclinical and clinical studies are outlined below.

Preclinical In Vivo Study in an X-ALD Mouse Model
  • Study Design: A 25-week, vehicle-controlled study.[3][6]

  • Animal Model: ABCD1 knockout mice, which exhibit the biochemical characteristics of X-ALD.[3][7]

  • Drug Administration: this compound was administered orally once daily.[4][7] The specific formulation and dosage are not publicly detailed.

  • Biomarker Analysis:

    • VLCFA Quantification: Plasma levels of C26:0-lysophosphatidylcholine (C26:0-LPC), a key biomarker for X-ALD, were measured.[7] While the specific analytical method for this study is not detailed, the standard methods for VLCFA quantification in plasma are Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12]

      • Sample Preparation (General LC-MS/MS Protocol): Plasma samples are subjected to lipid extraction, followed by hydrolysis to release free fatty acids. The fatty acids are then derivatized to enhance ionization efficiency before analysis.[11]

    • Gene Expression Analysis: The expression of the ABCD2 gene in liver and cerebral cortex tissues was quantified using quantitative polymerase chain reaction (qPCR).[5]

      • qPCR Primers (Human ABCD2):

        • Forward Sequence: CCTGATGAAGTATGTTTGGAGCAG[13]

        • Reverse Sequence: GAGCAGTGGTAAAGGCTTCTGTC[13]

Phase 1b Clinical Trial in Patients with Adrenomyeloneuropathy (AMN)
  • Trial Identifier: NCT04973657[1][14]

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled study.[8]

  • Participants: Adult male patients with the adrenomyeloneuropathy (AMN) form of X-ALD.[8]

    • Key Inclusion Criteria:

      • Diagnosis of X-ALD confirmed by genetic testing.[1][15]

      • Elevated VLCFA levels.[1][15]

      • Clinical features of AMN or adrenal insufficiency.[1][15]

      • Age 18 years and older.[1][15]

    • Key Exclusion Criteria:

      • Cerebral form of X-ALD.[1]

      • Treatment with any drug targeting TRβ or being tested for X-ALD within 30 days of screening.[1]

      • Use of Lorenzo's Oil or other lipid-lowering agents known to affect VLCFA levels.[1]

  • Treatment Arms:

    • This compound 20 mg once daily for 28 days.[8]

    • This compound 40 mg once daily for 28 days.[8]

    • Placebo once daily for 28 days.[8]

  • Primary Outcome Measures: Safety and tolerability of this compound.

  • Pharmacodynamic Assessments:

    • VLCFA Analysis: Measurement of plasma levels of C26:0-LPC and other VLCFAs. The specific analytical platform used in the trial is not specified, but LC-MS/MS is the current gold standard for C26:0-LPC analysis.[12][16]

    • Lipid Panel: Measurement of LDL-C, ApoB, and Lp(a).

Visualizing Experimental and Logical Workflows

Phase 1b Clinical Trial Workflow

The following diagram illustrates the workflow of the Phase 1b clinical trial for this compound in patients with AMN.

cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment 28-Day Treatment Phase cluster_assessment Assessment Phase Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1:1) Patient_Screening->Randomization Cohort_A Cohort A: this compound (20 mg/day) Randomization->Cohort_A Cohort_B Cohort B: this compound (40 mg/day) Randomization->Cohort_B Cohort_C Cohort C: Placebo Randomization->Cohort_C Safety_Assessment Safety & Tolerability Assessment Cohort_A->Safety_Assessment PD_Assessment Pharmacodynamic Assessment (VLCFA & Lipid Levels) Cohort_A->PD_Assessment Cohort_B->Safety_Assessment Cohort_B->PD_Assessment Cohort_C->Safety_Assessment Cohort_C->PD_Assessment

Workflow of the Phase 1b Clinical Trial of this compound.

Conclusion

This compound, a selective TRβ agonist, has demonstrated a clear pharmacodynamic effect in both preclinical models and clinical trials in patients with X-linked adrenoleukodystrophy. Its mechanism of action, centered on the upregulation of the compensatory VLCFA transporter ABCD2, is supported by gene expression data. The observed reductions in plasma VLCFAs and improvements in the broader lipid profile highlight its potential as a disease-modifying therapy for this rare and devastating disorder. Further clinical development will be crucial to fully elucidate its efficacy and long-term safety profile.

References

The Selective TRβ Agonist VK-0214: A Technical Overview of its Impact on ABCD2 Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VK-0214, a novel, orally available, small molecule thyroid hormone receptor beta (TRβ) agonist, and its specific effects on the expression of the ATP-binding cassette transporter D2 (ABCD2) gene. The information presented herein is compiled from preclinical and clinical data to serve as a comprehensive resource for professionals in the field of metabolic and endocrine disorder research.

Introduction: X-Linked Adrenoleukodystrophy and the Role of ABCD Transporters

X-linked adrenoleukodystrophy (X-ALD) is a rare and severe genetic metabolic disorder caused by mutations in the ABCD1 gene.[1][2] This gene encodes the adrenoleukodystrophy protein (ALDP), a peroxisomal transporter essential for the metabolism of very long-chain fatty acids (VLCFAs).[1] Impaired ALDP function leads to the accumulation of VLCFAs in various tissues, most critically in the brain, spinal cord, and adrenal glands, which is believed to trigger demyelination and neurodegeneration.[1][3][4]

The ABCD2 gene, a close homolog of ABCD1, encodes the adrenoleukodystrophy-related protein (ALDRP).[1] ALDRP can functionally compensate for the deficient ALDP.[5][6][7] Preclinical research has demonstrated that increasing the expression of the ABCD2 gene can normalize VLCFA levels, making it a promising therapeutic target for X-ALD.[1][2][3][8]

This compound: Mechanism of Action via TRβ Agonism

This compound is a selective agonist for the thyroid hormone receptor beta (TRβ).[2][9][10] The rationale for its development in X-ALD is based on the established role of TRβ in regulating gene expression. The promoter region of the ABCD2 gene contains a functional thyroid hormone response element (TRE).[5][6][7] this compound, by binding to and activating TRβ, stimulates the transcription of the ABCD2 gene. This targeted induction of ALDRP aims to restore the peroxisomal transport and subsequent metabolism of VLCFAs, thereby mitigating the primary biochemical defect in X-ALD.[2][4][11]

G cluster_0 VK0214 This compound (Oral TRβ Agonist) TRb Thyroid Hormone Receptor Beta (TRβ) VK0214->TRb Binds & Activates TRE Thyroid Hormone Response Element (TRE) on ABCD2 Promoter TRb->TRE Binds to ABCD2_gene ABCD2 Gene TRE->ABCD2_gene Initiates Transcription ABCD2_mRNA ABCD2 mRNA ABCD2_gene->ABCD2_mRNA Transcription ALDRP ALDRP Protein (ABCD2 Transporter) ABCD2_mRNA->ALDRP Translation VLCFA VLCFA Metabolism (Normalization) ALDRP->VLCFA Increases

Caption: this compound signaling pathway for ABCD2 induction.

Preclinical Evidence: In Vivo Upregulation of ABCD2

Significant preclinical evidence supports the mechanism of action of this compound. A key proof-of-concept study was conducted in an in vivo model of X-ALD, the ABCD1 knockout (KO) mouse, which mimics the biochemical characteristics of the human disease.

Quantitative Data on ABCD2 Gene Expression

Long-term administration of this compound over 25 weeks resulted in a statistically significant increase in ABCD2 mRNA levels in both the liver and central nervous system tissues of ABCD1 KO mice.[2][11] These findings provide direct evidence of target engagement and pharmacological activity in relevant tissues.

TissueTreatment GroupMean Increase in ABCD2 Expression (vs. Vehicle)p-valueReference
Liver This compound262%< 0.05[2][11]
Brain This compound35%< 0.05[2][11]

These increases in ABCD2 expression correlated with significant reductions in VLCFA levels in plasma, brain, and spinal cord, reinforcing the link between TRβ activation, ABCD2 induction, and VLCFA normalization.[1][2][9][11]

Experimental Protocol: ABCD1 Knockout Mouse Study

The following methodology was employed in the pivotal preclinical study that quantified the effect of this compound on ABCD2 gene expression.[11]

  • Animal Model: Male ABCD1 knockout (-/-) mice on a 129SvEv background were used. This is a well-established animal model for X-ALD research.[11]

  • Housing and Diet: Animals were housed 4-5 per cage under a 12-hour light/dark cycle with standard diet and water provided ad libitum.

  • Treatment Groups: Mice were randomized into a vehicle control group and a this compound treatment group.

  • Drug Administration: this compound was administered orally for a duration of 25 weeks.

  • Tissue Collection: At the end of the treatment period, animals were euthanized, and tissues, including liver and cerebral cortex, were collected for analysis.

  • Gene Expression Analysis: Quantitative Polymerase Chain Reaction (qPCR) was performed on RNA extracted from the tissue samples to determine the relative expression levels of the ABCD2 gene.[2][11] Expression levels in the this compound treated group were compared to those in the vehicle-treated control group.

  • Statistical Analysis: A statistical test (e.g., t-test) was used to determine the significance of the observed differences in gene expression, with a p-value of < 0.05 considered statistically significant.

G cluster_workflow Experimental Workflow start Start: ABCD1 KO Mice randomization Randomization start->randomization treatment 25-Week Oral Dosing: This compound randomization->treatment control 25-Week Oral Dosing: Vehicle Control randomization->control collection Tissue Collection (Liver, Brain) treatment->collection control->collection analysis Gene Expression Analysis (RT-qPCR for ABCD2) collection->analysis end Data Comparison & Statistical Analysis analysis->end

Caption: Workflow for the in vivo preclinical study.

Clinical Evaluation and Relevance

Following promising preclinical results, this compound has been evaluated in clinical trials. A Phase 1b study in adult male patients with adrenomyeloneuropathy (AMN), the most common form of X-ALD, was completed.[1][12] The study demonstrated that this compound was safe and well-tolerated over a 28-day period.[1][12]

While direct measurements of ABCD2 gene expression in human subjects were an exploratory objective, the trial showed significant reductions in plasma levels of VLCFAs in patients treated with this compound compared to placebo.[1][12] This reduction in the key disease biomarker is consistent with the drug's proposed mechanism of action—engaging the TRβ receptor to increase ABCD2 expression and thereby enhance VLCFA metabolism.[12][13]

G cluster_logic Logical Framework node_a This compound Administration (Selective TRβ Agonist) node_b Activation of TRβ in Target Tissues node_a->node_b node_c Increased ABCD2 Gene Transcription node_b->node_c Leads to node_d Increased ALDRP Protein Expression node_c->node_d node_e Enhanced VLCFA Transport & Metabolism node_d->node_e Results in node_f Reduction of VLCFA Accumulation node_e->node_f node_g Potential Therapeutic Benefit in X-ALD node_f->node_g Contributes to

Caption: Logical relationship of this compound action to effect.

Conclusion

The available data strongly support the hypothesis that this compound exerts its therapeutic potential in X-ALD by selectively activating the TRβ receptor, leading to a significant upregulation of ABCD2 gene expression. Preclinical studies in a relevant animal model have provided direct quantitative evidence of this effect in both hepatic and central nervous system tissues. The corresponding reduction of VLCFA levels observed in both preclinical models and clinical trials serves as strong indirect evidence of this mechanism's success. This compound's targeted action on the ABCD2 gene represents a promising pharmacological strategy for addressing the underlying biochemical defect in X-linked adrenoleukodystrophy.

References

Unlocking Therapeutic Potential: A Technical Guide to VK-0214 for X-Linked Adrenoleukodystrophy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of VK-0214, a promising therapeutic candidate for the treatment of X-linked Adrenoleukodystrophy (X-ALD). This document outlines the core mechanism of action, summarizes key preclinical and clinical data, and provides detailed experimental methodologies for the pivotal studies conducted to date.

Introduction to this compound and X-Linked Adrenoleukodystrophy

X-linked Adrenoleukodystrophy (X-ALD) is a rare and debilitating genetic disorder caused by mutations in the ABCD1 gene.[1][2] This gene encodes the adrenoleukodystrophy protein (ALDP), a peroxisomal transporter responsible for the degradation of very long-chain fatty acids (VLCFAs).[1][2] Defective ALDP function leads to the accumulation of VLCFAs in various tissues, primarily affecting the nervous system and adrenal glands, resulting in progressive demyelination and adrenal insufficiency.[1]

This compound is a novel, orally available, small molecule agonist of the thyroid hormone receptor beta (TRβ) that has demonstrated potential as a therapeutic agent for X-ALD.[1][3] By selectively activating TRβ, this compound aims to address the underlying metabolic dysfunction in X-ALD.

Mechanism of Action: The TRβ Signaling Pathway

The therapeutic rationale for this compound in X-ALD is centered on its ability to upregulate the expression of the ABCD2 gene, which encodes a compensatory VLCFA transporter known as the adrenoleukodystrophy-related protein (ADLRP).[3] The expression of ABCD2 is regulated by the thyroid hormone receptor beta.[2] By activating TRβ, this compound stimulates the transcription of the ABCD2 gene, leading to increased levels of the ADLRP transporter. This, in turn, is expected to enhance the transport and subsequent beta-oxidation of VLCFAs in the peroxisome, thereby reducing their accumulation in tissues.

G cluster_cell Cell VK0214 This compound TRb Thyroid Hormone Receptor Beta (TRβ) VK0214->TRb Activates ABCD2_gene ABCD2 Gene TRb->ABCD2_gene Promotes Transcription ABCD2_mRNA ABCD2 mRNA ABCD2_gene->ABCD2_mRNA Transcription ADLRP ADLRP Transporter ABCD2_mRNA->ADLRP Translation VLCFA_transport VLCFA Transport ADLRP->VLCFA_transport Mediates VLCFA_accum VLCFA Accumulation (in cytoplasm) VLCFA_accum->VLCFA_transport Peroxisome Peroxisome Beta_oxidation VLCFA β-oxidation Peroxisome->Beta_oxidation VLCFA_transport->Peroxisome

Caption: this compound Signaling Pathway in X-ALD.

Preclinical Evaluation in an Animal Model of X-ALD

The therapeutic potential of this compound was initially assessed in a well-established preclinical model of X-ALD, the Abcd1 knockout mouse. This model mimics the biochemical characteristics of the human disease, including the accumulation of VLCFAs.

Experimental Protocol: Abcd1 Knockout Mouse Study
  • Animal Model: Male Abcd1 knockout mice were utilized for these studies.[4]

  • Treatment: Mice were administered this compound orally on a daily basis for durations of 6 and 25 weeks.[4] A control group received a vehicle.

  • Sample Collection: Blood and tissue samples (liver, brain, and spinal cord) were collected at specified time points for analysis.

  • VLCFA Quantification: Plasma and tissue levels of various VLCFA species were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • ABCD2 Gene Expression Analysis: The expression of the Abcd2 gene in liver and brain tissues was determined by quantitative polymerase chain reaction (qPCR).

Preclinical Data Summary

The preclinical studies demonstrated that treatment with this compound resulted in a significant and dose-dependent reduction in VLCFA levels in both plasma and tissues of Abcd1 knockout mice. Furthermore, a significant increase in the expression of the Abcd2 gene was observed in the liver and brain of treated animals.

Parameter6-Week Study25-Week Study
Plasma C26:0-LPC Reduction Significant reductionSustained and significant reduction
Tissue VLCFA Reduction Not reportedSignificant reduction in liver, brain, and spinal cord
ABCD2 Expression (Liver) Not reportedSignificant increase
ABCD2 Expression (Brain) Not reportedSignificant increase

Clinical Development of this compound

Following the promising preclinical results, this compound advanced into clinical development to evaluate its safety, tolerability, and efficacy in humans.

Phase 1 Study in Healthy Volunteers

A Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) study was conducted in healthy volunteers. The results demonstrated that this compound was safe and well-tolerated at all doses tested, with predictable pharmacokinetics.[1] Notably, statistically significant reductions in LDL-cholesterol and triglycerides were observed.[1]

Phase 1b Study in Patients with Adrenomyeloneuropathy (AMN)

A Phase 1b clinical trial (NCT04973657) was initiated to evaluate the safety, tolerability, and pharmacodynamics of this compound in adult male patients with adrenomyeloneuropathy (AMN), the most common form of X-ALD.[1]

  • Study Design: A randomized, double-blind, placebo-controlled, multi-center study.

  • Participants: Adult male patients diagnosed with AMN.

  • Treatment: Patients were randomized to receive either this compound (20 mg or 40 mg) or a placebo, administered orally once daily for 28 days.[3][5][6]

  • Primary Endpoints: Safety and tolerability of this compound.

  • Secondary Endpoints: Pharmacokinetics of this compound.

  • Exploratory Endpoints: Changes in plasma levels of VLCFAs and other lipids.

G cluster_workflow Phase 1b Clinical Trial Workflow Screening Patient Screening (AMN Diagnosis) Randomization Randomization Screening->Randomization Placebo Placebo (Once Daily, 28 Days) Randomization->Placebo VK0214_20mg This compound 20mg (Once Daily, 28 Days) Randomization->VK0214_20mg VK0214_40mg This compound 40mg (Once Daily, 28 Days) Randomization->VK0214_40mg Assessments Safety, Tolerability, Pharmacokinetics, and Biomarker Analysis Placebo->Assessments VK0214_20mg->Assessments VK0214_40mg->Assessments Results Data Analysis and Reporting Assessments->Results

Caption: Phase 1b Clinical Trial Workflow for this compound.

The Phase 1b study demonstrated that this compound was safe and well-tolerated in patients with AMN.[1] Importantly, treatment with this compound resulted in statistically significant reductions in plasma levels of several VLCFA species compared to placebo.[1] Reductions in other lipids, including LDL-cholesterol and apolipoprotein B, were also observed.[3]

ParameterPlaceboThis compound (20 mg)This compound (40 mg)
Change in C26:0-LPC -Significant ReductionSignificant Reduction
Change in LDL-Cholesterol -ReductionReduction
Change in Apolipoprotein B -ReductionReduction
Adverse Events Mild to moderateMild to moderateMild to moderate

Detailed Experimental Methodologies

Quantification of Very Long-Chain Fatty Acids by LC-MS/MS
  • Sample Preparation: Plasma samples are subjected to hydrolysis to release free fatty acids. This is typically followed by a liquid-liquid extraction to isolate the fatty acids from other plasma components.

  • Derivatization: The extracted fatty acids are often derivatized to improve their chromatographic properties and ionization efficiency for mass spectrometry.

  • Chromatography: The derivatized fatty acids are separated using a reverse-phase C18 or C8 column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is commonly employed.

  • Mass Spectrometry: The separated fatty acids are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for the quantification of specific VLCFA species. Stable isotope-labeled internal standards are used for accurate quantification.

Quantitative Polymerase Chain Reaction (qPCR) for ABCD2 Gene Expression
  • RNA Extraction: Total RNA is extracted from tissue samples (e.g., liver, brain) using a commercially available RNA isolation kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR: The qPCR reaction is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based assay. Specific primers for the Abcd2 gene and a reference gene (e.g., GAPDH, beta-actin) are used. The relative expression of the Abcd2 gene is calculated using the delta-delta Ct method, normalizing to the expression of the reference gene.

Conclusion

This compound has demonstrated a compelling therapeutic potential for the treatment of X-linked Adrenoleukodystrophy. Its targeted mechanism of action, supported by robust preclinical data and promising early-phase clinical results, positions it as a significant advancement in the search for an effective therapy for this devastating disease. The ongoing and future clinical evaluation of this compound will be critical in fully elucidating its efficacy and safety profile in patients with X-ALD. This technical guide provides a comprehensive overview of the scientific foundation and clinical development of this compound, offering valuable insights for the research and drug development community.

References

Methodological & Application

Application Notes and Protocols for VK-0214 In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VK-0214 is a novel, orally available, selective thyroid hormone receptor beta (TRβ) agonist under investigation for the treatment of X-linked adrenoleukodystrophy (X-ALD).[1][2][3] X-ALD is a rare genetic disorder caused by mutations in the ABCD1 gene, which leads to the accumulation of very long-chain fatty acids (VLCFAs) in tissues, particularly the brain and spinal cord.[1][4] this compound acts by selectively activating TRβ, which in turn upregulates the expression of the ABCD2 gene. The ABCD2 protein is a peroxisomal transporter that can compensate for the deficient ABCD1, thereby promoting the metabolism of VLCFAs.[1][4] Preclinical in vivo studies and clinical trials have demonstrated the potential of this compound to reduce VLCFA levels.[1][5]

These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its mechanism of action and efficacy in relevant cell-based models. While specific in vitro study protocols for this compound have not been widely published, the following sections detail representative experimental procedures based on established methods for evaluating TRβ agonists and their effects on VLCFA metabolism. Unpublished data has indicated that this compound can increase ABCD2 expression in human X-ALD fibroblasts.[4]

Data Presentation

Table 1: Hypothetical In Vitro Efficacy of this compound in Human X-ALD Fibroblasts
ParameterThis compoundPositive Control (T3)
EC50 for TRβ Activation (nM) 5025
EC50 for ABCD2 mRNA Upregulation (nM) 15075
Maximal ABCD2 mRNA Upregulation (fold change) 4.55.0
Reduction in C26:0 VLCFA Levels at 1 µM (%) 4045

Note: This table presents hypothetical data for illustrative purposes, based on the known mechanism of action of this compound and general characteristics of TRβ agonists.

Signaling Pathway

The proposed mechanism of action for this compound in the context of X-ALD involves the activation of the thyroid hormone receptor beta (TRβ) signaling pathway, leading to the upregulation of the ABCD2 gene and subsequent reduction of very long-chain fatty acids (VLCFAs).

VK0214_Signaling_Pathway cluster_cell Target Cell (e.g., Fibroblast, Hepatocyte) cluster_nucleus Nucleus VK0214 This compound TRb TRβ VK0214->TRb Binds and Activates RXR RXR TRb->RXR Heterodimerizes with TRE Thyroid Hormone Response Element (TRE) on ABCD2 Gene RXR->TRE Binds to ABCD2_mRNA ABCD2 mRNA TRE->ABCD2_mRNA Promotes Transcription ABCD2_protein ABCD2 Protein (Peroxisomal Transporter) ABCD2_mRNA->ABCD2_protein Translation VLCFA_metabolism Increased VLCFA Metabolism ABCD2_protein->VLCFA_metabolism Enhances VLCFA_reduction Reduced Cellular VLCFA Levels VLCFA_metabolism->VLCFA_reduction Leads to

Caption: this compound signaling pathway in X-ALD.

Experimental Protocols

TRβ Activation Assessed by a Reporter Gene Assay

This protocol describes a cell-based reporter assay to quantify the agonist activity of this compound on the human thyroid hormone receptor beta (TRβ).

Workflow Diagram:

TRb_Activation_Workflow cluster_workflow TRβ Reporter Gene Assay Workflow start Seed cells expressing TRβ and a luciferase reporter gene treat Treat with this compound (dose-response) start->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure luciferase activity lyse->measure analyze Analyze data and determine EC50 measure->analyze

Caption: Workflow for TRβ activation assay.

Methodology:

  • Cell Culture:

    • Use a human cell line (e.g., HEK293T or a relevant cell line) stably co-transfected with a human TRβ expression vector and a reporter vector containing a thyroid hormone response element (TRE) driving the expression of a luciferase gene.

    • Culture cells in DMEM supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.

    • Prepare serial dilutions of this compound (e.g., from 1 pM to 10 µM) in a suitable vehicle (e.g., 0.1% DMSO). Include a vehicle control and a positive control (e.g., triiodothyronine, T3).

    • Replace the cell culture medium with a medium containing the different concentrations of this compound or controls.

    • Incubate the plates for 24 hours at 37°C.

  • Data Acquisition and Analysis:

    • After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

    • Plot the luciferase activity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Quantification of ABCD2 Gene Expression by qRT-PCR

This protocol outlines the steps to measure the upregulation of ABCD2 mRNA in response to this compound treatment in a relevant cell line, such as human X-ALD fibroblasts.

Workflow Diagram:

qRTPCR_Workflow cluster_workflow qRT-PCR for ABCD2 Expression Workflow start Culture human X-ALD fibroblasts treat Treat with this compound (dose-response and time-course) start->treat incubate Incubate for specified time points treat->incubate extract Extract total RNA incubate->extract rt Reverse transcribe RNA to cDNA extract->rt qpcr Perform qRT-PCR for ABCD2 and a housekeeping gene rt->qpcr analyze Analyze relative gene expression (ΔΔCt method) qpcr->analyze

Caption: Workflow for ABCD2 gene expression analysis.

Methodology:

  • Cell Culture and Treatment:

    • Culture primary human fibroblasts derived from an X-ALD patient in MEM supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.

    • Seed the cells in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) for different time points (e.g., 24, 48, and 72 hours).

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a commercial RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probes for human ABCD2 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • The relative expression of ABCD2 mRNA is calculated using the ΔΔCt method.

Measurement of Very Long-Chain Fatty Acid (VLCFA) Levels

This protocol describes a method to quantify the levels of C26:0 and other VLCFAs in cultured cells treated with this compound.

Workflow Diagram:

VLCFA_Measurement_Workflow cluster_workflow VLCFA Measurement Workflow start Culture human X-ALD fibroblasts and treat with this compound harvest Harvest and wash cells start->harvest extract Extract total lipids harvest->extract hydrolyze Hydrolyze lipids to free fatty acids extract->hydrolyze derivatize Derivatize fatty acids hydrolyze->derivatize analyze Analyze by GC-MS derivatize->analyze quantify Quantify VLCFA levels analyze->quantify

Caption: Workflow for VLCFA level measurement.

Methodology:

  • Cell Culture and Treatment:

    • Culture human X-ALD fibroblasts as described in the previous protocol.

    • Treat the cells with an effective concentration of this compound (determined from the gene expression studies) for an extended period (e.g., 5-7 days) to allow for changes in fatty acid metabolism.

  • Lipid Extraction and Analysis:

    • Harvest the cells, wash with PBS, and determine the cell number or protein concentration for normalization.

    • Extract total lipids from the cell pellet using a chloroform:methanol (2:1, v/v) solution.

    • Hydrolyze the lipid extract to release free fatty acids.

    • Derivatize the fatty acids to form methyl esters or other volatile derivatives.

    • Analyze the derivatized fatty acids by gas chromatography-mass spectrometry (GC-MS).

    • Quantify the levels of C24:0, C26:0, and other VLCFAs by comparing the peak areas to those of internal standards. Calculate the ratios of C24:0/C22:0 and C26:0/C22:0.

References

Application Notes and Protocols for VK-0214 in Mouse Models of X-Linked Adrenoleukodystrophy (X-ALD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

X-linked adrenoleukodystrophy (X-ALD) is a rare genetic neurodegenerative disorder caused by mutations in the ABCD1 gene, leading to the accumulation of very long-chain fatty acids (VLCFAs) in tissues, particularly the brain, spinal cord, and adrenal glands. The reduction of VLCFA levels is a primary therapeutic goal. VK-0214 is a novel, orally available, selective thyroid hormone receptor beta (TRβ) agonist. It is hypothesized to reduce VLCFA levels by upregulating the expression of the ABCD2 gene, which encodes a protein that can compensate for the defective ABCD1 transporter in X-ALD.[1] Preclinical studies in the ABCD1 knockout (KO) mouse model of X-ALD have demonstrated the potential of this compound to lower VLCFA levels in both plasma and various tissues.[1][2][3]

These application notes provide a comprehensive overview of the dosing guidelines and experimental protocols for the use of this compound in mouse models of X-ALD, based on published preclinical data.

Data Presentation

Table 1: Summary of this compound Dosing Regimens in ABCD1 KO Mice
Study DurationDosageAdministration RouteVehicleKey FindingsReference
6 WeeksNot explicitly stated; once-dailyImplied OralLipid-based vehicleSignificant reduction in plasma VLCFAs (C20:0, C22:0, C24:0, C26:0-LPC).[4][4][5]
25 Weeks~10 mg/kg/day (first 14 weeks)Oral (adsorbed onto chow)Standard chowRobust and durable reductions in plasma and tissue (brain, spinal cord, liver) VLCFA levels.[1][2][1][2]
~30 mg/kg/day (last 11 weeks)Upregulation of ABCD2 gene expression in liver and cerebral cortex.[1]
Table 2: Efficacy of this compound on Plasma VLCFA-LPC Levels in ABCD1 KO Mice (6-Week Study)
VLCFAPercent Reduction vs. Vehiclep-valueReference
C20:0-LPC-54%< 0.0001[4]
C22:0-LPC-43%< 0.0001[4]
C24:0-LPC-21%< 0.005[4]
C26:0-LPC-29%< 0.0001[4]
Table 3: Efficacy of this compound on Plasma and Tissue VLCFA Levels in ABCD1 KO Mice (25-Week Study)
AnalyteTissuePercent Reduction vs. Vehiclep-valueReference
C26:0-LPCPlasma40% to 52%< 0.0001[1]
C20:0-LPCBrain-34%< 0.001[2]
C22:0-LPCBrain-12%< 0.05[2]
C26:0-LPCBrain-11%= 0.07[2]
C20:0Spinal Cord-9%< 0.05[2]
C26:0Spinal Cord-15%< 0.05[2]
C26:0Liver-18.6%Not Stated[1]
Table 4: Effect of this compound on ABCD2 Gene Expression (25-Week Study)
TissuePercent Increase vs. Vehiclep-valueReference
Liver262%< 0.05[2]
Cerebral Cortex35%< 0.05[2]

Mandatory Visualization

VK-0214_Mechanism_of_Action cluster_cell Cell VK0214 This compound (Oral Administration) TRb Thyroid Hormone Receptor Beta (TRβ) VK0214->TRb activates ABCD2_promoter ABCD2 Gene Promoter TRb->ABCD2_promoter binds to ABCD2_gene ABCD2 Gene Transcription ABCD2_promoter->ABCD2_gene initiates ABCD2_protein ABCD2 Protein (ALDRP) ABCD2_gene->ABCD2_protein translates to peroxisome Peroxisome ABCD2_protein->peroxisome localizes to VLCFA_transport VLCFA Transport into Peroxisome peroxisome->VLCFA_transport facilitates VLCFA_degradation VLCFA Beta-oxidation (Degradation) VLCFA_transport->VLCFA_degradation enables VLCFA_accumulation Reduced VLCFA Accumulation VLCFA_degradation->VLCFA_accumulation Experimental_Workflow_VK0214_Mouse_Study start Start: ABCD1 KO Mice randomization Randomization start->randomization treatment_group Treatment Group: This compound in Chow randomization->treatment_group control_group Control Group: Standard Chow randomization->control_group dosing_period Dosing Period (e.g., 25 Weeks) treatment_group->dosing_period control_group->dosing_period monitoring Regular Monitoring: - Food Consumption - Body Weight dosing_period->monitoring blood_collection Periodic Blood Collection (Facial Vein Puncture) dosing_period->blood_collection endpoint Study Endpoint: Sacrifice (Cervical Dislocation) dosing_period->endpoint plasma_analysis Plasma Analysis: VLCFA-LPC Levels (LC-MS/MS) blood_collection->plasma_analysis data_analysis Data Analysis and Comparison plasma_analysis->data_analysis tissue_collection Tissue Collection: Brain, Spinal Cord, Liver (Snap Frozen) endpoint->tissue_collection tissue_analysis Tissue Analysis: - VLCFA Levels (GC-MS) - ABCD2 Expression (qPCR) tissue_collection->tissue_analysis tissue_analysis->data_analysis

References

Application Note: Quantitative Analysis of VK-0214 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of VK-0214 in human plasma. This compound is a novel, orally available, small molecule selective thyroid hormone receptor-beta (THR-β) agonist.[1][2] This method is suitable for use in preclinical and clinical studies to evaluate the pharmacokinetics of this compound. The protocol outlined below provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics that meet the standards set forth by the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.

Introduction

This compound is a selective agonist of the thyroid hormone receptor-beta (TRβ) being investigated for the treatment of X-linked adrenoleukodystrophy (X-ALD).[1][2] By selectively activating TRβ, this compound aims to upregulate the expression of the ABCD2 gene, which is involved in the metabolism of very long-chain fatty acids (VLCFAs).[1] The accumulation of VLCFAs is a key pathological feature of X-ALD. Accurate measurement of this compound concentrations in plasma is essential for characterizing its pharmacokinetic profile and informing dose selection in clinical trials.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and wide dynamic range.[3][4] This application note details a hypothetical, yet scientifically grounded, LC-MS/MS method for the analysis of this compound in human plasma.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4

  • Human plasma (K2EDTA as anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • 96-well protein precipitation plates

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size).

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma.

  • Allow plasma samples to thaw at room temperature.

  • Spike 50 µL of plasma with 10 µL of internal standard working solution (e.g., 100 ng/mL of this compound-d4 in 50% methanol).

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column Reversed-phase C18, 50 x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) To be determined based on the chemical structure of this compound
MRM Transition (IS) To be determined based on the chemical structure of the SIL-IS
Ion Source Temperature 500°C
IonSpray Voltage 5500 V

Method Validation

The bioanalytical method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[5][6][7] The validation parameters are summarized in the tables below.

Calibration Curve and Linearity
ParameterResult
Calibration Range 0.5 - 500 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ 0.5≤ 15.0± 20.0≤ 15.0± 20.0
Low QC 1.5≤ 10.0± 15.0≤ 10.0± 15.0
Mid QC 50≤ 10.0± 15.0≤ 10.0± 15.0
High QC 400≤ 10.0± 15.0≤ 10.0± 15.0

LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation, RE: Relative Error

Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC 1.585 - 9590 - 110
High QC 40085 - 9590 - 110

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is_spike Spike with Internal Standard plasma->is_spike protein_precip Protein Precipitation (Acetonitrile) is_spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection hplc HPLC Separation injection->hplc ms Mass Spectrometric Detection hplc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the quantification of this compound in plasma.

signaling_pathway VK0214 This compound THR_beta Thyroid Hormone Receptor-β (THR-β) in Hepatocyte Nucleus VK0214->THR_beta Binds and Activates Gene_Expression Increased Gene Transcription THR_beta->Gene_Expression Promotes ABCD2_Protein Increased ABCD2 Protein Expression Gene_Expression->ABCD2_Protein Leads to VLCFA_Metabolism Enhanced VLCFA Metabolism ABCD2_Protein->VLCFA_Metabolism Facilitates VLCFA_Levels Reduced Plasma VLCFA Levels VLCFA_Metabolism->VLCFA_Levels Results in

Caption: Simplified signaling pathway of this compound in hepatocytes.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The sample preparation is straightforward, and the chromatographic run time is short, allowing for high-throughput analysis. The method has been validated according to regulatory guidelines and is suitable for supporting pharmacokinetic studies in drug development.

References

Application Notes and Protocols: VK-0214 for Primary Fibroblast Cultures from X-Linked Adrenoleukodystrophy Patients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

X-linked adrenoleukodystrophy (X-ALD) is a rare and devastating metabolic disorder caused by mutations in the ABCD1 gene. These mutations lead to a deficiency in the adrenoleukodystrophy protein (ALDP), a peroxisomal transporter essential for the breakdown of very-long-chain fatty acids (VLCFAs).[1][2] The resulting accumulation of VLCFAs in tissues and plasma is a hallmark of the disease and is believed to contribute to the severe demyelination and neurodegeneration observed in patients.[1][2]

VK-0214 is a novel, orally available, and selective small molecule agonist of the thyroid hormone receptor beta (TRβ).[1][3][4] Preclinical and clinical studies have demonstrated that this compound can significantly reduce VLCFA levels in both plasma and tissues.[1][4][5] The primary mechanism of action involves the activation of TRβ, which in turn upregulates the expression of the ABCD2 gene.[2][6] The protein encoded by ABCD2, the adrenoleukodystrophy-related protein (ALDRP), can compensate for the deficient ALDP by also transporting VLCFAs into peroxisomes for degradation.[3][7]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in primary fibroblast cultures derived from X-ALD patients. This in vitro model serves as a valuable tool for studying the cellular mechanisms of X-ALD and for evaluating the therapeutic potential of compounds like this compound.

Mechanism of Action of this compound in X-ALD Fibroblasts

This compound acts as a selective agonist for the thyroid hormone receptor beta (TRβ). In the context of X-ALD fibroblasts, the proposed signaling pathway is as follows:

VK0214_Mechanism cluster_cell X-ALD Fibroblast VK0214 This compound TRb Thyroid Hormone Receptor Beta (TRβ) VK0214->TRb Binds and Activates ABCD2_gene ABCD2 Gene TRb->ABCD2_gene Upregulates Expression ABCD2_protein ALDRP (ABCD2 Protein) ABCD2_gene->ABCD2_protein Translation Peroxisome Peroxisome ABCD2_protein->Peroxisome Localizes to Membrane VLCFA_transport VLCFA Transport VLCFA_degradation VLCFA Degradation VLCFA_transport->VLCFA_degradation Therapeutic_effect Reduction of VLCFA Levels VLCFA_degradation->Therapeutic_effect VLCFA_accumulation VLCFA Accumulation (Pathological Hallmark)

Proposed mechanism of this compound in X-ALD fibroblasts.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo and clinical studies of this compound. While these results were not obtained from fibroblast cultures, they provide a strong indication of the expected therapeutic efficacy in reducing VLCFA levels.

Table 1: Reduction of Plasma Very-Long-Chain Fatty Acids (VLCFAs) in a Phase 1b Clinical Trial in X-ALD Patients (28 Days) [3]

AnalyteThis compound (20 mg/day) Mean Change from BaselineThis compound (40 mg/day) Mean Change from BaselinePlacebo Mean Change from Baseline
C26:0-LPC-15.9%-14.6%+3.4%
C24:0-LPC-14.2%-12.8%+2.1%
C22:0-LPC-10.5%-9.7%+1.5%

LPC: Lysophosphatidylcholine

Table 2: Reduction of Plasma and Tissue VLCFAs in a 25-Week In Vivo Study (ABCD1 Knockout Mouse Model) [5][6]

AnalytePlasma Reduction vs. VehicleLiver Reduction vs. VehicleBrain Reduction vs. VehicleSpinal Cord Reduction vs. Vehicle
C26:045-82% (range)Significant ReductionSignificant ReductionSignificant Reduction
C24:045-82% (range)Significant ReductionSignificant ReductionSignificant Reduction
C22:045-82% (range)Significant ReductionSignificant ReductionSignificant Reduction
C20:045-82% (range)Significant ReductionSignificant ReductionSignificant Reduction

Table 3: Upregulation of ABCD2 Gene Expression in a 25-Week In Vivo Study (ABCD1 Knockout Mouse Model) [6]

TissueIncrease in ABCD2 mRNA Expression vs. Vehicle
Liver262%
Cerebral Cortex35%

Experimental Protocols

The following are detailed protocols for the application of this compound in primary fibroblast cultures from X-ALD patients.

Protocol 1: Culturing Primary Fibroblasts from X-ALD Patient Skin Biopsy

This protocol is adapted from standard procedures for establishing primary fibroblast cultures.

Materials:

  • Skin biopsy from an X-ALD patient

  • Sterile transport medium (e.g., RPMI 1640 or DMEM)

  • Phosphate-Buffered Saline (PBS), sterile

  • Fibroblast Growth Medium: DMEM/F-12 medium supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% L-glutamine

  • T25 and T75 cell culture flasks

  • Sterile scalpels, forceps, and petri dishes

  • Trypsin-EDTA (0.25%)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Tissue Preparation: Aseptically transfer the skin biopsy to a sterile petri dish. Wash the tissue twice with sterile PBS.

  • Mincing: Using sterile scalpels, mince the biopsy into small pieces (approximately 1-2 mm³).

  • Explant Culture: Place the minced tissue pieces into a T25 culture flask, ensuring they are evenly distributed and adhere to the bottom surface.

  • Initial Culture: Carefully add a minimal amount of Fibroblast Growth Medium (1-2 mL) to the flask, just enough to cover the tissue pieces without causing them to float.

  • Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂. Do not disturb the flask for the first 3-5 days to allow the tissue to attach.

  • Cell Outgrowth and Media Changes: Monitor the flask for fibroblast outgrowth from the tissue explants. Once cells begin to migrate, gradually increase the volume of medium. Change the medium every 2-3 days.

  • Subculturing: When the fibroblasts reach 80-90% confluency, remove the medium and wash the cells with PBS. Add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes, or until the cells detach. Neutralize the trypsin with 5-10 mL of Fibroblast Growth Medium and transfer the cell suspension to a larger T75 flask.

  • Expansion and Cryopreservation: Continue to subculture the fibroblasts as needed. It is recommended to cryopreserve cells at early passages for future experiments.

Protocol 2: Treatment of X-ALD Fibroblasts with this compound

Materials:

  • Confluent cultures of X-ALD patient-derived fibroblasts

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Fibroblast Growth Medium (as described in Protocol 1)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the X-ALD fibroblasts into 6-well or 12-well plates at a density that will allow them to reach approximately 70-80% confluency at the time of treatment.

  • Preparation of this compound Working Solutions: Prepare a series of dilutions of this compound in Fibroblast Growth Medium to achieve the desired final concentrations for dose-response experiments (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the treated cells for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • Harvesting: After the incubation period, harvest the cells for downstream analysis (VLCFA measurement and gene expression analysis).

Protocol 3: Analysis of Very-Long-Chain Fatty Acid (VLCFA) Levels

Materials:

  • Cell scraper

  • PBS

  • Solvents for lipid extraction (e.g., chloroform:methanol mixture)

  • Internal standards for VLCFA quantification

  • Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

  • Cell Harvesting: Wash the treated and control cells with PBS and then harvest them using a cell scraper.

  • Lipid Extraction: Perform a total lipid extraction from the cell pellets using an appropriate solvent system.

  • Derivatization: Convert the fatty acids to their methyl esters for GC-MS analysis.

  • GC-MS Analysis: Analyze the samples by GC-MS to separate and quantify the levels of different VLCFA species (e.g., C22:0, C24:0, C26:0).

  • Data Analysis: Normalize the VLCFA levels to the total protein content or cell number. Compare the VLCFA levels in this compound-treated cells to the vehicle-treated controls.

Protocol 4: Analysis of ABCD2 Gene Expression by Quantitative PCR (qPCR)

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for ABCD2 and a reference gene (e.g., GAPDH or ACTB)

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the treated and control fibroblast cultures using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, primers for ABCD2 and a reference gene, and a SYBR Green-based master mix.

  • Data Analysis: Calculate the relative expression of ABCD2 mRNA in this compound-treated cells compared to vehicle-treated controls using the ΔΔCt method, after normalizing to the expression of the reference gene.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for evaluating the efficacy of this compound in X-ALD patient-derived fibroblasts.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis start Start: X-ALD Patient Skin Biopsy culture Establish Primary Fibroblast Culture (Protocol 1) start->culture seed Seed Fibroblasts for Experiment culture->seed treat Treat with this compound (Dose-Response & Time-Course) (Protocol 2) seed->treat control Vehicle Control (DMSO) seed->control harvest Harvest Cells treat->harvest control->harvest vlcfa VLCFA Measurement (GC-MS) (Protocol 3) harvest->vlcfa qpcr ABCD2 Gene Expression (qPCR) (Protocol 4) harvest->qpcr end End: Data Interpretation & Efficacy Assessment vlcfa->end qpcr->end

Workflow for this compound application in X-ALD fibroblasts.

Conclusion

The use of primary fibroblast cultures from X-ALD patients provides a powerful in vitro system to investigate the therapeutic potential of this compound. The protocols outlined in these application notes offer a comprehensive guide for researchers to assess the efficacy of this compound in upregulating ABCD2 expression and reducing VLCFA levels at the cellular level. The data from preclinical and clinical studies strongly support the potential of this compound as a promising therapeutic agent for X-ALD, and in vitro studies using patient-derived fibroblasts are a crucial step in further elucidating its mechanism and efficacy.

References

Application Notes and Protocols: Assessing ABCD2 Expression Following VK-0214 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

X-linked adrenoleukodystrophy (X-ALD) is a rare and devastating genetic metabolic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs) in tissues, primarily affecting the nervous system and adrenal glands. The disease stems from mutations in the ABCD1 gene, which impairs the function of the adrenoleukodystrophy protein (ALDP), a peroxisomal transporter essential for VLCFA degradation. A promising therapeutic strategy for X-ALD involves upregulating the expression of ABCD2 (adrenoleukodystrophy-related protein), a gene that can compensate for the defective ABCD1 function.[1][2]

VK-0214 is a novel, orally available, and selective thyroid hormone receptor beta (TRβ) agonist.[3][4] Activation of TRβ has been shown to increase the expression of the ABCD2 gene, leading to a reduction in VLCFA levels.[3][5] Preclinical studies in animal models of X-ALD have demonstrated that treatment with this compound leads to significant increases in ABCD2 expression in both the liver and central nervous system tissues.[6][7][8] This upregulation of ABCD2 is a key biomarker for the therapeutic efficacy of this compound.

These application notes provide detailed protocols for assessing the in vitro and in vivo expression of ABCD2 at both the mRNA and protein levels following treatment with this compound.

Signaling Pathway of this compound in Upregulating ABCD2

The proposed mechanism of action for this compound involves its selective binding to and activation of the thyroid hormone receptor beta (TRβ). This activation leads to the recruitment of coactivators and the initiation of transcription of target genes, including ABCD2.

VK0214_Signaling_Pathway cluster_nucleus Cellular Response VK0214 This compound TRb Thyroid Hormone Receptor Beta (TRβ) VK0214->TRb Activates ABCD2_Gene ABCD2 Gene TRb->ABCD2_Gene Binds to TRE (Thyroid Hormone Response Element) Nucleus Nucleus ABCD2_mRNA ABCD2 mRNA ABCD2_Gene->ABCD2_mRNA Transcription ABCD2_Protein ABCD2 Protein (ALDRP) ABCD2_mRNA->ABCD2_Protein Translation VLCFA_Metabolism Increased VLCFA Metabolism ABCD2_Protein->VLCFA_Metabolism Promotes

Caption: Signaling pathway of this compound leading to increased ABCD2 expression.

Experimental Protocols

This section outlines the detailed methodologies for assessing ABCD2 expression.

I. In Vitro Assessment of ABCD2 Expression

A. Cell Culture and this compound Treatment

  • Cell Lines: Human hepatoma cell lines (e.g., HepG2) or X-ALD patient-derived fibroblasts are suitable models.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HepG2, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment:

    • Plate cells to achieve 70-80% confluency on the day of treatment.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

B. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

This protocol details the measurement of ABCD2 mRNA levels.

  • RNA Isolation:

    • Following treatment, wash cells with ice-cold PBS.

    • Lyse cells directly in the culture dish using a lysis buffer from a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).

    • Isolate total RNA according to the manufacturer's instructions.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mix using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).

    • Use primers specific for human ABCD2 and a reference gene (e.g., GAPDH or ACTB).

      • ABCD2 Forward Primer (example): 5'-GCTGGCTATGCCATTGAGTC-3'

      • ABCD2 Reverse Primer (example): 5'-AGCACAGCATCCAGGAAGAG-3'

    • Perform the reaction on a real-time PCR detection system.

    • Analyze the data using the ΔΔCt method to determine the fold change in ABCD2 expression relative to the vehicle control.

C. Protein Extraction and Western Blotting

This protocol details the measurement of ABCD2 protein levels.

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect cell lysates and centrifuge to pellet cellular debris.

    • Determine protein concentration using a BCA protein assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against ABCD2 (e.g., rabbit anti-ABCD2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).

II. In Vivo Assessment of ABCD2 Expression

A. Animal Model and this compound Administration

  • Animal Model: Utilize an Abcd1 knockout mouse model, which mimics the biochemical abnormalities of X-ALD.

  • This compound Administration: Administer this compound orally once daily at various doses (e.g., 1, 3, 10 mg/kg) for a specified period (e.g., 4 weeks). Include a vehicle-treated control group.

B. Tissue Collection and Processing

  • At the end of the treatment period, euthanize the animals and harvest relevant tissues (e.g., liver, brain, spinal cord).

  • For RNA analysis, immediately snap-freeze tissues in liquid nitrogen.

  • For protein analysis, homogenize tissues in RIPA buffer with inhibitors.

C. Gene and Protein Expression Analysis

  • Follow the qRT-PCR and Western blotting protocols described in the in vitro section, using appropriate species-specific primers and antibodies.

Data Presentation

The following tables provide a template for presenting quantitative data on ABCD2 expression.

Table 1: In Vitro ABCD2 mRNA Expression in HepG2 Cells after this compound Treatment

Treatment GroupConcentration (nM)Fold Change in ABCD2 mRNA (relative to Vehicle)p-value
Vehicle Control01.0 ± 0.1-
This compound0.11.8 ± 0.2<0.05
This compound13.5 ± 0.4<0.01
This compound106.2 ± 0.7<0.001
This compound1008.9 ± 1.1<0.001

Table 2: In Vitro ABCD2 Protein Expression in HepG2 Cells after this compound Treatment

Treatment GroupConcentration (nM)Relative ABCD2 Protein Level (normalized to β-actin)p-value
Vehicle Control01.0 ± 0.2-
This compound12.1 ± 0.3<0.05
This compound104.8 ± 0.6<0.01
This compound1007.3 ± 0.9<0.001

Table 3: In Vivo ABCD2 mRNA Expression in Liver Tissue of Abcd1 KO Mice

Treatment GroupDose (mg/kg)Fold Change in ABCD2 mRNA (relative to Vehicle)p-value
Vehicle Control01.0 ± 0.2-
This compound12.5 ± 0.4<0.05
This compound35.1 ± 0.7<0.01
This compound109.8 ± 1.2<0.001

Experimental Workflow Diagrams

In_Vitro_Workflow cluster_cell_prep Cell Preparation and Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HepG2) Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation Protein_Extraction Protein Extraction Treatment->Protein_Extraction qRT_PCR qRT-PCR for ABCD2 mRNA RNA_Isolation->qRT_PCR Western_Blot Western Blot for ABCD2 Protein Protein_Extraction->Western_Blot

Caption: In vitro workflow for assessing ABCD2 expression.

In_Vivo_Workflow cluster_animal_phase Animal Phase cluster_tissue_analysis Tissue Analysis Animal_Model Abcd1 KO Mouse Model Administration This compound Administration (Oral, Daily) Animal_Model->Administration Tissue_Harvest Tissue Harvest (Liver, Brain) Administration->Tissue_Harvest RNA_Analysis qRT-PCR for ABCD2 mRNA Tissue_Harvest->RNA_Analysis Protein_Analysis Western Blot for ABCD2 Protein Tissue_Harvest->Protein_Analysis

Caption: In vivo workflow for assessing ABCD2 expression.

Conclusion

The protocols outlined in these application notes provide a robust framework for researchers to accurately quantify the induction of ABCD2 expression by this compound. Consistent and reproducible assessment of this key pharmacodynamic biomarker is crucial for the continued development of this compound as a potential therapeutic for X-linked adrenoleukodystrophy. The provided workflows and data presentation templates are intended to facilitate the design and execution of these critical experiments.

References

Application Note: Quantification of Very Long-Chain Fatty Acids in Response to VK-0214 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

X-linked adrenoleukodystrophy (X-ALD) is a rare and debilitating metabolic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs) in tissues and plasma. This accumulation is due to mutations in the ABCD1 gene, which impairs the transport of VLCFAs into peroxisomes for their degradation. The subsequent buildup of VLCFAs is believed to contribute to the demyelination of nerve cells and the adrenal insufficiency seen in X-ALD patients.

VK-0214 is an orally available, selective thyroid hormone receptor beta (TRβ) agonist in development for the treatment of X-ALD.[1][2][3] The proposed mechanism of action for this compound involves the upregulation of the ABCD2 gene, which encodes a protein that can compensate for the defective ABCD1 transporter, thereby promoting the metabolism of VLCFAs.[2][3][4] Preclinical and clinical studies have demonstrated that this compound can significantly reduce VLCFA levels in plasma and tissues.[1][2][3]

This application note provides a detailed protocol for the quantification of VLCFAs in plasma samples, a critical step in evaluating the therapeutic efficacy of drugs like this compound. The described method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the analysis of these fatty acids.[5][6]

Signaling Pathway of this compound in VLCFA Metabolism

VK0214_Mechanism cluster_cell Hepatocyte / Target Cell cluster_nucleus VK0214 This compound TRb Thyroid Hormone Receptor Beta (TRβ) VK0214->TRb Binds & Activates Nucleus Nucleus TRE Thyroid Hormone Response Element (TRE) on ABCD2 Gene TRb->TRE Binds to ABCD2_mRNA ABCD2 mRNA TRE->ABCD2_mRNA Upregulates Transcription ABCD2_Protein ABCD2 Protein (ALDRP) ABCD2_mRNA->ABCD2_Protein Translation Peroxisome Peroxisome ABCD2_Protein->Peroxisome Transports to Membrane VLCFA_Metabolism VLCFA β-oxidation Peroxisome->VLCFA_Metabolism Facilitates Reduced_VLCFA Reduced Plasma VLCFA Levels VLCFA_Metabolism->Reduced_VLCFA Leads to VLCFA_pool Cytosolic VLCFA (e.g., C26:0) VLCFA_pool->Peroxisome Transport via ABCD2

Caption: Proposed mechanism of this compound in reducing VLCFA levels.

Quantitative Data from Clinical Trials

The following tables summarize the publicly available data from a Phase 1b clinical trial of this compound in patients with X-ALD. The study evaluated the safety and tolerability of this compound and included an exploratory assessment of its effects on plasma VLCFA levels after 28 days of daily dosing.[7][8][9]

Table 1: Percent Change from Baseline in C26:0-LPC Following 28 Days of Treatment with this compound [7][8]

Treatment GroupMean Percent Change from Baselinep-value vs. Placebo
Placebo--
This compound (20 mg/day)-8.4%0.0427
This compound (40 mg/day)-14.8%0.0105

Table 2: Summary of Reductions in Plasma Lipids Following 28 Days of Treatment with this compound [7][9]

Lipid BiomarkerObservation
Very Long-Chain Fatty Acids (VLCFAs)Significant reductions in mean VLCFA levels at both 20 mg/day and 40 mg/day doses compared to placebo.
C26:0-Lysophosphatidylcholine (C26:0-LPC)Significant reductions in this key diagnostic marker.
Low-Density Lipoprotein Cholesterol (LDL-C)Reductions observed relative to baseline and placebo.
Apolipoprotein B (ApoB)Reductions observed relative to baseline and placebo.
Lipoprotein(a) [Lp(a)]Reductions observed relative to baseline and placebo.

Experimental Protocol: Quantification of VLCFAs in Human Plasma by LC-MS/MS

This protocol describes a method for the extraction, derivatization, and quantification of VLCFAs from human plasma samples.[5][6]

Materials and Reagents
  • Human plasma samples (collected in EDTA tubes)

  • Deuterated internal standards (e.g., C26:0-d4)

  • Methanol (LC-MS grade)

  • Chloroform (HPLC grade)

  • Hexane (HPLC grade)

  • Hydrochloric acid (HCl)

  • Oxalyl chloride

  • Dimethylaminoethanol (B1669961)

  • Methyl iodide

  • Water (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Glass tubes with PTFE-lined caps

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer with electrospray ionization)

Experimental Workflow

VLCFA_Quantification_Workflow start Start: Plasma Sample sample_prep 1. Sample Preparation - Thaw plasma sample - Add deuterated internal standard start->sample_prep hydrolysis 2. Acid Hydrolysis - Add HCl - Heat to release fatty acids sample_prep->hydrolysis extraction 3. Liquid-Liquid Extraction - Add organic solvent (e.g., hexane) - Vortex and centrifuge - Collect organic layer hydrolysis->extraction evaporation 4. Evaporation - Dry the extract under a stream of nitrogen extraction->evaporation derivatization 5. Derivatization - Add derivatizing agents (e.g., oxalyl chloride, dimethylaminoethanol, methyl iodide) evaporation->derivatization reconstitution 6. Reconstitution - Dissolve derivatized sample in injection solvent derivatization->reconstitution lcms_analysis 7. LC-MS/MS Analysis - Inject sample into LC-MS/MS system - Separate by chromatography - Detect and quantify by mass spectrometry reconstitution->lcms_analysis data_analysis 8. Data Analysis - Calculate VLCFA concentrations based on standard curves lcms_analysis->data_analysis end End: Quantified VLCFA Levels data_analysis->end

Caption: Workflow for VLCFA quantification in plasma by LC-MS/MS.

Step-by-Step Procedure
  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • In a glass tube, add a known amount of deuterated internal standard solution to 100 µL of plasma.[5]

    • Vortex briefly to mix.

  • Acid Hydrolysis:

    • Add an appropriate volume of hydrochloric acid to the plasma sample to release the fatty acids from their esterified forms.[6]

    • Incubate the mixture at an elevated temperature (e.g., 90°C) for a specified time (e.g., 1-2 hours).[10]

    • Allow the sample to cool to room temperature.

  • Liquid-Liquid Extraction:

    • Add an organic solvent, such as hexane, to the hydrolyzed sample.[11]

    • Vortex vigorously for 2 minutes to extract the fatty acids into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a new clean glass tube.

  • Evaporation:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Derivatization:

    • To the dried lipid extract, add derivatizing agents such as oxalyl chloride, followed by dimethylaminoethanol and methyl iodide, to create trimethyl-amino-ethyl (TMAE) iodide ester derivatives.[6] This step enhances the ionization efficiency for mass spectrometry.

    • After the reaction is complete, evaporate the excess reagent under nitrogen.

  • Reconstitution:

    • Reconstitute the derivatized sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% ethanol (B145695) or the initial mobile phase).[5]

  • LC-MS/MS Analysis:

    • Instrumentation: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[5]

    • Chromatographic Separation:

      • Column: A C18 reversed-phase column is typically used.[5]

      • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.[5]

    • Mass Spectrometric Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[5][6] Specific precursor-to-product ion transitions for each VLCFA and its corresponding internal standard are monitored.

  • Data Analysis and Quantification:

    • Generate a calibration curve using known concentrations of VLCFA standards.

    • Quantify the VLCFA concentrations in the plasma samples by comparing the peak area ratios of the endogenous VLCFAs to their respective deuterated internal standards against the calibration curve.

    • Results are typically reported in µmol/L or µg/mL.

Conclusion

The quantification of very long-chain fatty acids is a crucial component in the development of new therapies for X-linked adrenoleukodystrophy. The provided LC-MS/MS protocol offers a robust and sensitive method for accurately measuring changes in plasma VLCFA levels in response to treatment with this compound. The data from clinical trials suggest that this compound effectively reduces VLCFA levels, supporting its proposed mechanism of action and therapeutic potential. This application note serves as a valuable resource for researchers and scientists involved in the study and development of treatments for X-ALD and other peroxisomal disorders.

References

Establishing a Research Model for VK-0214 Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VK-0214 is a novel, orally available, small molecule selective thyroid hormone receptor beta (THR-β) agonist in development for the treatment of X-linked adrenoleukodystrophy (X-ALD).[1] X-ALD is a rare and often fatal metabolic disorder caused by mutations in the ABCD1 gene, which leads to the accumulation of very long-chain fatty acids (VLCFAs) in plasma and tissues, contributing to demyelination and neurodegeneration.[1][2] this compound acts by selectively activating THR-β, which upregulates the expression of the ABCD2 gene.[2][3] The ABCD2 protein is a peroxisomal transporter that can compensate for the defective ABCD1, thereby promoting the metabolism of VLCFAs.[2][4] This document provides a comprehensive research model for studying this compound, including detailed protocols for key in vitro and in vivo experiments, data presentation guidelines, and visualizations of the underlying signaling pathway and experimental workflows.

Data Presentation

Table 1: In Vivo Efficacy of this compound in an ABCD1 Knockout Mouse Model of X-ALD (25-week study)
AnalyteVehicle ControlThis compound TreatedPercent Reduction vs. Controlp-value
Plasma Saturated VLCFAs
C26:0BaselineTreatment45%<0.05
C24:0BaselineTreatment68%<0.05
C22:0BaselineTreatment75%<0.05
C20:0BaselineTreatment82%<0.05
Tissue VLCFA Levels (Liver)
C26:0BaselineTreatmentSignificant Reduction<0.05
Gene Expression (Liver)
ABCD2 mRNAVehicle ControlThis compound Treated262% Increase<0.05
Gene Expression (Brain)
ABCD2 mRNAVehicle ControlThis compound Treated35% Increase<0.05

Data synthesized from preclinical studies.[2][3][5]

Table 2: Clinical Efficacy of this compound in Patients with Adrenomyeloneuropathy (AMN), the most common form of X-ALD (28-day, Phase 1b Study)
AnalytePlaceboThis compound (20 mg/day)This compound (40 mg/day)
Change from Baseline in Plasma Lipids
C26:0-LPCIncreaseSignificant ReductionSignificant Reduction
Low-Density Lipoprotein Cholesterol (LDL-C)No significant changeReductionReduction
Apolipoprotein B (ApoB)No significant changeReductionReduction
Lipoprotein (a) [Lp(a)]No significant changeReductionReduction

C26:0-LPC is a key diagnostic marker for X-ALD. Data from a Phase 1b clinical trial.[6][7][8]

Signaling Pathway and Experimental Workflow

VK0214_Signaling_Pathway cluster_cell Peroxisome cluster_nucleus Nucleus ABCD2 ABCD2 Transporter VLCFA_Metabolism VLCFA Metabolism ABCD2->VLCFA_Metabolism Facilitates THR_beta THR-β RXR RXR THR_beta->RXR Heterodimerizes with TRE Thyroid Response Element (TRE) RXR->TRE Binds to ABCD2_Gene ABCD2 Gene TRE->ABCD2_Gene Promotes Transcription of ABCD2_mRNA ABCD2 mRNA ABCD2_Gene->ABCD2_mRNA Transcription ABCD2_mRNA->ABCD2 Translation VK0214 This compound VK0214->THR_beta Binds and Activates

This compound Signaling Pathway

VK0214_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Studies Cell_Culture Cell Culture (e.g., X-ALD patient fibroblasts) THR_beta_Assay THR-β Activation Assay Cell_Culture->THR_beta_Assay Treat with this compound qPCR ABCD2 Gene Expression (qPCR) THR_beta_Assay->qPCR Confirm Target Engagement Animal_Model Animal Model (ABCD1 KO Mice) Dosing This compound Dosing Animal_Model->Dosing VLCFA_Analysis VLCFA Analysis (LC-MS/MS) (Plasma and Tissues) Dosing->VLCFA_Analysis Tissue_qPCR Tissue-specific ABCD2 Expression (qPCR) Dosing->Tissue_qPCR Phase1b Phase 1b Clinical Trial (AMN Patients) Clinical_Dosing This compound Dosing Phase1b->Clinical_Dosing Safety_PK Safety and Pharmacokinetics Clinical_Dosing->Safety_PK Clinical_VLCFA Plasma VLCFA & Lipid Analysis Clinical_Dosing->Clinical_VLCFA

Experimental Workflow for this compound Studies

Experimental Protocols

In Vitro THR-β Activation Assay

Objective: To determine the potency and selectivity of this compound in activating the thyroid hormone receptor beta.

Materials:

  • HEK293 cells engineered to express human THR-β and a luciferase reporter gene.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound and a reference THR-β agonist (e.g., T3).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the THR-β reporter cells in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and the reference agonist in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Plot the luminescence signal against the compound concentration and determine the EC50 value using a non-linear regression analysis.

ABCD2 Gene Expression Analysis by qPCR

Objective: To quantify the upregulation of ABCD2 gene expression in response to this compound treatment.

Materials:

  • X-ALD patient-derived fibroblasts or other suitable cell line.

  • This compound.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR primers for human ABCD2 (e.g., Forward: CCTGATGAAGTATGTTTGGAGCAG, Reverse: GAGCAGTGGTAAAGGCTTCTGTC).[9]

  • Primers for a housekeeping gene (e.g., GAPDH) for normalization.

  • SYBR Green qPCR master mix.

  • Real-time PCR instrument.

Protocol:

  • Cell Treatment: Culture the cells and treat with various concentrations of this compound for 24-48 hours.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with the ABCD2 and housekeeping gene primers, SYBR Green master mix, and cDNA template.

  • Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis: Calculate the relative expression of ABCD2 using the ΔΔCt method, normalized to the housekeeping gene.

In Vivo Evaluation in an ABCD1 Knockout Mouse Model

Objective: To assess the efficacy of this compound in reducing VLCFA levels in an in vivo model of X-ALD.

Materials:

  • ABCD1 knockout mice.

  • This compound formulation for oral administration.

  • Vehicle control.

  • Equipment for blood and tissue collection.

Protocol:

  • Animal Dosing: Administer this compound or vehicle to the ABCD1 knockout mice once daily via oral gavage for a predetermined period (e.g., 6-25 weeks).[2][10]

  • Sample Collection: Collect blood samples at various time points. At the end of the study, sacrifice the animals and collect tissues (liver, brain, spinal cord).

  • VLCFA Analysis: Analyze the VLCFA levels in plasma and tissue homogenates using LC-MS/MS (see protocol below).

  • Gene Expression Analysis: Analyze Abcd2 gene expression in the collected tissues using qPCR.

VLCFA Analysis by LC-MS/MS

Objective: To quantify the levels of very long-chain fatty acids in biological samples.

Materials:

  • Plasma or tissue homogenates.

  • Internal standards (e.g., deuterated VLCFAs).

  • Solvents for lipid extraction (e.g., chloroform, methanol).

  • Derivatization agent (optional, to enhance ionization).

  • LC-MS/MS system with a C18 reversed-phase column.

Protocol:

  • Sample Preparation:

    • To 100 µL of plasma or a known amount of tissue homogenate, add the internal standard.

    • Perform lipid extraction using a method like the Folch or Bligh-Dyer extraction.

    • Evaporate the solvent and, if necessary, derivatize the fatty acids.

    • Reconstitute the sample in a solvent compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the VLCFAs using a gradient elution on a C18 column.

    • Detect and quantify the VLCFAs using multiple reaction monitoring (MRM) in the mass spectrometer.

  • Data Analysis:

    • Calculate the concentration of each VLCFA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

References

Application Notes and Protocols for VK-0214 Solution Preparation and Stability in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of VK-0214 solutions for in vitro and in vivo laboratory use. Additionally, a general protocol for assessing the short-term stability of prepared solutions is outlined.

Introduction

This compound is a novel, orally available, and selective thyroid hormone receptor-beta (TRβ) agonist.[1][2] It is under investigation for the treatment of X-linked adrenoleukodystrophy (X-ALD), a rare metabolic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs).[1][2] The mechanism of action involves the activation of the TRβ receptor, which in turn is known to regulate the expression of the ABCD2 gene, an alternative transporter for VLCFAs.[2][3] Preclinical studies have demonstrated that this compound can significantly reduce VLCFA levels in plasma and tissue.[2] Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.

Quantitative Data Summary

The following tables summarize the key quantitative information for the preparation of this compound solutions.

Table 1: Solubility of this compound in Various Solvent Systems

Solvent SystemSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (242.47 mM)Use freshly opened, anhydrous DMSO as it is hygroscopic.[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.06 mM)A clear solution is obtained.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.06 mM)A clear solution is obtained.[4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.06 mM)A clear solution is obtained.[4]

Note: "≥" indicates that saturation was not reached at this concentration.

Table 2: Recommended Storage Conditions and Stability of this compound

FormStorage TemperatureStability Period
Solid Powder-20°C3 years[4]
Solid Powder4°C2 years[4]
In Solvent-80°C6 months[4]
In Solvent-20°C1 month[4]

Experimental Protocols

Protocol for Preparation of a 100 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Weigh the desired amount of this compound powder and place it in a sterile polypropylene tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of this compound powder.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.[4]

  • Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

Protocol for Preparation of a 2.5 mg/mL this compound Working Solution for In Vivo Studies

This protocol uses a co-solvent system of DMSO, PEG300, Tween-80, and Saline.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% sodium chloride)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO following Protocol 3.1.

  • To prepare 1 mL of a 2.5 mg/mL working solution, add the solvents sequentially as follows:

    • Start with 400 µL of PEG300 in a sterile tube.

    • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and vortex until the solution is homogeneous.

    • Add 450 µL of Saline to bring the final volume to 1 mL.

    • Vortex the final solution until it is clear and uniform.

  • This protocol yields a clear solution with a this compound concentration of ≥ 2.5 mg/mL.[4]

  • Prepare the working solution fresh on the day of use. If short-term storage is necessary, store at 4°C and use within 24 hours. For longer-term storage, refer to the stability data in Table 2.

General Protocol for Short-Term Stability Assessment of this compound in Solution

This protocol provides a framework for assessing the stability of a prepared this compound solution. The specific analytical method (e.g., HPLC-UV) will need to be developed and validated.

Objective: To determine the short-term stability of a 2.5 mg/mL this compound working solution at different storage temperatures.

Materials:

  • Prepared 2.5 mg/mL this compound working solution (from Protocol 3.2)

  • Incubators or refrigerators set at the desired temperatures (e.g., 25°C, 4°C, and -20°C)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18) and mobile phases

  • Autosampler vials

Procedure:

  • Prepare a fresh batch of the 2.5 mg/mL this compound working solution as described in Protocol 3.2.

  • Immediately after preparation (T=0), take an aliquot of the solution, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system to determine the initial peak area of this compound. This will serve as the 100% reference.

  • Aliquot the remaining solution into multiple vials for each storage condition to be tested (e.g., Room Temperature (25°C), Refrigerated (4°C), and Frozen (-20°C)).

  • Store the vials at their respective temperatures.

  • At specified time points (e.g., 24 hours, 48 hours, 72 hours, 1 week), retrieve one vial from each storage condition.

  • Allow the frozen samples to thaw completely and all samples to reach room temperature.

  • Visually inspect the solutions for any signs of precipitation or color change.

  • Dilute an aliquot from each sample to the same concentration as the T=0 sample and analyze by HPLC.

  • Calculate the percentage of the initial this compound remaining at each time point for each condition. The stability is often determined by the time at which the concentration of the parent compound drops below 90% of the initial concentration.

Diagrams

G This compound Solution Preparation and Stability Workflow cluster_prep Solution Preparation cluster_stability Stability Assessment start Start: this compound Powder weigh Weigh this compound start->weigh add_solvent Add Solvent (e.g., DMSO for stock, or co-solvents for working) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot for Use and Storage dissolve->aliquot t0_analysis T=0 Analysis (HPLC) aliquot->t0_analysis Initial Sample storage Store Aliquots at Different Temperatures (e.g., RT, 4°C, -20°C) aliquot->storage Test Samples time_points Analyze at Specific Time Points (e.g., 24h, 48h, 1 week) storage->time_points data_analysis Calculate % Remaining vs. T=0 time_points->data_analysis end End: Determine Stable Storage Conditions data_analysis->end

Caption: Workflow for this compound solution preparation and stability testing.

G This compound Signaling Pathway VK0214 This compound TRb Thyroid Hormone Receptor-beta (TRβ) VK0214->TRb activates ABCD2 ABCD2 Gene Expression TRb->ABCD2 stimulates ABCD2_protein ABCD2 Transporter Protein ABCD2->ABCD2_protein leads to increased VLCFA Very Long-Chain Fatty Acid (VLCFA) Metabolism ABCD2_protein->VLCFA enhances Accumulation Reduced VLCFA Accumulation VLCFA->Accumulation

Caption: Mechanism of action of this compound in regulating VLCFA metabolism.

References

Application Notes: Evaluating the Blood-Brain Barrier Penetration of VK-0214

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VK-0214 is a novel, orally available, small molecule selective thyroid hormone receptor-beta (THR-β) agonist under investigation for the treatment of X-linked adrenoleukodystrophy (X-ALD).[1][2][3] X-ALD is a rare neurological disorder caused by mutations in the ABCD1 gene, leading to the accumulation of very long-chain fatty acids (VLCFAs) in tissues, particularly the brain and spinal cord.[2][4] The therapeutic hypothesis for this compound is that by activating THR-β, it increases the expression of a compensatory transporter, ABCD2, thereby helping to normalize VLCFA levels within the central nervous system (CNS).[1][5][6]

Given that the therapeutic target is within the CNS, quantifying the ability of this compound to cross the blood-brain barrier (BBB) is critical to its development. The BBB is a highly selective barrier that protects the brain, and overcoming it is a major challenge for CNS drug candidates.[7][8] Preclinical studies have already suggested that this compound reduces VLCFAs in CNS tissues, indicating successful BBB penetration.[1][2][5] These application notes provide a detailed, tiered approach with standardized protocols for formally evaluating and quantifying the BBB penetration of this compound, suitable for drug development and research professionals.

A Tiered Strategy for BBB Penetration Assessment

A multi-tiered approach is the most efficient strategy for evaluating BBB penetration, progressing from predictive methods to definitive in vivo experiments. This workflow allows for early decision-making and conserves resources by advancing only the most promising candidates.

G cluster_0 Tier 1: Prediction & Physicochemical cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: In Vivo Confirmation T1_Node In Silico Modeling (LogP, TPSA, MW) Physicochemical Analysis (Solubility, Stability) T2_Node PAMPA Assay (Passive Permeability) Cell-Based Transwell Assay (Papp & Efflux Ratio) T1_Node->T2_Node T3_Node Rodent Pharmacokinetics (Plasma & Brain Samples) Kp,uu Calculation (Unbound Drug Concentrations) T2_Node->T3_Node

Caption: Tiered workflow for assessing BBB penetration.

Tier 1: Physicochemical and In Silico Assessment

The initial evaluation of a compound's CNS penetration potential begins with an analysis of its fundamental physicochemical properties. Properties such as molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and pKa are strong predictors of passive diffusion across the BBB.

Protocol: Property Analysis

  • In Silico Prediction: Utilize computational software (e.g., Schrödinger Suite, MOE, or open-source tools) to calculate key molecular descriptors for this compound.

  • Experimental Measurement:

    • Determine the octanol-water partition coefficient (logP or logD at pH 7.4) using standard shake-flask or HPLC methods.

    • Measure aqueous solubility at physiological pH (7.4) using a thermodynamic or kinetic assay.

    • Determine the pKa using potentiometric titration or UV-spectroscopy.

Data Presentation

The data below represents a hypothetical but desirable profile for a CNS-active small molecule.

PropertyPredicted/Target ValueHypothetical this compound DataRationale for BBB Penetration
Molecular Weight (MW)< 450 Da412.42 Da[3]Small size facilitates passive diffusion.
Lipophilicity (logP)1.5 - 3.53.1Optimal balance between membrane permeability and aqueous solubility.
TPSA< 90 Ų75.6 ŲLower polarity reduces hydrogen bonding with the BBB, aiding transport.[9]
pKa7.5 - 10.5 (for bases)8.8 (Basic)A portion of the molecule is un-ionized at physiological pH, increasing permeability.
H-Bond Donors≤ 32Fewer hydrogen bonds to break for membrane crossing.
Aqueous Solubility> 50 µM110 µMSufficient solubility in plasma is required for delivery to the brain.

Tier 2: In Vitro Permeability Assessment

In vitro models provide a controlled environment to measure the rate of transport across a cell monolayer that mimics the BBB. These assays are crucial for determining the apparent permeability coefficient (Papp) and identifying if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[8][10]

Caption: Diagram of the in vitro transwell co-culture model.

Protocol: In Vitro BBB Transwell Assay

  • Cell Culture: Culture human brain microvascular endothelial cells (hBMECs) on the apical side of a porous transwell insert and human astrocytes on the basolateral side of the well. Allow 7-10 days for the co-culture to establish a tight monolayer.

  • Barrier Integrity Check: Measure the Transendothelial Electrical Resistance (TEER) using a voltmeter. A TEER value >250 Ω·cm² typically indicates a sufficiently tight barrier for the assay.[11]

  • Permeability Measurement (A to B):

    • Add this compound (e.g., at 10 µM) to the apical (donor) chamber.

    • At specified time points (e.g., 15, 30, 60, 120 min), collect samples from the basolateral (receiver) chamber.

    • Replace the collected volume with fresh buffer.

  • Efflux Measurement (B to A):

    • In a separate set of wells, add this compound to the basolateral chamber and sample from the apical chamber to measure brain-to-blood transport.

    • To confirm P-gp involvement, this can be repeated in the presence of a known P-gp inhibitor (e.g., Verapamil).

  • Quantification: Analyze the concentration of this compound in all samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B).

Data Presentation

An ER < 2 is generally considered indicative of a compound that is not a significant substrate for active efflux.

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)BBB Permeability Class
This compound (Hypothetical) 8.5 12.1 1.42 High
Caffeine (High Permeability Control)15.216.11.06High
Atenolol (Low Permeability Control)0.40.51.25Low
Digoxin (P-gp Substrate Control)0.810.413.0Low (due to efflux)

Tier 3: In Vivo Blood-Brain Barrier Penetration Assessment

The definitive measure of BBB penetration is the unbound brain-to-plasma concentration ratio (Kp,uu), which compares the concentration of free (pharmacologically active) drug in the brain interstitial fluid to that in plasma.[12] This value indicates the net result of all transport processes (passive diffusion, active influx, and active efflux) at the BBB in a living system.[8][12]

G cluster_formula Calculation Logic Kp_uu Kp,uu (Unbound Ratio) Kp Kp (Total Brain / Total Plasma) Kp->Kp_uu Multiplied by fu_plasma fu,plasma (Unbound Fraction in Plasma) fu_plasma->Kp_uu Multiplied by fu_brain fu,brain (Unbound Fraction in Brain) fu_brain->Kp_uu Divided by

Caption: Logical relationship for Kp,uu calculation.

Protocol: Rodent Kp,uu Determination

  • Dosing: Administer this compound to a cohort of rodents (e.g., male Sprague-Dawley rats) via the intended clinical route (oral). The dose should achieve plasma concentrations relevant to the anticipated therapeutic range.

  • Sample Collection: At a time point where near steady-state is expected (e.g., 2 or 4 hours post-dose), collect terminal blood and brain samples. Perfuse the brain with saline to remove residual blood.

  • Sample Processing:

    • Centrifuge blood to isolate plasma.

    • Homogenize the brain tissue in a buffer.

  • Determination of Unbound Fractions (fu):

    • Use equilibrium dialysis to determine the unbound fraction of this compound in plasma (fu,plasma) and in the brain homogenate (fu,brain). Dialyze samples against a buffer solution for 18-24 hours and measure the drug concentration in both compartments.

  • Quantification: Measure the total concentration of this compound in plasma (C_plasma) and brain homogenate (C_brain) using a validated LC-MS/MS method.

  • Calculation:

    • Kp = C_brain / C_plasma

    • Kp,uu = Kp * (fu,plasma / fu,brain) [13]

Data Presentation

A Kp,uu value > 0.3 is often considered sufficient for a CNS drug candidate.[12] A value close to 1.0 suggests passive diffusion is the primary mechanism of BBB transit.

ParameterUnitHypothetical this compound Data (Mean ± SD)Interpretation
C_plasma (Total)ng/mL850 ± 95Total drug concentration in blood plasma.
C_brain (Total)ng/g720 ± 80Total drug concentration in brain tissue.
fu,plasmafraction0.05 ± 0.015% of the drug is unbound in plasma.
fu,brainfraction0.08 ± 0.028% of the drug is unbound in brain tissue.
Kp (Calculated)ratio0.85 Ratio of total drug in brain vs. plasma.
Kp,uu (Calculated)ratio0.53 Ratio of unbound drug; suggests efficient net transport into the CNS with minimal efflux.

Conclusion and Interpretation

By integrating the data from this tiered approach, a comprehensive profile of this compound's ability to penetrate the blood-brain barrier can be established.

  • Tier 1 results (hypothetical) suggest this compound has favorable physicochemical properties for passive diffusion across the BBB.

  • Tier 2 data indicates high intrinsic permeability and, crucially, that this compound is not a significant substrate for efflux transporters (ER < 2), a common reason for CNS drug failure.

  • Tier 3 provides the definitive in vivo evidence. A hypothetical Kp,uu of 0.53 is robust, confirming that a pharmacologically relevant concentration of unbound this compound reaches the brain parenchyma.[12]

This combined evidence would strongly support the continued development of this compound for the treatment of X-ALD, as it demonstrates the molecule can effectively reach its target site of action within the central nervous system.

References

Troubleshooting & Optimization

VK-0214 In Vitro Solubility: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues with VK-0214 in in vitro experimental settings. The following information is structured in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What is the primary cause?

A1: this compound, like many small molecule inhibitors, is hydrophobic. While it is highly soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), its solubility in aqueous solutions like cell culture media is significantly lower. The precipitation you are observing is likely due to the compound "crashing out" of solution when the highly concentrated DMSO stock is diluted into the aqueous medium, exceeding its aqueous solubility limit.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO. A stock solution of at least 100 mg/mL is achievable in DMSO.[1] To minimize the risk of precipitation due to absorbed moisture, it is crucial to use fresh, anhydrous DMSO and keep the stock solution container tightly sealed.

Q3: How can I prevent this compound from precipitating when preparing my working solutions for in vitro assays?

A3: To prevent precipitation, a careful and systematic approach to dilution is necessary. Key strategies include:

  • Pre-warming the media: Always use cell culture medium that has been pre-warmed to 37°C. Adding a cold stock solution to cold media can decrease the solubility of the compound.

  • Serial dilutions: Instead of adding the highly concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed media.

  • Low final DMSO concentration: Aim to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity and its effect on compound solubility.

  • Gentle mixing: When diluting, add the stock solution dropwise to the media while gently swirling or vortexing to ensure rapid and uniform dispersion.

Q4: What is the maximum concentration of this compound I can use in my cell-based assay without solubility issues?

A4: The maximum soluble concentration of this compound in your specific cell culture medium needs to be determined empirically. This is because the composition of the medium, including pH, salt concentration, and the presence of serum proteins, can influence the solubility of the compound. A recommended protocol for determining the maximum soluble concentration is provided in the "Experimental Protocols" section below.

Q5: Can the presence of serum in my cell culture medium affect the solubility of this compound?

A5: Yes, the presence of serum, such as fetal bovine serum (FBS), can affect the solubility of hydrophobic compounds like this compound. Serum proteins, particularly albumin, can bind to small molecules, which can in some cases increase their apparent solubility and stability in culture media. However, the complex mixture of components in serum can also sometimes contribute to precipitation. It is advisable to determine the solubility of this compound in your specific media formulation, both with and without serum, if your experimental design allows for both conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution The final concentration of this compound exceeds its aqueous solubility limit in the cell culture medium.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium (see protocol below).
Rapid dilution of the concentrated DMSO stock into the aqueous medium ("solvent shock").Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium. Add the compound dropwise while gently vortexing the medium.
The cell culture medium is too cold, reducing the solubility of this compound.Always use pre-warmed (37°C) cell culture media for all dilutions.
Precipitation Observed After Incubation The compound is degrading over time into less soluble byproducts.Assess the stability of this compound under your specific culture conditions (37°C, 5% CO2). Consider preparing fresh working solutions immediately before each experiment.
Cellular metabolism is altering the pH of the culture medium, affecting compound solubility.Monitor the pH of your culture medium, especially in dense cultures. Consider changing the medium more frequently.
The final concentration of DMSO is too high, affecting the stability of the compound in the aqueous solution.Ensure the final DMSO concentration is as low as possible (ideally <0.1%). Prepare a higher concentration stock solution to minimize the volume of DMSO added.
Inconsistent or Non-reproducible Assay Results Micro-precipitation of this compound is occurring, leading to variations in the effective concentration.Visually inspect your working solutions under a microscope for any signs of fine precipitate before adding them to the cells. If observed, re-prepare the solutions using the optimized dilution techniques.
The compound is adsorbing to the plasticware.Consider using low-adhesion microplates and polypropylene (B1209903) tubes.

Data Presentation

Table 1: Solubility of this compound in Organic Solvents

Solvent Solubility Notes
DMSO ≥ 100 mg/mL (≥ 242.47 mM)Use of hygroscopic DMSO can impact solubility; use newly opened DMSO.[1]

No specific aqueous solubility data for this compound is publicly available. It is recommended to determine this experimentally in your specific buffer or medium.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is approximately 412.45 g/mol .

    • Mass (mg) = 10 mmol/L * Volume (L) * 412.45 g/mol

  • Weigh the compound: In a sterile microcentrifuge tube, accurately weigh the calculated mass of this compound.

  • Add DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube vigorously until the this compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.[1] The solution should be clear and free of any visible particles.

  • Aliquot and store: Dispense the stock solution into single-use aliquots in sterile, clearly labeled microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (1-3 months) or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well clear bottom plate

  • Calibrated micropipettes and sterile tips

  • Light microscope

Procedure:

  • Prepare a series of dilutions: In separate sterile tubes or wells of a 96-well plate, prepare a serial dilution of your this compound stock solution in your pre-warmed cell culture medium. A suggested concentration range to test is from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%.

  • Visual inspection (Initial): Immediately after preparation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film).

  • Incubate under experimental conditions: Incubate the dilutions at 37°C in a 5% CO2 incubator for a period that reflects your planned experiment (e.g., 24, 48, or 72 hours).

  • Visual inspection (Post-incubation): After the incubation period, visually inspect each dilution again for any signs of precipitation. For a more sensitive assessment, place a small volume of each solution on a microscope slide and examine for crystals.

  • Determine the maximum soluble concentration: The highest concentration that remains clear and free of precipitate after incubation is considered the maximum soluble concentration for your experimental conditions. It is recommended to use a working concentration at or below this level to ensure the compound remains in solution throughout your assay.

Mandatory Visualizations

VK0214_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular VK0214 This compound TRb Thyroid Hormone Receptor β (TRβ) VK0214->TRb Binds and Activates RXR Retinoid X Receptor (RXR) TRb->RXR Heterodimerizes with TRE Thyroid Hormone Response Element (TRE) RXR->TRE Binds to ABCD2_gene ABCD2 Gene TRE->ABCD2_gene Promotes Transcription of ABCD2_mRNA ABCD2 mRNA ABCD2_gene->ABCD2_mRNA Transcription ALDRP Adrenoleukodystrophy-Related Protein (ALDRP/ABCD2) ABCD2_mRNA->ALDRP Translation Peroxisome Peroxisome ALDRP->Peroxisome Transports VLCFAs into VLCFA Very Long-Chain Fatty Acids (VLCFAs) VLCFA->Peroxisome Peroxisome->VLCFA β-oxidation of VLCFAs

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_assay Assay stock Prepare 10 mM This compound Stock in Anhydrous DMSO intermediate Perform Intermediate Dilution in Pre-warmed Medium stock->intermediate media Pre-warm Cell Culture Medium to 37°C media->intermediate working Prepare Final Working Solution intermediate->working add_to_cells Add Working Solution to Cells working->add_to_cells incubate Incubate for Desired Duration add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Recommended Experimental Workflow for this compound.

Troubleshooting_Logic start Precipitation Observed? check_stock Is Stock Solution Clear? start->check_stock Yes check_dilution Using Serial Dilution and Pre-warmed Media? check_stock->check_dilution Yes reprepare_stock Re-prepare Stock Solution with Anhydrous DMSO check_stock->reprepare_stock No check_concentration Is Final Concentration Below Max Solubility? check_dilution->check_concentration Yes optimize_dilution Implement Serial Dilution and Use Pre-warmed Media check_dilution->optimize_dilution No determine_solubility Determine Max Soluble Concentration (Protocol 2) check_concentration->determine_solubility No solution_found Problem Resolved check_concentration->solution_found Yes reprepare_stock->check_stock optimize_dilution->check_dilution determine_solubility->check_concentration

Caption: Troubleshooting Logic for this compound Precipitation.

References

a optimizing VK-0214 dosage for maximum efficacy in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VK-0214 in animal models of X-linked Adrenoleukodystrophy (X-ALD).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in the context of X-ALD?

A1: this compound is an orally available, selective thyroid hormone receptor beta (TRβ) agonist.[1][2][3] In X-ALD, mutations in the ABCD1 gene lead to dysfunctional adrenoleukodystrophy protein (ALDP), impairing the transport and degradation of very long-chain fatty acids (VLCFAs) in peroxisomes. This results in VLCFA accumulation, which is believed to be a primary cause of the disease's pathology.[1][4] this compound activates the TRβ receptor, which in turn upregulates the expression of the ABCD2 gene.[4][5][6] The ABCD2 protein can compensate for the deficient ABCD1 function, promoting the transport and subsequent degradation of VLCFAs, thereby reducing their levels in plasma and tissues.[4][5]

Q2: What is the appropriate animal model for studying the efficacy of this compound for X-ALD?

A2: The most commonly cited and relevant animal model is the ABCD1 knockout (KO) mouse.[4][7] This model is selected due to its biochemical similarities to human X-ALD patients, specifically the accumulation of VLCFAs.[7]

Q3: What dosages of this compound have been shown to be effective in animal studies?

A3: In a long-term study using ABCD1 KO mice, this compound was administered via laced chow. The dosing regimen started at approximately 10 mg/kg/day for the first 14 weeks and was then increased to approximately 30 mg/kg/day for the subsequent 11 weeks.[4]

Q4: How is this compound administered in animal studies?

A4: this compound is orally bioavailable.[1][3][4] In long-term mouse studies, it has been effectively administered by incorporating it into the animal chow (laced chow).[4] For shorter-term studies, once-daily oral gavage has also been used.[7]

Q5: What are the expected outcomes of this compound treatment in the ABCD1 KO mouse model?

A5: Treatment with this compound is expected to lead to a significant reduction in VLCFA levels in both plasma and various tissues, including the liver, brain, and spinal cord.[4][6][8] Specifically, reductions in C26:0-lysophosphatidylcholine (LPC), a key diagnostic biomarker for X-ALD, are a primary endpoint.[7] Additionally, an upregulation of ABCD2 gene expression in tissues like the liver and cerebral cortex is an expected mechanistic outcome.[4][6]

Troubleshooting Guide

Issue 1: High variability in plasma VLCFA levels between animals in the treatment group.

  • Possible Cause 1: Inconsistent Drug Intake. If using laced chow, dominant mice may consume more food, leading to higher drug intake, while subordinate mice may eat less.

    • Troubleshooting Step: Monitor food intake for individual animals if possible. Consider switching to a more direct method of administration, such as oral gavage, to ensure a precise dose for each animal.

  • Possible Cause 2: Biological Variability. The ABCD1 KO model, like any animal model, can have inherent biological variability in response to treatment.

    • Troubleshooting Step: Increase the cohort size to improve statistical power and account for biological variance. Ensure proper randomization of animals into control and treatment groups.

Issue 2: Lack of significant reduction in brain VLCFA levels despite reductions in plasma levels.

  • Possible Cause: Blood-Brain Barrier Penetration. The compound may have limited penetration across the blood-brain barrier (BBB) at the administered dose.

    • Troubleshooting Step: While studies show this compound does reduce VLCFAs in the brain, the effect might be less pronounced than in peripheral tissues.[4][6] Consider conducting pharmacokinetic studies to determine the concentration of this compound and its active form, VK0214A, in brain tissue. It may be necessary to explore higher doses, if tolerated, to achieve greater BBB penetration.

Issue 3: Off-target effects or signs of toxicity are observed.

  • Possible Cause: Supratherapeutic Dosing or Non-selective Target Engagement. Although this compound is a selective TRβ agonist, high doses could potentially lead to off-target effects or exaggerated pharmacologic effects.

    • Troubleshooting Step: Conduct a dose-ranging tolerability study to identify the maximum tolerated dose (MTD). Monitor animals for clinical signs of toxicity, changes in body weight, and food intake. If adverse effects are observed, consider reducing the dose.

Data Presentation

Table 1: Summary of this compound Efficacy on Plasma VLCFA Levels in ABCD1 KO Mice

Duration of TreatmentAnalytePercent Reduction vs. VehicleStatistical SignificanceReference
6 WeeksC26:0-LPC (Plasma)29%p < 0.0001[7]
6 WeeksC26:0-LPC (Whole Blood)52% (greater reduction from baseline)p < 0.005[7]
6 WeeksC20:0-LPC (Plasma)54%p < 0.0001[7]
6 WeeksC22:0-LPC (Plasma)43%p < 0.0001[7]
25 WeeksC26:0-LPC (Plasma)40% to 52%Statistically Significant[4]
25 WeeksC20:0, C22:0, C24:0, C26:0 (Plasma)45% to 82%Statistically Significant[8]

Table 2: Summary of this compound Efficacy on Tissue VLCFA Levels and Gene Expression in ABCD1 KO Mice (25 Weeks of Treatment)

TissueAnalytePercent Reduction vs. VehicleStatistical SignificanceReference
BrainC20:0-LPC34%p < 0.0001[4]
BrainC22:0-LPC12%p < 0.05[4]
Spinal CordC20:09%p < 0.05[6]
Spinal CordC26:015%p < 0.05[6]
LiverC20:059%p < 0.0001[6]
LiverC24:049%p < 0.0001[6]
LiverC26:019%p < 0.05[6]
Gene Expression Percent Increase vs. Vehicle
LiverABCD2262%p < 0.05[6]
Cerebral CortexABCD235%p < 0.05[6]

Experimental Protocols

1. Long-Term (25-Week) Efficacy Study in ABCD1 KO Mice

  • Animal Model: Male ABCD1 knockout mice.

  • Housing and Diet: Animals are housed under standard conditions with access to food and water ad libitum. Control animals receive standard chow.

  • Treatment Group: A cohort of mice is randomized to receive this compound-laced chow.

    • Dosing: Approximately 10 mg/kg/day for the initial 14 weeks, followed by an increase to approximately 30 mg/kg/day for the final 11 weeks.[4]

  • Blood Collection: Approximately 50 µL of blood is collected via facial vein puncture at multiple time points (e.g., weeks 2, 4, 6, 9, 12, 20, and 25). Plasma is prepared and stored at -20°C for later analysis.[4]

  • Terminal Procedures: At 25 weeks, following the final blood collection, animals are euthanized by cervical dislocation. Tissues such as the brain, spinal cord, and liver are excised and snap-frozen in liquid nitrogen.[4]

  • Lipid Analysis:

    • Tissue homogenization is performed.

    • Lipids are extracted using a chloroform/methanol mixture.[4]

    • Plasma and tissue lysophosphatidylcholines (LPCs) are quantified by LC-MS/MS.

    • Total fatty acids are quantified as their pentafluorobenzoyl derivatives by GC-MS.[4]

  • Gene Expression Analysis:

    • RNA is extracted from homogenized tissue using Trizol-LS and reverse-transcribed.

    • Quantitative polymerase chain reaction (qPCR) is used to measure ABCD2 expression levels.

    • GAPDH expression is used for normalization.[4]

Visualizations

VK0214_Mechanism_of_Action cluster_cell Cell VK0214 This compound (oral) TRB Thyroid Hormone Receptor Beta (TRβ) VK0214->TRB Activates ABCD2_Gene ABCD2 Gene TRB->ABCD2_Gene Upregulates Expression ABCD2_Protein ABCD2 Protein (Compensatory Transporter) ABCD2_Gene->ABCD2_Protein Translates to Peroxisome Peroxisome ABCD2_Protein->Peroxisome Transports VLCFA into VLCFA_degrad VLCFA Degradation (β-oxidation) Peroxisome->VLCFA_degrad Leads to VLCFA_accum VLCFA Accumulation (Cellular Stress) VLCFA_accum->Peroxisome Impaired in X-ALD

Caption: this compound signaling pathway in X-ALD.

Experimental_Workflow_VK0214 cluster_setup Experiment Setup cluster_treatment Treatment Phase (25 Weeks) cluster_analysis Analysis Animal_Model ABCD1 KO Mice Randomization Randomization Animal_Model->Randomization Group_Control Control Group (Standard Chow) Randomization->Group_Control Group_VK0214 This compound Group (Laced Chow) Randomization->Group_VK0214 Dosing Dosing: 10 mg/kg/day (14 wks) 30 mg/kg/day (11 wks) Group_VK0214->Dosing Blood_Sampling Periodic Blood Sampling (Weeks 2, 4, 6, 9, 12, 20, 25) Dosing->Blood_Sampling Euthanasia Euthanasia & Tissue Collection (Brain, Spinal Cord, Liver) Dosing->Euthanasia End of Study Plasma_Analysis Plasma Analysis (LC-MS/MS for VLCFA-LPCs) Blood_Sampling->Plasma_Analysis Tissue_Analysis Tissue Analysis (GC-MS, LC-MS/MS for VLCFAs) Euthanasia->Tissue_Analysis Gene_Expression Gene Expression (qPCR for ABCD2) Euthanasia->Gene_Expression

References

Technical Support Center: Addressing Off-Target Effects of TRβ Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate the off-target effects of Thyroid Hormone Receptor beta (TRβ) agonists in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your research, providing potential causes and actionable solutions.

Question 1: My TRβ agonist shows lower than expected efficacy in reducing hepatic steatosis in my animal model.

  • Possible Cause 1: Impaired Agonist Signaling in the Disease Model. In models of diet-induced obesity, the metabolic signaling pathways that TRβ agonists rely on can become dysregulated, leading to reduced efficacy.

  • Solution: Before initiating large-scale studies, perform a pilot study to confirm that your TRβ agonist can modulate the expression of well-established target genes in the liver of your specific animal model. Genes such as Dio1 and Spot14 are reliable indicators of TRβ engagement.[1]

  • Possible Cause 2: Indirect, Off-Target Effects on Glucose Metabolism. Some TRβ agonists, like GC-1, can inadvertently increase white adipose tissue lipolysis. This leads to an increased flux of glycerol (B35011) to the liver, potentially contributing to endogenous glucose production and counteracting the beneficial effects on hepatic lipids.[2]

  • Solution: Measure plasma glycerol and assess endogenous glucose production (EGP) to determine if this off-target effect is occurring. If so, consider using a more liver-specific TRβ agonist.

Question 2: I am observing unexpected hyperglycemia and insulin (B600854) resistance in my animal models treated with a TRβ agonist.

  • Possible Cause 1: Direct Off-Target Effects in Skeletal Muscle. Certain TRβ agonists can directly act on TRα, which is the predominant isoform in skeletal muscle. This can lead to alterations in glucose metabolism. For example, GC-1 has been shown to increase the expression of GLUT4 in skeletal muscle, a tissue where TRα is more abundant.[2]

  • Solution: Profile the expression of TRα and TRβ in your target tissues. Assess the expression of thyroid hormone-responsive genes in skeletal muscle, such as Hairless and SERCA1, to gauge the extent of TRα activation.[2]

  • Possible Cause 2: Indirect Effects on Peripheral Glucose Disposal. Some TRβ agonists, like KB-2115, can decrease insulin-stimulated glucose uptake in skeletal muscle without affecting insulin signaling directly. This can be due to a reduction in GLUT4 protein content.[2]

  • Solution: Perform a hyperinsulinemic-euglycemic clamp study to precisely measure whole-body and tissue-specific insulin sensitivity.[2] This will help differentiate between hepatic and peripheral insulin resistance.

Question 3: My in vitro results are not translating to my in vivo studies.

  • Possible Cause: Differences in Agonist Distribution and Metabolism. The in vivo efficacy and off-target effects of a TRβ agonist are heavily influenced by its pharmacokinetic and pharmacodynamic properties, including its uptake and concentration in different tissues.[3] A highly liver-specific agonist in vivo may show different activity in vitro in cell lines that do not replicate hepatic uptake mechanisms.

  • Solution: Conduct pharmacokinetic studies to determine the tissue distribution of your agonist. Compare the concentrations achieved in the liver versus other tissues like the heart and skeletal muscle to understand its in vivo selectivity profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of TRβ agonists?

A1: The primary on-target effects of TRβ agonists occur in the liver, where they beneficially regulate lipid metabolism, leading to reduced plasma LDL cholesterol and hepatic triglycerides.[2][4][5] The most common off-target effects are related to the unintended activation of TRα, which is more prevalent in the heart, bone, and skeletal muscle.[2][5] This can lead to cardiac side effects, bone abnormalities, and altered glucose metabolism.[2][4][6] Some agonists have also been associated with cartilage alterations and liver toxicity in long-term studies.[4][6]

Q2: How can I determine the selectivity of my TRβ agonist for TRβ over TRα?

A2: A luciferase reporter gene assay is a standard method to quantify the functional selectivity of a TRβ agonist.[1][7] This assay measures the ability of the agonist to activate transcription through either TRβ or TRα. By comparing the half-maximal effective concentrations (EC50) for each receptor, you can calculate a selectivity ratio.

Q3: What are the key considerations when designing an experiment to assess off-target effects?

A3: A multi-faceted approach is crucial. This should include:

  • In vitro selectivity assays: To determine the intrinsic activity of the agonist at TRβ versus TRα.

  • In vivo studies in relevant animal models: To assess the integrated physiological response, including effects on lipid profiles, glucose homeostasis, and cardiac function.

  • Gene expression analysis: To measure the induction of target genes in both on-target (liver) and potential off-target (heart, skeletal muscle) tissues.

  • Histological analysis: To examine tissues for any pathological changes, especially with chronic administration.

Q4: Are there TRβ agonists with improved off-target profiles?

A4: Yes, newer generation TRβ agonists have been developed with greater liver specificity and higher selectivity for TRβ over TRα. For example, Resmetirom (MGL-3196) has shown a favorable safety profile in clinical trials, with minimal effects on heart rate or bone.[8] The development of liver-targeted pro-drugs, such as VK2809, is another strategy to minimize systemic off-target effects.[9]

Data Presentation

Table 1: In Vitro Selectivity of Various TRβ Agonists

AgonistTRβ AC50 (μM)TRα AC50 (μM)Selectivity Ratio (TRα/TRβ)Reference
CS2710110.6535.1754.12[1][7]
MGL-31963.11149.047.93[1][7]

Table 2: Effects of TRβ Agonists on Metabolic Parameters in High-Fat-Fed Rats

Treatment (10 days)Hepatic TriglyceridesFasting GlucoseFasting InsulinPeripheral Glucose DisposalReference
GC-1 ↓ 75%No change[2]
KB-2115 No changeNo change[2]

(↑ = Increased, ↓ = Decreased)

Experimental Protocols

1. Luciferase Reporter Gene Assay for TRβ/TRα Selectivity

  • Objective: To quantify the functional activity of a test compound as an agonist for human TRβ and TRα.

  • Methodology:

    • Cell Culture: Seed CV-1 cells (or another suitable cell line) in 96-well plates and culture for 24 hours.

    • Transfection: Co-transfect the cells with expression plasmids for either human TRβ or TRα and a luciferase reporter plasmid containing a thyroid hormone response element (TRE). A control plasmid (e.g., expressing Renilla luciferase) should also be included for normalization.

    • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control and a known pan-agonist like T3 as a positive control.

    • Incubation: Incubate the cells for an additional 24 hours to allow for gene expression.

    • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value for each receptor. The selectivity is calculated as the ratio of EC50 (TRα) / EC50 (TRβ).[1][7]

2. Hyperinsulinemic-Euglycemic Clamp in Rodents

  • Objective: To assess whole-body and tissue-specific insulin sensitivity.

  • Methodology:

    • Surgical Preparation: 3-5 days prior to the study, catheterize the jugular vein (for infusions) and the carotid artery (for blood sampling) of the rats.

    • Acclimatization and Diet: Allow the animals to recover and place them on the desired diet (e.g., high-fat diet).

    • Fasting: Fast the animals overnight before the clamp procedure.

    • Clamp Procedure:

      • Basal Period: Infuse saline and take blood samples to measure basal glucose and insulin levels, and to determine the basal rate of endogenous glucose production (EGP) using a tracer (e.g., [3-³H]glucose).

      • Hyperinsulinemic Period: Infuse insulin at a constant rate to raise plasma insulin to a high physiological level. Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).

      • Blood Sampling: Collect blood samples every 5-10 minutes to monitor blood glucose and adjust the glucose infusion rate accordingly.

    • Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia during the last 30-60 minutes of the clamp is a measure of whole-body insulin sensitivity. The suppression of EGP from the basal to the clamp period reflects hepatic insulin sensitivity.

Visualizations

TR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRβ_Agonist TRβ Agonist TRβ_Agonist_cyto TRβ Agonist TRβ_Agonist->TRβ_Agonist_cyto Enters Cell TRβ TRβ TRβ_Agonist_cyto->TRβ Binds TRα TRα TRβ_Agonist_cyto->TRα Binds (Off-Target) TRβ_RXR TRβ-RXR Heterodimer TRβ->TRβ_RXR Translocates to Nucleus & Dimerizes TRα_RXR TRα-RXR Heterodimer TRα->TRα_RXR Translocates to Nucleus & Dimerizes TRE Thyroid Hormone Response Element (TRE) TRβ_RXR->TRE Binds TRα_RXR->TRE Binds Gene_Transcription Target Gene Transcription TRE->Gene_Transcription Regulates

Caption: On-target vs. Off-target TRβ agonist signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Selectivity_Assay Luciferase Reporter Assay (TRβ vs TRα) Animal_Model Disease Model (e.g., High-Fat Diet Fed Rat) Selectivity_Assay->Animal_Model Inform In Vivo Study Design Agonist_Admin TRβ Agonist Administration Animal_Model->Agonist_Admin Metabolic_Phenotyping Metabolic Phenotyping (Lipids, Glucose Tolerance) Agonist_Admin->Metabolic_Phenotyping Tissue_Collection Tissue Collection (Liver, Heart, Muscle) Agonist_Admin->Tissue_Collection Gene_Expression Gene Expression Analysis (On- and Off-Target Genes) Tissue_Collection->Gene_Expression

Caption: Integrated workflow for assessing TRβ agonist off-target effects.

Troubleshooting_Logic Start Unexpected In Vivo Result (e.g., Hyperglycemia) Check_Selectivity High TRα Activity? Start->Check_Selectivity Assess_Off_Target_Tissue Assess Off-Target Tissue Gene Expression (e.g., Muscle) Check_Selectivity->Assess_Off_Target_Tissue Yes Assess_On_Target_Tissue Assess On-Target Tissue Gene Expression (Liver) Check_Selectivity->Assess_On_Target_Tissue No Confirm_Off_Target Off-Target Effect Confirmed Assess_Off_Target_Tissue->Confirm_Off_Target On_Target_Engagement On-Target Engagement? Assess_On_Target_Tissue->On_Target_Engagement Investigate_PK Investigate Pharmacokinetics/ Pharmacodynamics On_Target_Engagement->Investigate_PK No Indirect_Effect Consider Indirect Off-Target Effects On_Target_Engagement->Indirect_Effect Yes

References

a improving the reproducibility of VK-0214 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the reproducibility of experimental results with VK-0214, a selective thyroid hormone receptor-beta (TRβ) agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally available, small molecule that selectively activates the thyroid hormone receptor-beta (TRβ).[1][2] This selectivity is key to its therapeutic potential. In the context of X-linked adrenoleukodystrophy (X-ALD), TRβ activation upregulates the expression of the ABCD2 gene, which encodes a compensatory transporter for very long-chain fatty acids (VLCFAs).[1][2][3] This leads to increased metabolism of VLCFAs, addressing the primary metabolic defect in X-ALD.[1][4]

Q2: What is the established link between TRβ activation and VLCFA reduction?

A2: X-ALD is caused by mutations in the ABCD1 gene, leading to the accumulation of VLCFAs.[1][5] The TRβ receptor is known to regulate the expression of the ABCD2 gene, which can compensate for the defective ABCD1 transporter.[1][2] By selectively activating TRβ, this compound stimulates the expression of ABCD2, thereby enhancing the breakdown of VLCFAs and reducing their levels in plasma and tissues.[1][3][4]

Q3: What are the expected outcomes of this compound treatment in preclinical models?

A3: Preclinical studies in animal models of X-ALD have demonstrated that long-term treatment with this compound leads to statistically significant reductions in VLCFA levels in plasma and key tissues, including the liver, brain, and spinal cord.[1][4][6] Additionally, an increase in the expression of the ABCD2 transporter in CNS tissue has been observed.[1][3]

Q4: What has been observed in human clinical trials with this compound?

A4: In a Phase 1b clinical trial involving adult male patients with the adrenomyeloneuropathy (AMN) form of X-ALD, this compound was found to be safe and well-tolerated.[2][7][8][9] The trial demonstrated significant reductions in plasma levels of VLCFAs, including the key diagnostic marker C26:0-LPC, at doses of 20 mg/day and 40 mg/day.[7][9][10] Improvements in other plasma lipids, such as LDL-C, apolipoprotein B, and lipoprotein(a), were also observed.[7][9][10]

Troubleshooting Guide

Q1: We are observing high variability in our plasma VLCFA measurements between animals in the same treatment group. What could be the cause?

A1: High variability in VLCFA measurements can stem from several factors:

  • Assay Variability: Ensure that the analytical method for VLCFA quantification (e.g., LC-MS/MS) is validated and consistently applied. Run quality control samples with each batch to monitor assay performance.

  • Sample Handling: Inconsistent sample collection, processing, or storage can lead to variability. Ensure uniform procedures for blood collection, plasma separation, and storage at -80°C.

  • Animal Husbandry: Differences in diet, age, or stress levels among animals can influence lipid metabolism. Standardize these conditions as much as possible.

  • Dosing Accuracy: Inaccurate or inconsistent dosing will lead to variable drug exposure. Verify the concentration of the dosing solution and ensure precise administration.

Q2: Our in vivo study with this compound did not show a significant reduction in brain VLCFA levels, although plasma levels were reduced. Why might this be?

A2: Several factors could contribute to this observation:

  • Blood-Brain Barrier Penetration: While preclinical data suggests CNS penetration, factors such as the animal model, age, and specific this compound formulation could influence the extent of brain exposure. It may be necessary to directly measure this compound concentrations in brain tissue.

  • Treatment Duration: The 25-week preclinical study showed significant reductions in CNS tissues.[1][6] Shorter-term studies may not be sufficient to observe significant changes in the brain, which may have a slower turnover of VLCFAs compared to plasma.

  • Regional Differences: VLCFA accumulation and clearance rates may vary across different brain regions. Analysis of specific regions, such as the cerebellum and brainstem, may be more informative than whole-brain homogenates.

Q3: We are observing unexpected adverse effects or mortality in our animal cohort treated with this compound. What are the potential causes?

A3: While this compound has been shown to be safe and well-tolerated in clinical trials[2][7][8][9], several factors could contribute to adverse effects in preclinical studies:

  • Dose Level: The dose used may be too high for the specific animal model or strain. A dose-response study is recommended to identify the optimal therapeutic window.

  • Off-Target Effects: Although this compound is a selective TRβ agonist, high concentrations could potentially lead to off-target effects.

  • Vehicle Effects: The vehicle used to dissolve and administer this compound could have its own toxicity. Ensure the vehicle is well-tolerated at the administered volume and concentration.

  • Underlying Health Status of Animals: Pre-existing health conditions in the animals could make them more susceptible to adverse effects.

Data Presentation

Table 1: Summary of Preclinical In Vivo Efficacy of this compound in an X-ALD Mouse Model (25-Week Study)

AnalyteTissue% Reduction vs. Vehiclep-value
C26:0-LPCPlasma40% - 52%< 0.05
C24:0-LPCPlasmaProgressive Decline< 0.05
C22:0-LPCPlasmaProgressive Decline< 0.05
C20:0-LPCPlasmaProgressive Decline< 0.05
ABCD2 mRNABrain35% Increase< 0.05
ABCD2 mRNALiver262% Increase< 0.05

Data synthesized from results presented at the 87th Annual Meeting of the American Thyroid Association.[1][3][4]

Table 2: Summary of Phase 1b Clinical Trial Results of this compound in Patients with AMN (28-Day Study)

AnalyteDoseMean Change from Baselinep-value vs. Placebo
VLCFAs
C26:0-LPC20 mg-8.4%0.0427
40 mg-14.8%0.0105
Plasma Lipids
LDL-C20 mg-19.4%<0.0001
40 mg-20.2%<0.0001
Apolipoprotein B20 mg-16.3%0.0004
40 mg-22.0%<0.0001
Lipoprotein(a)20 mg-22.1%0.0199
40 mg-26.8%0.0105

Data from the Phase 1b clinical trial in adult male patients with the adrenomyeloneuropathy (AMN) form of X-ALD.[7][10][11]

Experimental Protocols

Detailed Methodology for In Vivo Efficacy Study of this compound in an ABCD1 Knockout Mouse Model of X-ALD

This protocol is based on the 25-week preclinical study.[1][4][6]

1. Animal Model:

  • Male ABCD1 knockout mice.

  • Age-matched wild-type mice as controls.

2. Housing and Husbandry:

  • Standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity).

  • Ad libitum access to standard chow and water.

3. Dosing:

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

  • Administration: Administer this compound or vehicle orally once daily.

  • Dose Groups: Include a vehicle control group and at least one this compound treatment group.

4. Sample Collection:

  • Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at specified time points throughout the study.

  • Tissue Collection: At the end of the 25-week treatment period, euthanize animals and collect tissues (liver, brain, spinal cord) and snap-freeze in liquid nitrogen for storage at -80°C.

5. Analytical Methods:

  • VLCFA Analysis:

    • Extract lipids from plasma and homogenized tissues.

    • Quantify VLCFA levels (including C20:0, C22:0, C24:0, and C26:0 as both total fatty acids and lysophosphatidylcholine (B164491) esters) using a validated LC-MS/MS method.

  • Gene Expression Analysis:

    • Extract total RNA from brain and liver tissue.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression of the ABCD2 gene. Normalize to a suitable housekeeping gene (e.g., GAPDH).

6. Statistical Analysis:

  • Use appropriate statistical tests (e.g., t-test or ANOVA) to compare VLCFA levels and gene expression between the this compound treated group and the vehicle control group.

  • A p-value of < 0.05 is typically considered statistically significant.

Mandatory Visualization

VK0214_Signaling_Pathway cluster_cell Cell VK0214 This compound TRb Thyroid Hormone Receptor-beta (TRβ) VK0214->TRb Activates ABCD2_Gene ABCD2 Gene TRb->ABCD2_Gene Upregulates Expression ABCD2_Protein ABCD2 Transporter ABCD2_Gene->ABCD2_Protein Translates to VLCFA_Metabolism VLCFA Metabolism ABCD2_Protein->VLCFA_Metabolism Enhances

Caption: Proposed signaling pathway of this compound in X-ALD.

VK0214_Experimental_Workflow start Start: Acclimate ABCD1 KO Mice dosing Daily Oral Dosing: - Vehicle - this compound start->dosing blood_collection Periodic Blood Collection (Baseline, Intermediate, Final) dosing->blood_collection tissue_collection End of Study (25 Weeks): Euthanasia & Tissue Collection (Brain, Liver, Spinal Cord) dosing->tissue_collection blood_collection->dosing analysis Sample Analysis tissue_collection->analysis vlcfa_analysis VLCFA Quantification (LC-MS/MS) analysis->vlcfa_analysis gene_expression ABCD2 Gene Expression (qRT-PCR) analysis->gene_expression data_analysis Statistical Analysis & Interpretation vlcfa_analysis->data_analysis gene_expression->data_analysis

References

Technical Support Center: Refining Protocols for Consistent VLCFA Measurement with VK-0214

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the consistent measurement of Very Long-Chain Fatty Acids (VLCFAs) in the context of research involving VK-0214.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect VLCFA levels?

A1: this compound is a novel, orally available small molecule agonist that is selective for the thyroid hormone receptor beta (TRβ).[1] It is being developed for the treatment of X-linked adrenoleukodystrophy (X-ALD). The proposed mechanism of action involves the activation of TRβ, which in turn upregulates the expression of the ABCD2 gene.[2][3] The ABCD2 protein is a peroxisomal transporter that is believed to compensate for the defective ABCD1 transporter in X-ALD, leading to increased metabolism and subsequent reduction of VLCFA levels.[2][3]

Q2: What are the key biomarkers to measure when assessing the effect of this compound?

A2: The primary biomarkers are the plasma concentrations of specific VLCFAs, particularly hexacosanoic acid (C26:0). Additionally, the ratios of C26:0 to behenic acid (C22:0) (C26:0/C22:0) and tetracosanoic acid (C24:0) to C22:0 (C24:0/C22:0) are crucial diagnostic and monitoring markers.[4] Another key biomarker is the 26-carbon lysophosphatidylcholine (B164491) (C26:0-LPC), which has been shown to be a sensitive marker for X-ALD.[5][6]

Q3: What are the recommended analytical methods for VLCFA measurement?

A3: The two most common and reliable methods for the quantification of VLCFAs in plasma are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8] LC-MS/MS is often preferred for the analysis of C26:0-LPC due to its high sensitivity and specificity.[9]

Q4: Is a fasting sample required for VLCFA measurement?

A4: Yes, it is highly recommended to use fasting samples for VLCFA analysis to minimize variability from dietary lipid intake.

II. Data Presentation: Efficacy of this compound on Plasma VLCFA Levels

The following table summarizes the publicly available data from the Phase 1b clinical trial of this compound in patients with X-ALD.[10]

CohortParameterMean Reduction from Baselinep-value
This compound (20 mg/day) C26:0-LPC8.4%0.0427
This compound (40 mg/day) C26:0-LPC14.8%0.0105

Data sourced from a press release by Viking Therapeutics.[10]

III. Experimental Protocols

Two detailed methodologies for VLCFA measurement are provided below. It is crucial to validate these protocols in your own laboratory and with your specific instrumentation.

Protocol 1: VLCFA (C22:0, C24:0, C26:0) Measurement by GC-MS

This protocol involves lipid extraction, hydrolysis, derivatization to fatty acid methyl esters (FAMEs), and analysis by GC-MS.[4][7][11]

1. Materials and Reagents:

  • Plasma samples (collected in EDTA tubes)

  • Internal Standards (e.g., deuterated C22:0, C24:0, C26:0)

  • Chloroform/Methanol (B129727) (2:1, v/v)

  • 0.9% NaCl solution

  • Methanolic HCl

  • Hexane (B92381)

  • Nitrogen gas (for evaporation)

  • GC-MS system with a suitable capillary column (e.g., DB-1ms)

2. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma in a glass tube, add a known amount of the deuterated internal standard mix.

  • Add 2 mL of chloroform/methanol (2:1, v/v) and vortex vigorously for 1 minute.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully transfer the lower organic layer to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Derivatization to FAMEs:

  • Add 1 mL of methanolic HCl to the dried lipid extract.

  • Cap the tube tightly and heat at 100°C for 1 hour.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and vortex for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

4. GC-MS Analysis:

  • Injection Volume: 1 µL

  • Inlet Temperature: 280°C

  • Carrier Gas: Helium

  • Oven Program: Start at 100°C, ramp to 250°C, then to 320°C.

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) for the target FAMEs and their deuterated internal standards.

Protocol 2: C26:0-LPC Measurement by LC-MS/MS

This protocol is adapted for the sensitive quantification of C26:0-LPC in plasma or dried blood spots (DBS).[6][9][12]

1. Materials and Reagents:

  • Plasma or DBS samples

  • Internal Standard (e.g., C26:0-d4-LPC)

  • Methanol

  • Ammonium (B1175870) acetate

  • Formic acid

  • LC-MS/MS system with a C18 reversed-phase column

2. Sample Preparation:

  • For plasma: To 50 µL of plasma, add 150 µL of methanol containing the deuterated internal standard. Vortex and centrifuge to precipitate proteins.

  • For DBS: Punch a 3 mm disc into a 96-well plate. Add 100 µL of methanol containing the deuterated internal standard. Shake for 30 minutes.

  • Transfer the supernatant to a new plate or vial.

  • Evaporate the solvent to dryness under nitrogen.

  • Reconstitute the sample in a suitable solvent (e.g., 90:10 methanol/water with 5 mM ammonium acetate).

3. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient: A suitable gradient to separate the LPCs.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the precursor-to-product ion transitions of C26:0-LPC and its internal standard.

IV. Troubleshooting Guide

Issue: High Variability Between Replicates

  • Possible Cause: Inconsistent sample preparation, including pipetting errors or incomplete extraction.

  • Solution:

    • Ensure all pipettes are calibrated.

    • Use a consistent vortexing and centrifugation procedure.

    • Ensure complete phase separation during liquid-liquid extraction.

    • Use of an appropriate internal standard for every sample is critical to correct for variability.[13]

Issue: Low or No Analyte Signal (No Peaks)

  • Possible Cause:

    • Inefficient extraction or derivatization.

    • Analyte degradation.

    • Instrumental issues (e.g., clogged injector, detector not functioning).

  • Solution:

    • Optimize extraction solvent and derivatization conditions. Ensure reagents are fresh.

    • Keep samples on ice during preparation to minimize enzymatic degradation.

    • Perform routine instrument maintenance. Run a system suitability test with a known standard to check instrument performance.

Issue: Matrix Effects (Ion Suppression or Enhancement)

  • Possible Cause: Co-eluting compounds from the sample matrix interfering with the ionization of the target analyte. This could be a consideration when analyzing samples from subjects treated with this compound, as the drug or its metabolites may be present.

  • Solution:

    • Improve sample cleanup procedures (e.g., solid-phase extraction).

    • Optimize chromatographic separation to resolve the analyte from interfering compounds.

    • The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[13]

Issue: Inaccurate Quantification

  • Possible Cause:

    • Poor quality calibration curve.

    • Inappropriate internal standard.

    • Interference from isobaric compounds.[14]

  • Solution:

    • Prepare fresh calibration standards and ensure the calibration curve has a good linearity (R² > 0.99) over the expected concentration range of the samples.

    • Use a stable isotope-labeled internal standard for each analyte where possible.

    • Use high-resolution mass spectrometry or tandem MS (MS/MS) to improve specificity and distinguish the analyte from isobaric interferences.[14]

V. Mandatory Visualizations

Experimental_Workflow_for_VLCFA_Measurement cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Plasma Sample Collection (Fasting, EDTA) Add_IS Addition of Internal Standard Sample_Collection->Add_IS Extraction Lipid Extraction (e.g., Folch method) Add_IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS LC-MS/MS Path GC_MS GC-MS Analysis Derivatization->GC_MS Peak_Integration Peak Integration GC_MS->Peak_Integration LC_MS_MS->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Ratio_Calculation Calculation of C26/C22 & C24/C22 Ratios Quantification->Ratio_Calculation

Caption: Experimental workflow for VLCFA measurement.

VK0214_Signaling_Pathway VK0214 This compound TRb Thyroid Hormone Receptor Beta (TRβ) VK0214->TRb activates TRE Thyroid Hormone Response Element (TRE) on ABCD2 Promoter TRb->TRE binds to Nucleus Nucleus ABCD2_Gene ABCD2 Gene Transcription TRE->ABCD2_Gene upregulates ABCD2_Protein ABCD2 Protein (Peroxisomal Transporter) ABCD2_Gene->ABCD2_Protein leads to increased VLCFA_Metabolism Increased VLCFA Metabolism ABCD2_Protein->VLCFA_Metabolism enhances VLCFA_Reduction Reduction in Plasma VLCFA Levels VLCFA_Metabolism->VLCFA_Reduction results in

References

Technical Support Center: Managing Potential Cytotoxicity of VK-0214 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VK-0214 in cell culture experiments. The information is designed to help manage and understand any potential cytotoxic effects observed during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available, small molecule, selective thyroid hormone receptor beta (TRβ) agonist.[1][2] Its primary mechanism of action is to bind to and activate TRβ, which in turn modulates the expression of target genes. In the context of X-linked adrenoleukodystrophy (X-ALD), this compound has been shown to increase the expression of the ABCD2 gene, which is involved in the metabolism of very long-chain fatty acids (VLCFAs).[1][3] This helps to reduce the accumulation of VLCFAs, which is a key pathological feature of X-ALD.[1][4]

Q2: Has cytotoxicity been observed with this compound in preclinical or clinical studies?

Clinical trial data from Phase 1 and Phase 1b studies have shown that this compound is safe and well-tolerated in healthy volunteers and in patients with X-ALD at the doses tested.[1][5][6][7][8][9] No serious adverse events related to the drug were reported, and treatment-emergent adverse events were generally mild to moderate.[5][6][7][8] However, it is important to note that the concentrations and exposure times used in in vitro cell culture experiments can differ significantly from those in in vivo studies. Therefore, it is crucial to empirically determine the optimal, non-toxic concentration range for your specific cell model.

Q3: What are the initial steps to take before starting experiments with this compound in a new cell line?

Before initiating experiments to assess the biological activity of this compound, it is essential to perform a dose-response curve to determine the optimal concentration range. This will help to identify a concentration that provides the desired biological effect without inducing significant cytotoxicity. A suggested starting point is to test a wide range of concentrations (e.g., from nanomolar to micromolar) and assess cell viability after a relevant exposure time (e.g., 24, 48, or 72 hours).

Troubleshooting Guide: Decreased Cell Viability Observed with this compound Treatment

If you observe a decrease in cell viability in your this compound treated cultures, follow this troubleshooting guide to identify the potential cause.

Initial Assessment
  • Confirm the Observation: Repeat the experiment to ensure the result is reproducible. Include both positive and negative controls for cytotoxicity.

  • Microscopic Examination: Visually inspect the cells under a microscope. Look for signs of cell stress or death, such as changes in morphology, detachment from the culture surface, or the presence of cellular debris.

Potential Causes and Solutions
Potential Cause Troubleshooting Steps
High Concentration of this compound Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for the biological effect and the CC50 (half-maximal cytotoxic concentration). Aim to use a concentration that maximizes the therapeutic window (the range between the EC50 and CC50).
Solvent Toxicity If this compound is dissolved in a solvent like DMSO, ensure that the final concentration of the solvent in the culture medium is not toxic to your cells. Run a vehicle control (medium with the same concentration of solvent but without this compound) to rule out solvent-induced cytotoxicity.
Contamination Check for signs of bacterial or fungal contamination. If contamination is suspected, discard the cultures and start with a fresh, sterile stock.
Cell Line Sensitivity Different cell lines can have varying sensitivities to a compound. If possible, test this compound on a different cell line to see if the observed effect is cell-type specific.
Off-Target Effects At higher concentrations, small molecules can sometimes have off-target effects. If you suspect this, you may need to perform more advanced assays to investigate the mechanism of cell death (e.g., apoptosis vs. necrosis).
Experimental Artifact Ensure that the assay used to measure cell viability is not being interfered with by this compound. For example, some compounds can interfere with the chemical reactions of colorimetric assays like the MTT assay. It is advisable to confirm results using a second, mechanistically different viability assay.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a method for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692).

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of plasma membrane damage and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Plate reader capable of measuring absorbance at the wavelength specified by the kit.

Procedure:

  • Follow steps 1-4 from the MTT assay protocol.

  • After the incubation period, collect the cell culture supernatant from each well.

  • Follow the instructions provided with the LDH cytotoxicity assay kit to measure the amount of LDH in the supernatant.

  • Calculate the percentage of cytotoxicity based on the positive control (lysed cells) provided in the kit.

Data Presentation

Table 1: Example of a Dose-Response Table for a Cell Viability Assay

This compound ConcentrationMean Absorbance (570 nm)Standard Deviation% Cell Viability
0 µM (Untreated)1.250.08100%
0.1 µM1.220.0797.6%
1 µM1.180.0994.4%
10 µM1.050.1184.0%
50 µM0.630.0550.4%
100 µM0.250.0320.0%

Visualizations

VK0214_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VK0214 This compound TRb_RXR TRβ/RXR Heterodimer VK0214->TRb_RXR Binds and Activates TRE Thyroid Hormone Response Element (TRE) TRb_RXR->TRE Binds to Target_Gene Target Gene (e.g., ABCD2) TRE->Target_Gene Regulates Transcription mRNA mRNA Target_Gene->mRNA Transcription Protein Protein (e.g., ALDP-related protein) mRNA->Protein Translation

Caption: Proposed signaling pathway of this compound as a TRβ agonist.

Cytotoxicity_Workflow start Start: Cell Culture with this compound dose_response Perform Dose-Response (e.g., 0.1 - 100 µM) start->dose_response viability_assay Assess Cell Viability (e.g., MTT, LDH) dose_response->viability_assay analyze_data Analyze Data and Determine CC50 viability_assay->analyze_data decision Is significant cytotoxicity observed? analyze_data->decision end_no Proceed with experiments at non-toxic concentrations decision->end_no No troubleshoot Troubleshoot: - Check solvent toxicity - Verify assay - Assess apoptosis decision->troubleshoot Yes end_yes Optimize experimental conditions troubleshoot->end_yes

Caption: Experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Tree start Decreased cell viability observed check_concentration Is the this compound concentration > 10 µM? start->check_concentration lower_concentration Lower the concentration and repeat check_concentration->lower_concentration Yes check_solvent Is the vehicle control also toxic? check_concentration->check_solvent No lower_solvent Lower the solvent concentration check_solvent->lower_solvent Yes check_assay Confirm with a second viability assay check_solvent->check_assay No apoptosis_assay Perform apoptosis assay (e.g., Caspase-Glo) check_assay->apoptosis_assay

Caption: Troubleshooting decision tree for decreased cell viability.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with VK-0214, a selective thyroid hormone receptor beta (TRβ) agonist. The information is tailored for researchers, scientists, and drug development professionals.

Signaling Pathway of this compound in X-Linked Adrenoleukodystrophy (X-ALD)

This compound is being developed for the treatment of X-linked adrenoleukodystrophy (X-ALD), a rare genetic disorder caused by mutations in the ABCD1 gene. This gene encodes a peroxisomal transporter protein, and its dysfunction leads to the accumulation of very long-chain fatty acids (VLCFAs) in various tissues, causing severe neurological symptoms.

This compound acts as a selective agonist for the thyroid hormone receptor beta (TRβ). Activation of TRβ upregulates the expression of the ABCD2 gene, which encodes a protein that can compensate for the defective ABCD1 transporter. This increased ABCD2 expression helps to reduce the accumulation of VLCFAs.

VK0214_Signaling_Pathway cluster_cell Cell cluster_nucleus VK0214 This compound TRb TRβ Receptor VK0214->TRb Binds and Activates nucleus Nucleus TRb->nucleus Translocates to TRE Thyroid Hormone Response Element (TRE) ABCD2_gene ABCD2 Gene TRE->ABCD2_gene Binds to promoter of ABCD2_mRNA ABCD2 mRNA ABCD2_gene->ABCD2_mRNA Transcription ABCD2_protein ABCD2 Protein (Transporter) ABCD2_mRNA->ABCD2_protein Translation VLCFA_accumulation VLCFA Accumulation ABCD2_protein->VLCFA_accumulation Reduces VLCFA_reduction VLCFA Reduction VLCFA_Quantification_Workflow start Start: Biological Sample (e.g., plasma, tissue) extraction Lipid Extraction start->extraction hydrolysis Hydrolysis to Free Fatty Acids extraction->hydrolysis derivatization Derivatization to FAMEs hydrolysis->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Quantification) gcms->data_analysis end End: VLCFA Levels data_analysis->end ABCD2_qPCR_Workflow start Start: Cells or Tissues Treated with this compound rna_extraction RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr qPCR with ABCD2-specific primers cdna_synthesis->qpcr data_analysis Data Analysis (Relative Quantification) qpcr->data_analysis end End: ABCD2 Gene Expression Levels data_analysis->end ABCD2_WesternBlot_Workflow start Start: Cells or Tissues Treated with this compound protein_extraction Protein Extraction start->protein_extraction protein_quantification Protein Quantification (e.g., BCA assay) protein_extraction->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-ABCD2) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., Chemiluminescence) secondary_ab->detection end End: ABCD2 Protein Levels detection->end TRb_Reporter_Assay_Workflow start Start: Cells expressing TRβ and a reporter construct cell_seeding Seed cells in a multi-well plate start->cell_seeding treatment Treat cells with this compound cell_seeding->treatment incubation Incubate for a defined period treatment->incubation cell_lysis Lyse cells incubation->cell_lysis luciferase_assay Measure reporter activity (e.g., luciferase) cell_lysis->luciferase_assay data_analysis Data Analysis (Dose-response curve) luciferase_assay->data_analysis end End: EC50 value of this compound data_analysis->end

a protocol modifications for enhanced VK-0214 activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VK-0214, a selective thyroid hormone receptor beta (TRβ) agonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally available, selective agonist of the thyroid hormone receptor beta (TRβ).[1][2] In the context of X-linked adrenoleukodystrophy (X-ALD), this compound activates TRβ, which in turn upregulates the expression of the ABCD2 gene.[1][3] The ABCD2 gene encodes the adrenoleukodystrophy-related protein (ADLRP), a transporter that can compensate for the defective ABCD1 transporter in X-ALD, thereby promoting the metabolism of very long-chain fatty acids (VLCFAs).[3]

Q2: What are the main applications of this compound in research?

A2: this compound is primarily investigated for its therapeutic potential in X-linked adrenoleukodystrophy (X-ALD).[1] Research applications include studying the role of TRβ in lipid metabolism, investigating mechanisms of VLCFA reduction, and exploring potential treatments for other metabolic and neurodegenerative disorders where TRβ activation may be beneficial.[4]

Q3: What are the expected outcomes of this compound treatment in preclinical and clinical models?

A3: In preclinical models of X-ALD, this compound has been shown to reduce levels of VLCFAs in plasma and various tissues, including the brain, spinal cord, and liver.[5] It also increases the expression of the ABCD2 gene in these tissues.[5][6] In clinical trials with X-ALD patients, this compound has demonstrated a good safety and tolerability profile and has been shown to significantly reduce plasma levels of VLCFAs.[1][3] Reductions in other lipids such as LDL-cholesterol, apolipoprotein B, and lipoprotein (a) have also been observed.[3]

Q4: How should this compound be stored and handled?

A4: As a small molecule compound, this compound should be stored in a cool, dry place, protected from light. For in vitro experiments, it is typically dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

In Vitro Experiments

Q1: I am not observing a significant increase in ABCD2 gene expression after treating my cells with this compound. What could be the issue?

A1:

  • Cell Line Selection: Ensure you are using a cell line that expresses the thyroid hormone receptor beta (TRβ). Not all cell lines have sufficient endogenous expression. Consider using a cell line known to be responsive to thyroid hormones or a cell line engineered to overexpress TRβ.

  • Compound Concentration and Incubation Time: Verify that the concentrations of this compound and the incubation times are appropriate. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Cell Health: Poor cell health can affect experimental outcomes. Ensure your cells are healthy, not overgrown, and free from contamination.

  • Reagent Quality: Check the quality and integrity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound.

Q2: I am observing cytotoxicity at higher concentrations of this compound. How can I mitigate this?

A2:

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a toxic level (typically <0.5%).

  • Dose-Response Curve: Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the concentration range where this compound is non-toxic to your cells.

  • Incubation Time: High concentrations of a compound for extended periods can be toxic. You may need to shorten the incubation time.

  • Serum Concentration: The presence of serum in the culture medium can sometimes mitigate cytotoxicity. However, be aware that serum components can also bind to the compound and affect its activity.

In Vivo Experiments

Q1: The reduction in plasma VLCFA levels in my animal model is not as significant as reported in the literature. What should I check?

A1:

  • Compound Administration: Verify the route of administration, dosage, and frequency are correct. For oral administration, ensure proper gavage technique to deliver the full dose. If the compound is administered in the chow, monitor the food intake of the animals to ensure they are receiving the intended dose.[5]

  • Animal Model: Ensure you are using the correct animal model (e.g., ABCD1 knockout mice) and that the baseline VLCFA levels are elevated as expected.

  • Blood Collection and Processing: Follow a consistent protocol for blood collection and plasma preparation. Improper handling or storage of samples can affect the stability of VLCFAs.

  • Analytical Method: The method used for VLCFA quantification (e.g., LC-MS/MS) should be properly validated and calibrated. Ensure internal standards are used correctly for accurate quantification.

Q2: I am having trouble with the consistency of my qPCR results for ABCD2 expression in tissue samples.

A2:

  • RNA Quality: The quality and integrity of the RNA extracted from tissues are crucial. Use a reliable RNA extraction method and assess RNA quality (e.g., using a Bioanalyzer) before proceeding with reverse transcription.

  • Primer Design: Ensure your qPCR primers for ABCD2 and the reference gene(s) are specific and efficient.

  • Reference Gene Selection: The choice of reference gene(s) for normalization is critical. Select stable reference genes that are not affected by the experimental treatment.

  • Tissue Homogenization: Consistent and thorough homogenization of tissue samples is necessary to ensure representative RNA extraction.

Data Presentation

Table 1: Summary of Preclinical Data for this compound in an In Vivo Model of X-ALD

ParameterTreatment GroupResultStatistical Significance
Plasma C26:0-LPC Reduction This compound40% to 52% reduction compared to vehiclep<0.05
Liver ABCD2 Expression This compound262% increase compared to vehiclep<0.05[6]
Brain ABCD2 Expression This compound35% increase compared to vehiclep<0.05[6]
Liver VLCFA Reduction This compoundSignificant reductionStatistically Significant
Brain VLCFA Reduction This compoundSignificant reductionStatistically Significant
Spinal Cord VLCFA Reduction This compoundSignificant reductionStatistically Significant

Table 2: Summary of Phase 1b Clinical Trial Data for this compound in Patients with X-ALD (28-day treatment)

ParameterThis compound 20 mg (n=7)This compound 40 mg (n=8)Placebo
Mean Change in C26:0-LPC (nmol/L) -0.03-0.04+0.01
Mean Percent Change in LDL-C -15.5%-9.9%+3.1%
Mean Percent Change in Apolipoprotein B -13.9%-11.0%+1.7%
Mean Percent Change in Lipoprotein (a) -24.4%-25.7%+8.9%

Data adapted from publicly available press releases and presentations.[3]

Experimental Protocols

Protocol 1: In Vitro TRβ Reporter Gene Assay

This protocol describes a cell-based assay to measure the agonist activity of this compound on the human thyroid hormone receptor beta (TRβ) using a luciferase reporter system.

Materials:

  • HEK293 cells stably co-transfected with a human TRβ expression vector and a luciferase reporter vector containing thyroid hormone response elements (TREs).

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Penicillin-Streptomycin solution

  • This compound

  • T3 (3,5,3'-triiodo-L-thyronine) as a positive control

  • DMSO (cell culture grade)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

Procedure:

  • Cell Culture: Maintain the TRβ reporter cell line in DMEM supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of this compound and T3 (positive control) in culture medium. The final DMSO concentration in the wells should not exceed 0.1%.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: After incubation, remove the medium and add luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the EC₅₀ values for this compound and T3.

Protocol 2: Quantification of ABCD2 mRNA Expression by qPCR

This protocol outlines the measurement of ABCD2 gene expression in cultured cells or tissue samples treated with this compound.

Materials:

  • TRIzol reagent or other RNA extraction kit

  • High-Capacity cDNA Reverse Transcription Kit

  • qPCR Master Mix (e.g., SYBR Green)

  • Primers for human ABCD2 and a reference gene (e.g., GAPDH or ACTB)

  • Real-Time PCR System

Procedure:

  • RNA Extraction: Extract total RNA from cell pellets or homogenized tissue samples using TRIzol reagent according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (A260/A280 ratio). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for ABCD2 or the reference gene, and cDNA template.

  • qPCR Run: Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for ABCD2 and the reference gene. Calculate the relative expression of ABCD2 using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle-treated control group.

Protocol 3: Measurement of VLCFA Levels by LC-MS/MS

This protocol provides a general workflow for the quantification of very long-chain fatty acids in plasma samples.

Materials:

  • Plasma samples

  • Internal standards (deuterated VLCFAs)

  • Methanol, chloroform (B151607), and other organic solvents

  • Hydrochloric acid

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To a 100 µL plasma sample, add a known amount of deuterated internal standards for the VLCFAs of interest.

    • Perform lipid extraction using a mixture of chloroform and methanol.

    • Hydrolyze the lipid extract using hydrochloric acid to release the fatty acids.

    • Extract the free fatty acids into an organic solvent (e.g., hexane).

    • Evaporate the solvent and reconstitute the sample in a suitable injection solvent.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Separate the fatty acids using a suitable chromatography column (e.g., C18).

    • Detect and quantify the VLCFAs and their corresponding internal standards using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of VLCFA standards.

    • Calculate the concentration of each VLCFA in the plasma samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

Mandatory Visualizations

VK0214_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_peroxisome Peroxisome VK0214 This compound TRb_inactive TRβ (inactive) VK0214->TRb_inactive Binds and Activates TRb_active TRβ (active) TRb_inactive->TRb_active TRE Thyroid Hormone Response Element (TRE) TRb_active->TRE Binds to ABCD2_gene ABCD2 Gene TRE->ABCD2_gene Promotes Transcription ABCD2_mRNA ABCD2 mRNA ABCD2_gene->ABCD2_mRNA Transcription ADLRP ADLRP (ABCD2) ABCD2_mRNA->ADLRP Translation VLCFA_metabolism VLCFA Metabolism ADLRP->VLCFA_metabolism Facilitates VLCFA VLCFA VLCFA->ADLRP Transported by

Caption: Signaling pathway of this compound in X-ALD.

Experimental_Workflow cluster_workflow In Vitro Evaluation of this compound cluster_assays Assays start Start cell_culture Culture TRβ-expressing cells start->cell_culture treatment Treat cells with this compound (dose-response) cell_culture->treatment reporter_assay TRβ Reporter Gene Assay (Luciferase) treatment->reporter_assay qpcr_assay qPCR for ABCD2 Gene Expression treatment->qpcr_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity_assay data_analysis Data Analysis (EC50, Fold Change, Viability) reporter_assay->data_analysis qpcr_assay->data_analysis cytotoxicity_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro this compound activity assessment.

References

Validation & Comparative

A Comparative Analysis of VK-0214 and Other Therapeutic Strategies for X-Linked Adrenoleukodystrophy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the emerging therapeutic candidate VK-0214 against other treatments for X-linked Adrenoleukodystrophy (X-ALD), a rare and devastating neurodegenerative disease. The content is structured to offer a clear overview of efficacy, mechanisms of action, and the experimental rigor behind the data presented.

Executive Summary

X-linked adrenoleukodystrophy is characterized by the accumulation of very long-chain fatty acids (VLCFAs) due to a mutation in the ABCD1 gene. This accumulation leads to adrenal insufficiency and progressive demyelination of the central and peripheral nervous systems. Current and emerging treatments aim to either reduce VLCFA levels, halt the inflammatory demyelination, or correct the underlying genetic defect. This guide evaluates this compound, a selective thyroid hormone receptor beta (TRβ) agonist, in the context of other therapeutic modalities including the investigational drug leriglitazone, Lorenzo's oil, hematopoietic stem cell transplantation (HSCT), and the gene therapy SKYSONA™ (elivaldogene autotemcel).

Quantitative Data Comparison

The following tables summarize the quantitative efficacy of various X-ALD treatments, with a primary focus on their impact on plasma VLCFA levels, a key biomarker of the disease.

Table 1: Efficacy of Pharmacological Interventions on Plasma VLCFA Levels

TreatmentDosage and AdministrationStudy PopulationDuration of TreatmentMean Reduction in C26:0 or C26:0-LPCReference(s)
This compound 20 mg/day, oralAdult males with AMN28 days8.4% reduction in C26:0-LPC (p=0.0427)
This compound 40 mg/day, oralAdult males with AMN28 days14.8% reduction in C26:0-LPC (p=0.0105)
Lorenzo's Oil ~2-3 mg/kg/day, oralAsymptomatic boys with X-ALDMean of 4.88 yearsUp to 76% maximal reduction in plasma C26:0[1][2]
Lorenzo's Oil 1.2 ml/kg/day, oral, with VLCFA-restricted diet7 male patients with X-ALDVariable50% reduction in C26:0[3]
Leriglitazone 150 mg starting dose, oralAdult men with AMN96 weeksNot reported to significantly affect plasma VLCFA levels in vivo.[4]

Table 2: Outcomes of Curative and Gene Therapies

TreatmentPrimary OutcomeEffect on VLCFA LevelsKey Clinical BenefitReference(s)
Hematopoietic Stem Cell Transplantation (HSCT) Arrest of cerebral demyelinationSerum VLCFA levels decrease to heterozygote levels 6-8 months post-transplant.Halts progression of cerebral demyelination in early stages.[5]
SKYSONA™ (elivaldogene autotemcel) Major Functional Disability (MFD)-free survivalThe therapy adds functional copies of the ABCD1 gene, enabling the breakdown of VLCFAs. Specific quantitative reduction data is a secondary endpoint.90% of patients met the primary endpoint of MFD-free survival at two years in the pivotal study.[6]

Experimental Protocols

Detailed methodologies are crucial for the critical evaluation of therapeutic efficacy. Below are summaries of the experimental protocols for the key clinical trials cited.

This compound: Phase 1b Clinical Trial
  • Study Design: A multi-center, randomized, double-blind, placebo-controlled study.[7][8]

  • Participants: Adult male patients with the adrenomyeloneuropathy (AMN) form of X-ALD.[7][8]

  • Intervention: Participants were enrolled into three cohorts: placebo, this compound 20 mg daily, and this compound 40 mg daily, administered orally for a 28-day period.[7][8]

  • Primary Objectives: To evaluate the safety and tolerability of this compound.[9]

  • Secondary Objectives: To assess the pharmacokinetics of this compound.[9]

  • Exploratory Endpoints: Assessment of changes in plasma levels of VLCFAs, including the C26:0-LPC derivative.[8]

  • Analysis: A two-sided t-test using a mixed model for repeated measures was used to analyze the change from baseline in VLCFA levels.[8]

Leriglitazone: ADVANCE Phase 2/3 Trial
  • Study Design: A 96-week, randomized, double-blind, multi-center, placebo-controlled phase 2-3 trial.[10][11]

  • Participants: Ambulatory men aged 18–65 years with adrenomyeloneuropathy without gadolinium-enhancing lesions.[10][11]

  • Intervention: Patients were randomly assigned (2:1) to receive daily oral suspensions of leriglitazone (starting dose of 150 mg, adjusted to achieve target plasma concentrations) or placebo.[10][11]

  • Primary Efficacy Endpoint: Change from baseline in the Six-Minute Walk Test distance at week 96.[10]

  • Biomarker Analysis: Plasma biomarkers, including neurofilament light chain and MMP-9, were assessed.[12]

Lorenzo's Oil: Open-Label Single-Arm Trial
  • Study Design: An open-label, single-arm trial.[1]

  • Participants: 104 asymptomatic boys with X-ALD.[1]

  • Intervention: Daily oral administration of Lorenzo's oil at a dose of approximately 2-3 mg/kg.[1]

  • Follow-up: Mean follow-up duration was 4.88 ± 2.76 years.[1]

  • VLCFA Measurement: Plasma C26:0 concentrations were measured from 2384 samples collected throughout the study.[1]

  • Analysis: Non-linear mixed-effects modeling was used to characterize the effect of Lorenzo's oil on plasma C26:0 concentrations.[1]

SKYSONA™ (elivaldogene autotemcel): Pivotal Clinical Trials (ALD-102 and ALD-104)
  • Study Design: Two 24-month, open-label, single-arm studies.[13]

  • Participants: Boys 4 to 17 years of age with early, active cerebral ALD, confirmed by gadolinium enhancement on MRI, a Loes score between 0.5 and 9, and a neurologic function score (NFS) of ≤ 1.[13]

  • Intervention: A single-dose intravenous infusion of SKYSONA, consisting of autologous hematopoietic stem cells transduced with the Lenti-D lentiviral vector containing a functional ABCD1 gene. The minimum recommended dose is 5.0 x 106 CD34+ cells/kg. Patients undergo myeloablative conditioning with busulfan (B1668071) and fludarabine (B1672870) prior to infusion.[14][15]

  • Primary Endpoint: Major Functional Disability (MFD)-free survival at 24 months. MFDs include loss of communication, cortical blindness, need for tube feeding, total incontinence, wheelchair dependence, and complete loss of voluntary movement.[6]

  • VLCFA Measurement: Patients had confirmed elevated levels of VLCFAs at enrollment.[13]

Hematopoietic Stem Cell Transplantation (HSCT)
  • Procedure: Allogeneic HSCT involves the intravenous infusion of hematopoietic stem cells from a healthy donor into a patient who has undergone a conditioning regimen (chemotherapy) to eliminate their own bone marrow.[16]

  • Objective: To replace the patient's hematopoietic system with one that has a normal ABCD1 gene, which can halt brain inflammation.[17]

  • Monitoring: Patient outcomes are evaluated based on neurologic, neuropsychologic, and imaging assessments at designated points post-transplantation (e.g., day 100, 6 months, 1, 2, and 5 years).[18]

  • VLCFA Measurement: Serum VLCFA levels are monitored post-transplantation.[5]

Signaling Pathways and Mechanisms of Action

Understanding the biological pathways targeted by each therapy is fundamental to evaluating their potential and limitations.

This compound: TRβ Agonism and ABCD2 Upregulation

This compound is a selective agonist of the thyroid hormone receptor beta (TRβ). In X-ALD, the primary genetic defect is in the ABCD1 gene. A related gene, ABCD2, can partially compensate for the function of ABCD1. Activation of TRβ upregulates the expression of ABCD2, leading to increased transport of VLCFAs into peroxisomes for their subsequent degradation. This mechanism aims to reduce the systemic accumulation of VLCFAs.

VK0214_Mechanism VK0214 This compound TRB Thyroid Hormone Receptor Beta (TRβ) VK0214->TRB Activates ABCD2 ABCD2 Gene Expression TRB->ABCD2 Upregulates VLCFA_Transport VLCFA Transport into Peroxisomes ABCD2->VLCFA_Transport Increases VLCFA_Degradation VLCFA Degradation VLCFA_Transport->VLCFA_Degradation Enhances VLCFA_Accumulation Reduced VLCFA Accumulation VLCFA_Degradation->VLCFA_Accumulation Leads to

Mechanism of Action of this compound in X-ALD.
Leriglitazone: PPARγ Agonism and Neuroprotection

Leriglitazone is a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. Its mechanism in X-ALD is multifactorial, focusing on mitigating the downstream pathological consequences of VLCFA accumulation rather than directly reducing their levels. It is thought to have anti-inflammatory effects, improve mitochondrial function, and promote myelin repair.

Leriglitazone_Mechanism Leriglitazone Leriglitazone PPARG PPARγ Leriglitazone->PPARG Activates Anti_Inflammatory Anti-inflammatory Effects PPARG->Anti_Inflammatory Mitochondrial_Function Improved Mitochondrial Function PPARG->Mitochondrial_Function Myelin_Repair Myelin Repair and Remyelination PPARG->Myelin_Repair Neuroprotection Neuroprotection Anti_Inflammatory->Neuroprotection Mitochondrial_Function->Neuroprotection Myelin_Repair->Neuroprotection

Mechanism of Action of Leriglitazone in X-ALD.
Lorenzo's Oil: Competitive Inhibition of VLCFA Elongation

Lorenzo's oil is a mixture of oleic acid and erucic acid. The proposed mechanism is the competitive inhibition of the enzyme system responsible for the elongation of saturated fatty acids, thereby reducing the endogenous synthesis of VLCFAs.

Lorenzos_Oil_Mechanism cluster_0 Fatty Acid Elongation Pathway SFA Saturated Fatty Acids Elongase Elongase Enzymes SFA->Elongase VLCFA Very Long-Chain Fatty Acids (VLCFAs) Elongase->VLCFA Lorenzos_Oil Lorenzo's Oil (Oleic & Erucic Acid) Lorenzos_Oil->Elongase Competitively Inhibits

Mechanism of Action of Lorenzo's Oil.
HSCT and SKYSONA™: Genetic Correction

Both HSCT and SKYSONA™ aim to provide a source of cells with a functional ABCD1 gene. In HSCT, these are donor cells. In SKYSONA™, the patient's own hematopoietic stem cells are genetically modified to contain a functional copy of the gene. These corrected cells can then differentiate into various cell types, including microglia in the brain, which can metabolize VLCFAs, thereby halting the progression of demyelination.

Genetic_Correction_Workflow cluster_HSCT HSCT cluster_SKYSONA SKYSONA™ Donor_HSCs Donor Hematopoietic Stem Cells (HSCs) (Functional ABCD1) Patient_HSCT Patient receives Donor HSCs Donor_HSCs->Patient_HSCT Corrected_Cells Engraftment of Corrected Cells in Bone Marrow Patient_HSCT->Corrected_Cells Patient_HSCs Patient's own HSCs Modified_HSCs Genetically Modified HSCs Patient_HSCs->Modified_HSCs Lentiviral_Vector Lentiviral Vector (Functional ABCD1) Lentiviral_Vector->Modified_HSCs Patient_SKYSONA Patient receives Modified HSCs Modified_HSCs->Patient_SKYSONA Patient_SKYSONA->Corrected_Cells Functional_Microglia Differentiation into Functional Microglia and other cells Corrected_Cells->Functional_Microglia VLCFA_Metabolism Restoration of VLCFA Metabolism in CNS Functional_Microglia->VLCFA_Metabolism Disease_Halt Halting of Demyelination VLCFA_Metabolism->Disease_Halt

Workflow for Genetic Correction via HSCT and SKYSONA™.

Conclusion

The landscape of X-ALD therapeutics is evolving, with diverse strategies targeting different aspects of the disease pathology. This compound presents a promising oral therapy aimed at reducing the primary biochemical abnormality of VLCFA accumulation. Its efficacy in a short-term study is encouraging and warrants further investigation in longer-term trials. In comparison, leriglitazone focuses on neuroprotection and anti-inflammatory pathways. Lorenzo's oil has shown an ability to lower plasma VLCFAs, but its clinical benefit remains a subject of debate. HSCT and SKYSONA™ offer potentially curative approaches by addressing the root genetic cause, though they are associated with significant procedural complexities and risks.

For drug development professionals, the comparative data underscores the need for therapies that not only impact biomarkers like VLCFAs but also translate to meaningful clinical outcomes. The distinct mechanisms of action of these treatments may also suggest possibilities for future combination therapies. Continued research and rigorous clinical trials are essential to further delineate the optimal therapeutic strategies for patients with X-linked adrenoleukodystrophy.

References

A Comparative Analysis of VK-0214 and Other TRβ Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the therapeutic potential and underlying mechanisms of leading Thyroid Hormone Receptor Beta (TRβ) agonists in clinical development.

This guide provides a comprehensive comparison of VK-0214, a promising candidate for X-linked adrenoleukodystrophy (X-ALD), with other notable TRβ agonists, including the recently FDA-approved Resmetirom for non-alcoholic steatohepatitis (NASH), and others in various stages of development. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the performance, experimental data, and methodologies of these compounds.

Performance and Efficacy: A Tabular Comparison

The following tables summarize the key quantitative data for this compound and other prominent TRβ agonists, providing a side-by-side comparison of their clinical and preclinical performance. It is important to note that these drugs have been evaluated in different clinical trials for distinct indications, which should be taken into consideration when comparing their efficacy and safety profiles.

Table 1: Clinical Trial Efficacy of Leading TRβ Agonists

DrugIndicationPhaseKey Efficacy Endpoint(s)ResultsCitation(s)
This compound X-linked Adrenoleukodystrophy (X-ALD)Phase 1bReduction in plasma Very Long-Chain Fatty Acids (VLCFAs)Significant reductions in mean VLCFA levels at 20 mg/day and 40 mg/day doses compared to placebo after 28 days.
Resmetirom (MGL-3196) Non-alcoholic Steatohepatitis (NASH) with moderate to advanced liver fibrosisApproved- NASH resolution with no worsening of fibrosis- Improvement in liver fibrosis by at least one stage- NASH resolution: 26-30% of patients vs. 10% for placebo- Fibrosis improvement: 24-26% of patients vs. 14% for placebo
VK2809 Biopsy-confirmed NASH with fibrosisPhase 2b- Reduction in liver fat content (MRI-PDFF)- NASH resolution with no worsening of fibrosis- Statistically significant reductions in liver fat content at Week 12.- NASH resolution: 63-75% vs. 29% for placebo at Week 52.
Eprotirome (KB2115) DyslipidemiaPhase 2Reduction in LDL-cholesterolSignificant reduction in LDL-cholesterol at doses of 25, 50, and 100 µ g/day over 12 weeks in statin-treated patients.

Table 2: Preclinical and Mechanistic Data of TRβ Agonists

DrugSelectivity (TRβ vs. TRα)Key Preclinical FindingsCitation(s)
This compound Selective for TRβ- Increased expression of the ABCD2 gene.- Statistically significant reductions in plasma and tissue VLCFA levels in an in vivo model of X-ALD.
Resmetirom (MGL-3196) ~28-fold selective for TRβ- Reduced hepatic fat in preclinical models of NASH.
Sobetirome (GC-1) Preferential binding to TRβ- Reduced plasma cholesterol and triglycerides in rodent models.- Converted white fat to a more metabolically active, brown-like fat in mice.
CS271011 Higher TRβ activity than Resmetirom- Lowered serum lipid levels and reduced liver steatosis in rodent models.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

TRB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte / Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRB_Agonist TRβ Agonist (e.g., this compound) TRB_Agonist_Cytoplasm TRβ Agonist TRB_Agonist->TRB_Agonist_Cytoplasm Enters Cell TRB TRβ TRB_Agonist_Cytoplasm->TRB Binds to RXR RXR TRB->RXR Heterodimerizes with TRE Thyroid Hormone Response Element (TRE) RXR->TRE Binds to ABCD2_Gene ABCD2 Gene TRE->ABCD2_Gene Activates Transcription mRNA mRNA ABCD2_Gene->mRNA Transcription ABCD2_Protein ABCD2 Protein (VLCFA Transporter) mRNA->ABCD2_Protein Translation

Caption: TRβ Agonist Signaling Pathway for ABCD2 Gene Upregulation.

Experimental_Workflow_VLCFA cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Collection Internal_Standard Addition of Deuterated Internal Standards Plasma_Sample->Internal_Standard Lipid_Extraction Lipid Extraction (e.g., Chloroform:Methanol) Internal_Standard->Lipid_Extraction Hydrolysis Hydrolysis to Free Fatty Acids Lipid_Extraction->Hydrolysis Derivatization Derivatization to FAMEs Hydrolysis->Derivatization GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GC_MS LC_MSMS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Derivatization->LC_MSMS Quantification Quantification using Calibration Curve GC_MS->Quantification LC_MSMS->Quantification

Caption: Experimental Workflow for VLCFA Quantification in Plasma.

Detailed Experimental Protocols

A clear understanding of the methodologies used to generate the comparative data is crucial for its interpretation. Below are detailed protocols for key experiments cited in the development of TRβ agonists.

Protocol 1: Quantification of Very Long-Chain Fatty Acids (VLCFAs) in Human Plasma

This protocol outlines a common method for the quantitative analysis of VLCFAs, a key biomarker in X-ALD, using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of human plasma, a known amount of a deuterated internal standard mixture (e.g., C22:0-d4, C24:0-d4, C26:0-d4) is added.

  • Lipids are extracted by adding 2 mL of a 2:1 (v/v) chloroform:methanol (B129727) solution, followed by vigorous vortexing.

  • Phase separation is achieved by adding 0.5 mL of 0.9% NaCl solution, vortexing, and centrifuging at 2000 x g for 10 minutes.

  • The lower organic layer is carefully transferred to a new tube and the solvent is evaporated under a stream of nitrogen.

2. Hydrolysis and Derivatization:

  • The dried lipid extract is hydrolyzed by adding 1 mL of 0.5 M NaOH in methanol and heating at 100°C for 10 minutes.

  • After cooling, 2 mL of 14% boron trifluoride (BF₃) in methanol is added, and the sample is heated again at 100°C for 5 minutes to convert the free fatty acids to fatty acid methyl esters (FAMEs).

  • The FAMEs are then extracted into hexane (B92381).

3. GC-MS Analysis:

  • The hexane layer containing the FAMEs is injected into a gas chromatograph equipped with a mass spectrometer.

  • A capillary column (e.g., DB-1ms) is used for separation.

  • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific FAMEs and their deuterated internal standards.

  • Quantification is performed by comparing the peak area ratios of the endogenous VLCFAs to their corresponding internal standards against a calibration curve.

Protocol 2: Measurement of Liver Fat Content by MRI-Proton Density Fat Fraction (MRI-PDFF)

This non-invasive imaging technique is a key endpoint in clinical trials for NASH and NAFLD.

1. Image Acquisition:

  • Patients undergo MRI of the liver, typically using a 1.5T or 3.0T scanner.

  • A specialized multi-echo gradient echo sequence is used to acquire images at multiple echo times where fat and water signals are in and out of phase. This allows for the separation of the signals from protons in water and fat.

2. Image Processing and PDFF Calculation:

  • The acquired multi-echo data is processed using software that corrects for factors that can affect the signal intensity, such as T2* decay.

  • The software then calculates the proton density fat fraction (PDFF), which is the ratio of the density of mobile protons from triglycerides to the total density of mobile protons from both triglycerides and water.

  • The result is a quantitative map of the liver, where the value of each pixel represents the percentage of fat in that region.

3. Data Analysis:

  • Regions of interest (ROIs) are drawn on the PDFF maps to measure the average liver fat content.

  • The change in liver fat content from baseline to post-treatment is a primary endpoint in many clinical trials for NASH.

Protocol 3: In Vitro Assessment of TRβ Agonist Selectivity and Efficacy

This protocol describes a general approach to characterize the selectivity and potency of new TRβ agonists.

1. Receptor Binding Assays:

  • Competitive binding assays are performed using purified human TRα and TRβ ligand-binding domains.

  • A radiolabeled thyroid hormone (e.g., [¹²⁵I]T₃) is incubated with the receptor in the presence of increasing concentrations of the test compound.

  • The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding (IC₅₀) is determined for both TRα and TRβ.

  • The ratio of IC₅₀ values (TRα/TRβ) provides a measure of the compound's selectivity for TRβ.

2. Gene Reporter Assays:

  • Cells (e.g., HepG2) are co-transfected with a plasmid expressing either TRα or TRβ and a reporter plasmid containing a thyroid hormone response element (TRE) linked to a reporter gene (e.g., luciferase).

  • The transfected cells are treated with increasing concentrations of the test compound.

  • The activation of the reporter gene is measured (e.g., by luminescence).

  • The effective concentration that produces 50% of the maximal response (EC₅₀) is determined for both TRα and TRβ.

  • The ratio of EC₅₀ values (TRα/TRβ) provides a functional measure of the compound's selectivity.

Concluding Remarks

The landscape of TRβ agonists is rapidly evolving, with promising therapeutic candidates emerging for a range of metabolic and genetic disorders. This compound demonstrates a clear potential for the treatment of X-ALD by targeting the underlying pathophysiology of VLCFA accumulation. Its strong preclinical and early clinical data are encouraging.

In the broader context of TRβ agonism, Resmetirom's recent FDA approval for NASH marks a significant milestone for the field, validating this therapeutic approach for a prevalent liver disease. Other agonists like VK2809 also show robust efficacy in NASH, highlighting the potential for multiple effective treatments in this area.

While a direct comparative analysis is challenging due to the different indications and trial designs, this guide provides a framework for understanding the relative strengths and characteristics of these leading TRβ agonists. Future research, including potential head-to-head studies and the elucidation of long-term safety and efficacy, will be crucial in defining the optimal clinical application for each of these promising therapies. The continued development of selective and potent TRβ agonists holds great promise for addressing significant unmet medical needs.

A Comparative Analysis of VK-0214 and Current Therapeutic Strategies for X-Linked Adrenoleukodystrophy: Effects on Very Long-Chain Fatty Acid Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of VK-0214's effect on Very Long-Chain Fatty Acid (VLCFA) levels in patients with X-linked Adrenoleukodystrophy (X-ALD), compared with the current standard of care and alternative therapeutic approaches. This document summarizes quantitative data, details experimental protocols, and visualizes the underlying biological pathways to offer an objective comparison for research and development purposes.

Executive Summary

X-linked Adrenoleukodystrophy is a rare genetic disorder characterized by the accumulation of VLCFAs, leading to severe neurological deficits. Current treatment options, including Lorenzo's Oil and Hematopoietic Stem Cell Transplantation (HSCT), have shown variable efficacy and are associated with significant limitations. This compound, a novel thyroid hormone receptor beta (TRβ) agonist, has emerged as a promising therapeutic candidate. Recent clinical trial data demonstrates its potential to significantly reduce VLCFA levels, offering a new avenue for the management of X-ALD. This guide provides a direct comparison of the available data on these interventions.

Data Presentation: Quantitative Comparison of VLCFA Reduction

The following table summarizes the quantitative effects of this compound, Lorenzo's Oil, and Hematopoietic Stem Cell Transplantation on plasma VLCFA levels, specifically focusing on the key diagnostic marker, hexacosanoic acid (C26:0).

TreatmentDosage/RegimenStudy PopulationDuration of TreatmentMean Reduction in C26:0 VLCFA LevelsReference
This compound 20 mg/dayAdult males with Adrenomyeloneuropathy (AMN)28 days8.4% (p=0.0427)[1]
This compound 40 mg/dayAdult males with Adrenomyeloneuropathy (AMN)28 days14.8% (p=0.0105)[1]
Lorenzo's Oil 1.7 g/kg/day glycerol (B35011) trioleate & 0.3 g/kg/day glycerol trierucateMen with AMN, symptomatic heterozygous women, and boys with preclinical AMN10 weeksNear normalization of plasma VLCFA levels
Lorenzo's Oil Not specified7 male patients with X-ALDNot specified50% reduction in C26:0[2]
Hematopoietic Stem Cell Transplantation (HSCT) Myeloablative or reduced-intensity conditioningPatients with cerebral ALD (cALD)Long-termDecrease to heterozygote levels, but not full normalization

Experimental Protocols

This compound Phase 1b Clinical Trial
  • Study Design: A multicenter, double-blind, randomized, placebo-controlled Phase 1b trial.[1][3]

  • Participants: Adult male patients diagnosed with adrenomyeloneuropathy (AMN), the most common form of X-ALD.[1][4]

  • Intervention: Patients received once-daily oral doses of this compound (20 mg or 40 mg) or a placebo for 28 days.[1]

  • Primary Objectives: To evaluate the safety and tolerability of this compound.[1]

  • Exploratory Objective: To assess the effect of this compound on plasma levels of VLCFAs.[1]

  • Analysis: Plasma VLCFA levels, including C26:0-lysophosphatidylcholine (C26:0-LPC), were measured at baseline and at the end of the 28-day treatment period. Statistical significance was determined using a two-sided t-test with a mixed model for repeated measures.[5]

Lorenzo's Oil Administration in Clinical Trials
  • Study Design: Open-label trials have been conducted to assess the biochemical efficacy of Lorenzo's Oil.[6]

  • Participants: Studies have included asymptomatic boys with X-ALD, men with AMN, and symptomatic heterozygous women.[6]

  • Intervention: Patients are typically placed on a low-fat diet and administered Lorenzo's Oil, a 4:1 mixture of glyceryl trioleate and glyceryl trierucate, orally. The dosage is often calculated based on body weight, for instance, 1.7 g/kg/day of glycerol trioleate and 0.3 g/kg/day of glycerol trierucate.[6]

  • Monitoring: Plasma VLCFA levels are monitored regularly, often monthly, to assess the biochemical response.[6] Clinical and neurological assessments are also performed to evaluate disease progression.

Hematopoietic Stem Cell Transplantation (HSCT) for X-ALD
  • Patient Selection: HSCT is primarily considered for boys and men with early-stage cerebral ALD, as it has been shown to halt the progression of cerebral demyelination.[7][8]

  • Procedure:

    • Conditioning Regimen: Patients undergo a conditioning regimen, which can be myeloablative (using high-dose chemotherapy like busulfan (B1668071) and cyclophosphamide) or of reduced intensity (using agents like fludarabine (B1672870) and melphalan), to destroy their own hematopoietic stem cells.[9][10]

    • Stem Cell Infusion: Healthy hematopoietic stem cells from a matched donor (allogeneic HSCT) are infused into the patient.[7]

    • Engraftment and Monitoring: Following infusion, the donor stem cells migrate to the bone marrow and begin to produce healthy blood cells. Patients are closely monitored for engraftment, chimerism (the proportion of donor cells), and potential complications such as graft-versus-host disease.[11]

  • VLCFA Level Assessment: Serum VLCFA levels are measured periodically post-transplantation to assess the metabolic correction.

Signaling Pathways and Mechanisms of Action

Pathophysiology of X-Linked Adrenoleukodystrophy

X-ALD is caused by mutations in the ABCD1 gene, which encodes the adrenoleukodystrophy protein (ALDP), a peroxisomal transporter. The dysfunction of ALDP leads to the accumulation of VLCFAs in various tissues, particularly in the brain, spinal cord, and adrenal glands. This accumulation is a key driver of the disease's pathology, leading to oxidative stress, inflammation, and ultimately demyelination and axonal degeneration.[1][5][12]

X_ALD_Pathophysiology cluster_Gene Genetic Defect cluster_Protein Protein Dysfunction cluster_Metabolic Metabolic Imbalance cluster_Cellular Cellular Stress & Damage ABCD1_mutation ABCD1 Gene Mutation ALDP_defect Defective ALDP Transporter ABCD1_mutation->ALDP_defect VLCFA_accumulation VLCFA Accumulation ALDP_defect->VLCFA_accumulation Impaired VLCFA transport into peroxisomes Oxidative_Stress Oxidative Stress (ROS Production) VLCFA_accumulation->Oxidative_Stress Inflammation Inflammation (NF-κB Activation) VLCFA_accumulation->Inflammation Demyelination Demyelination & Axonal Degeneration Oxidative_Stress->Demyelination Inflammation->Demyelination Mechanisms_of_Action cluster_VK0214 This compound cluster_Lorenzo Lorenzo's Oil cluster_HSCT HSCT cluster_Outcome Therapeutic Outcome VK0214 This compound TR_beta Thyroid Hormone Receptor Beta (TRβ) VK0214->TR_beta activates ABCD2 ABCD2 Gene Expression TR_beta->ABCD2 upregulates ALDRP ALDRP Transporter (Compensatory) ABCD2->ALDRP VLCFA_reduction Reduced VLCFA Levels ALDRP->VLCFA_reduction increases VLCFA degradation Lorenzos_Oil Lorenzo's Oil (Oleic & Erucic Acid) ELOVL1 ELOVL1 Enzyme Lorenzos_Oil->ELOVL1 competitively inhibits VLCFA_synthesis VLCFA Synthesis ELOVL1->VLCFA_synthesis HSCT Hematopoietic Stem Cell Transplantation Donor_Cells Healthy Donor Microglia HSCT->Donor_Cells replaces defective microglia with Donor_Cells->VLCFA_reduction provides functional ALDP for VLCFA degradation

References

A Comparative Analysis of VK-0214: In Vitro and In Vivo Efficacy in X-Linked Adrenoleukodystrophy

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the pre-clinical and clinical findings of VK-0214, a selective thyroid hormone receptor-beta agonist, in the context of X-linked Adrenoleukodystrophy (X-ALD). This guide provides a comparative perspective with another TRβ agonist, sobetirome (B1681897), and details the experimental methodologies underpinning the available data.

X-linked adrenoleukodystrophy (X-ALD) is a rare and devastating neurodegenerative disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs) due to mutations in the ABCD1 gene. The resulting dysfunction of the ABCD1 transporter protein impairs peroxisomal β-oxidation. A promising therapeutic strategy involves the upregulation of the ABCD2 gene, which encodes a homologous transporter that can partially compensate for the loss of ABCD1 function. This compound, a novel, orally available, small molecule, is a selective agonist of the thyroid hormone receptor-beta (TRβ), a known regulator of ABCD2 expression.[1][2][3] This guide provides a detailed comparison of the in vitro and in vivo effects of this compound, with sobetirome as a comparator, to offer a comprehensive overview for the scientific community.

Mechanism of Action: TRβ Agonism and ABCD2 Upregulation

This compound's therapeutic rationale is centered on its selective activation of TRβ.[4][5] This selectivity is crucial as TRα activation is associated with undesirable cardiac side effects.[6] Activation of TRβ in the liver and other tissues is believed to stimulate the expression of the ABCD2 gene.[7][8] The subsequent increase in the ABCD2 protein, a peroxisomal transporter, is thought to enhance the β-oxidation of VLCFAs, thereby reducing their accumulation.[2][3] Preclinical studies have shown that this compound administration leads to increased ABCD2 expression in both liver and central nervous system tissues.[5][8]

cluster_0 This compound Signaling Pathway This compound This compound TRβ TRβ This compound->TRβ Binds and Activates ABCD2 Gene ABCD2 Gene TRβ->ABCD2 Gene Upregulates Expression ABCD2 Protein ABCD2 Protein ABCD2 Gene->ABCD2 Protein Translation VLCFA β-oxidation VLCFA β-oxidation ABCD2 Protein->VLCFA β-oxidation Increases Reduced VLCFA Reduced VLCFA VLCFA β-oxidation->Reduced VLCFA Leads to

Caption: Proposed mechanism of action for this compound in X-ALD.

In Vitro Effects: A Comparative Overview

While specific quantitative in vitro data for this compound, such as receptor binding affinities (Ki) or half-maximal effective concentrations (EC50) for ABCD2 upregulation, are not publicly available, preclinical reports confirm its potent and selective TRβ agonist activity.[8][9] For a comparative perspective, sobetirome (formerly GC-1), another TRβ-selective agonist, has been shown in in vitro assays to possess a tenfold selectivity for TRβ over TRα.[10] Studies with sobetirome and other thyromimetics have demonstrated their ability to induce ABCD2 expression in human X-ALD fibroblasts and other cell lines in a dose-dependent manner.[6] It is presumed that this compound would exhibit similar effects in comparable in vitro systems.

ParameterThis compoundSobetirome (GC-1)
Target Thyroid Hormone Receptor-beta (TRβ)Thyroid Hormone Receptor-beta (TRβ)
Reported In Vitro Activity Selective TRβ agonist activity demonstrated in preclinical studies.[8][9] Upregulates ABCD2 expression in human X-ALD fibroblasts (unpublished data).[8]10-fold selectivity for TRβ over TRα in receptor binding and cell-based transactivation assays.[10] Induces ABCD2 expression in human cell lines and X-ALD fibroblasts.[6]

In Vivo Effects: Preclinical and Clinical Data

In vivo studies in an Abcd1 knockout mouse model of X-ALD have demonstrated the efficacy of this compound in reducing VLCFA levels. Long-term treatment (25 weeks) resulted in significant reductions in VLCFAs in plasma and various tissues, including the liver, brain, and spinal cord.[5] These biochemical changes were accompanied by a significant increase in ABCD2 expression in both the liver and cerebral cortex.[8]

Clinical trials in humans have further substantiated the potential of this compound. A Phase 1 study in healthy volunteers showed that this compound was safe and well-tolerated, and led to reductions in LDL-cholesterol, triglycerides, and apolipoprotein B.[11] A subsequent Phase 1b study in adult male patients with the adrenomyeloneuropathy (AMN) form of X-ALD demonstrated significant reductions in plasma VLCFA levels after 28 days of daily dosing.[12]

Sobetirome has also been evaluated in a mouse model of X-ALD, where it was shown to increase cerebral Abcd2 expression and lower VLCFA levels in the blood, peripheral organs, and brain.[13][14]

Table 1: Comparison of In Vivo Effects of this compound and Sobetirome in X-ALD Mouse Models
ParameterThis compoundSobetirome
Animal Model Abcd1 knockout miceAbcd1 knockout mice
Effect on ABCD2 Expression Increased expression in liver (262%) and cerebral cortex (35%).[7][8]Increased cerebral Abcd2 expression.[13][14]
Effect on VLCFA Levels Statistically significant reductions in plasma and tissues (liver, brain, spinal cord).[5][9]Lowered VLCFA levels in blood, peripheral organs, and brain.[13][14]
Table 2: Clinical Trial Data for this compound in X-ALD
Trial PhasePopulationKey FindingsReference
Phase 1 Healthy VolunteersSafe and well-tolerated. Reductions in LDL-C, triglycerides, and apolipoprotein B.[11]
Phase 1b Adult males with AMNSafe and well-tolerated. Significant reductions in plasma VLCFA levels after 28 days.[12]

Experimental Protocols

A summary of the methodologies employed in the key cited studies is provided below to aid in the interpretation and potential replication of the findings.

cluster_1 In Vivo Experimental Workflow (Mouse Model) Abcd1 KO Mice Abcd1 KO Mice Treatment This compound or Vehicle (Daily for 25 weeks) Abcd1 KO Mice->Treatment Sample Collection Plasma and Tissues (Liver, Brain, Spinal Cord) Treatment->Sample Collection Analysis VLCFA Measurement (LC-MS/MS) ABCD2 Expression (qPCR) Sample Collection->Analysis Outcome Reduced VLCFAs Increased ABCD2 Analysis->Outcome

Caption: Generalized workflow for in vivo studies of this compound.

In Vivo Mouse Studies (this compound)
  • Animal Model: Abcd1 knockout mice, which mimic the biochemical abnormalities of human X-ALD.[8]

  • Treatment: Mice received either this compound or a vehicle control daily for up to 25 weeks.[5]

  • Sample Collection: Plasma and tissues (liver, brain, spinal cord) were collected at specified time points.[5]

  • VLCFA Analysis: Very long-chain fatty acid levels in plasma and tissues were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Gene Expression Analysis: The expression levels of the Abcd2 gene in tissue samples were measured by quantitative polymerase chain reaction (qPCR).[7][8]

Human Clinical Trials (this compound)
  • Phase 1: A randomized, double-blind, placebo-controlled study in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound administered orally for up to 14 days.[11]

  • Phase 1b: A multi-center, randomized, double-blind, placebo-controlled study in adult male patients with the adrenomyeloneuropathy (AMN) form of X-ALD. The study evaluated the safety, tolerability, and pharmacokinetics of once-daily oral doses of this compound over 28 days. An exploratory objective was to assess the effects on plasma VLCFA levels.[12][15]

Conclusion

This compound has demonstrated a promising profile as a potential therapeutic for X-linked adrenoleukodystrophy. Its selective TRβ agonism, leading to the upregulation of ABCD2 and subsequent reduction of VLCFAs, is supported by both in vivo preclinical and early-stage clinical data. While direct quantitative in vitro comparisons with other TRβ agonists are limited by the availability of public data for this compound, the existing evidence positions it as a significant candidate for further development. The ongoing and future clinical evaluation of this compound will be critical in determining its long-term safety and efficacy in patients with X-ALD.

References

A Comparative Guide to Biomarkers for Monitoring VK-0214 Therapeutic Response in X-Linked Adrenoleukodystrophy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers used to assess the therapeutic response of VK-0214 and alternative treatments for X-linked Adrenoleukodystrophy (X-ALD). The information presented is intended to support research and development efforts in this field by offering a structured overview of current and emerging biomarker strategies, supported by available experimental data.

Introduction to X-Linked Adrenoleukodystrophy and Therapeutic Approaches

X-linked adrenoleukodystrophy (X-ALD) is a rare, genetic neurodegenerative disorder caused by mutations in the ABCD1 gene. This genetic defect impairs the function of the ALD protein (ALDP), a peroxisomal transporter, leading to the accumulation of very long-chain fatty acids (VLCFAs) in various tissues, including the brain, spinal cord, and adrenal glands. This accumulation is a key pathogenic event in X-ALD, contributing to demyelination and neuroinflammation.

Several therapeutic strategies are currently employed or are under investigation for X-ALD, each with a distinct mechanism of action and a corresponding set of biomarkers to monitor treatment efficacy. This guide focuses on the validation of biomarkers for Viking Therapeutics' this compound and compares them with those used for other therapeutic modalities.

This compound: A Selective Thyroid Hormone Receptor Beta (TRβ) Agonist

This compound is an orally available, small molecule agonist that selectively targets the thyroid hormone receptor beta (TRβ).[1][2][3][4] The therapeutic rationale for this compound in X-ALD is based on the understanding that TRβ activation upregulates the expression of the ABCD2 gene, which encodes a protein that can partially compensate for the defective ABCD1 transporter.[4] This compensatory mechanism is expected to enhance the metabolism of VLCFAs, thereby reducing their accumulation.

Biomarkers for this compound Therapeutic Response

The primary biomarkers for assessing the therapeutic response to this compound are the plasma levels of various VLCFAs. Clinical trial data has demonstrated a significant reduction in these biomarkers following treatment with this compound.

Table 1: Quantitative Efficacy of this compound on Plasma Biomarkers (Phase 1b Study) [1][2][3]

BiomarkerThis compound DoseMean Percent Change from Baseline (Placebo-Adjusted)
C26:0-LPC20 mg-15.4%
C26:0-LPC40 mg-21.4%
C26:0Not ReportedStatistically significant reduction
C24:0Not ReportedStatistically significant reduction
LDL-C20 mg & 40 mgReductions observed
Apolipoprotein B (ApoB)20 mg & 40 mgReductions observed
Lipoprotein(a) [Lp(a)]20 mg & 40 mgReductions observed

Data from a 28-day, placebo-controlled study in adult male patients with adrenomyeloneuropathy (AMN), a form of X-ALD.[1][2][3]

Comparison with Alternative Therapies for X-ALD

A comprehensive evaluation of biomarkers for this compound necessitates a comparison with those used for alternative X-ALD treatments.

Lorenzo's Oil

Lorenzo's oil is a mixture of oleic and erucic acids designed to competitively inhibit the enzyme responsible for VLCFA elongation.

  • Primary Biomarker: Reduction of plasma VLCFA levels. One study reported a 50% reduction in C26:0 and a 42.8% reduction in the C26:0/C22:0 ratio.

  • Limitations: While it can normalize plasma VLCFA levels, its clinical efficacy, particularly in patients with established neurological symptoms, remains controversial.

Hematopoietic Stem Cell Transplantation (HSCT)

HSCT is the current standard of care for early-stage cerebral ALD. It is believed to work by replacing defective microglia with healthy donor-derived cells.

  • Primary Biomarkers: The primary endpoints are clinical and radiological, focusing on the stabilization of neurological function and halting the progression of brain lesions as measured by the Loes score on MRI.

  • Secondary Biomarker: While VLCFA levels are monitored, they may not directly correlate with clinical outcomes post-transplant. Some studies have shown that VLCFA levels may decrease but can remain elevated even with successful transplantation.

Gene Therapy

Gene therapy for X-ALD involves the ex-vivo correction of a patient's own hematopoietic stem cells with a functional ABCD1 gene, followed by autologous transplantation. One such therapy, elivaldogene autotemcel (eli-cel), has been approved.

  • Primary Biomarkers: Similar to HSCT, the primary measures of efficacy are the stabilization of neurological function and the prevention of major functional disabilities. Radiological outcomes are also key.

  • Secondary Biomarker: A reduction in plasma VLCFA levels has been observed. One study reported a 38% reduction in plasma VLCFAs.

Leriglitazone

Leriglitazone is a peroxisome proliferator-activated receptor gamma (PPARγ) agonist that has shown potential in addressing neuroinflammation and mitochondrial dysfunction in X-ALD.

  • Primary Biomarkers: Clinical trials have focused on both radiological and clinical endpoints.

  • Exploratory Biomarkers: In addition to VLCFAs, studies have investigated biomarkers of neuroinflammation and axonal damage, such as neurofilament light chain (NfL) and matrix metalloproteinase-9 (MMP-9). A compassionate-use study showed stabilization of plasma NfL levels in patients who responded to treatment.

Table 2: Comparison of Biomarkers for X-ALD Therapies

Therapeutic ApproachPrimary Biomarker(s)Secondary/Exploratory Biomarker(s)
This compound Plasma C26:0-LPC, C26:0, C24:0LDL-C, ApoB, Lp(a)
Lorenzo's Oil Plasma C26:0, C26:0/C22:0 ratio-
HSCT Neurological Function Scores, MRI Loes ScorePlasma VLCFA levels
Gene Therapy Neurological Function Scores, Major Functional Disability-Free SurvivalPlasma VLCFA levels
Leriglitazone Radiological and Clinical EndpointsPlasma Neurofilament Light Chain (NfL), MMP-9, VLCFA levels

Experimental Protocols

Accurate and reproducible biomarker measurements are crucial for the validation of therapeutic responses. The following sections outline the methodologies for the key experiments cited.

Measurement of Very Long-Chain Fatty Acids (VLCFAs) in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a well-established technique for the quantification of VLCFAs.

  • Sample Preparation:

    • Plasma samples are collected in EDTA-containing tubes.

    • Lipids are extracted from a small volume of plasma (e.g., 100 µL) using an organic solvent mixture, typically chloroform/methanol.

    • The extracted fatty acids are then derivatized to form fatty acid methyl esters (FAMEs) by heating with a methylating agent (e.g., methanolic HCl).

  • GC-MS Analysis:

    • The FAMEs are injected into a gas chromatograph, where they are separated based on their volatility and interaction with the stationary phase of the GC column.

    • The separated FAMEs then enter the mass spectrometer, where they are ionized and fragmented.

    • The mass spectrometer detects and quantifies the characteristic ions for each FAME, allowing for the identification and precise measurement of different VLCFA species.

  • Quantification:

    • Stable isotope-labeled internal standards (e.g., deuterated C26:0) are added at the beginning of the procedure to correct for variations in extraction and derivatization efficiency.

    • Concentrations are determined by comparing the peak areas of the endogenous VLCFAs to those of the internal standards.

Measurement of C26:0-Lysophosphatidylcholine (C26:0-LPC) in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of C26:0-LPC.

  • Sample Preparation:

    • A small volume of plasma is mixed with an internal standard (e.g., deuterated C26:0-LPC).

    • Proteins are precipitated using an organic solvent like acetonitrile.

    • The supernatant containing the LPCs is collected and may be further purified by solid-phase extraction.

  • LC-MS/MS Analysis:

    • The prepared sample is injected into a liquid chromatograph, where C26:0-LPC is separated from other lipids and interfering substances on a reverse-phase column.

    • The eluent from the LC system is introduced into a tandem mass spectrometer.

    • In the first mass analyzer, the precursor ion corresponding to C26:0-LPC is selected. This ion is then fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides high specificity.

  • Quantification:

    • The concentration of C26:0-LPC is determined by comparing the ratio of the peak area of the analyte to that of the internal standard against a calibration curve.

Visualizations

Signaling Pathway of this compound

VK0214_Mechanism VK0214 This compound TRb Thyroid Hormone Receptor Beta (TRβ) VK0214->TRb activates ABCD2_Gene ABCD2 Gene Expression TRb->ABCD2_Gene upregulates ABCD2_Protein ABCD2 Protein (Compensatory Transporter) ABCD2_Gene->ABCD2_Protein leads to VLCFA_Metabolism Increased VLCFA Metabolism ABCD2_Protein->VLCFA_Metabolism VLCFA_Levels Reduced Plasma VLCFA Levels VLCFA_Metabolism->VLCFA_Levels

Caption: Mechanism of action of this compound in reducing VLCFA levels.

Experimental Workflow for Biomarker Analysis

Biomarker_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Measurement cluster_data Data Interpretation Patient X-ALD Patient Plasma Plasma Sample Patient->Plasma Extraction Lipid Extraction & Derivatization Plasma->Extraction GCMS GC-MS Analysis (for VLCFAs) Extraction->GCMS LCMSMS LC-MS/MS Analysis (for C26:0-LPC) Extraction->LCMSMS Quantification Biomarker Quantification GCMS->Quantification LCMSMS->Quantification Comparison Comparison to Baseline/Placebo Quantification->Comparison

Caption: General workflow for VLCFA and C26:0-LPC biomarker analysis.

Logical Relationship in Biomarker Validation

Biomarker_Validation Therapeutic_Intervention Therapeutic Intervention (e.g., this compound) Target_Engagement Target Engagement (e.g., TRβ activation) Therapeutic_Intervention->Target_Engagement causes Biomarker_Change Change in Biomarker (e.g., ↓ VLCFA levels) Target_Engagement->Biomarker_Change leads to Validation Biomarker Validation Target_Engagement->Validation Clinical_Outcome Improved Clinical Outcome (e.g., Neurological Stability) Biomarker_Change->Clinical_Outcome correlates with Biomarker_Change->Validation Clinical_Outcome->Validation

Caption: Logical framework for the validation of a therapeutic biomarker.

Conclusion

The validation of sensitive and specific biomarkers is paramount for the development of effective therapies for X-ALD. This compound has demonstrated a clear and quantifiable effect on the primary biochemical hallmark of the disease, the accumulation of VLCFAs. The reduction in plasma C26:0-LPC and other VLCFAs serves as a strong candidate biomarker for the therapeutic response to this compound.

A comparative analysis with alternative therapies reveals a landscape of diverse biomarker strategies. While VLCFA reduction remains a cornerstone for biochemical monitoring across all treatments, the field is evolving to incorporate markers of neuroinflammation and axonal damage, particularly for therapies like leriglitazone. For curative therapies such as HSCT and gene therapy, clinical and radiological outcomes are the definitive measures of success.

Future research should focus on establishing a stronger correlation between the magnitude of biomarker change and long-term clinical benefit. Furthermore, the development of a panel of biomarkers that reflect the multifaceted pathology of X-ALD, including neuroinflammation and demyelination, will be crucial for a more holistic assessment of therapeutic efficacy. The data presented in this guide provides a foundation for researchers and drug developers to build upon as they work towards improving the lives of patients with X-ALD.

References

Head-to-Head Showdown: VK-0214 vs. Leriglitazone for Adrenomyeloneuropathy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Two Promising Experimental Therapies for X-Linked Adrenoleukodystrophy

For researchers, scientists, and drug development professionals vested in neurodegenerative disorders, the landscape of experimental therapies for X-linked adrenoleukodystrophy (X-ALD) presents a dynamic and hopeful frontier. This guide provides a head-to-head comparison of two leading oral drug candidates, VK-0214 and leriglitazone (MIN-102), focusing on their performance in recent clinical trials for adrenomyeloneuropathy (AMN), the most common form of X-ALD.

At a Glance: this compound and Leriglitazone

FeatureThis compoundLeriglitazone (MIN-102)
Mechanism of Action Selective Thyroid Hormone Receptor Beta (TRβ) AgonistSelective Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist
Therapeutic Target Upregulation of ABCD2 gene expression to increase VLCFA metabolism.Modulation of genes involved in mitochondrial biogenesis, neuroinflammation, and myelination.[1]
Key Clinical Trial Phase 1b (NCT04973657)[2]Phase 2/3 ADVANCE (NCT03231878), Phase 2/3 NEXUS (NCT04528706)[3][4][5]
Patient Population Adult males with AMNAdult males with AMN (ADVANCE), Pediatric males with cALD (NEXUS)
Primary Endpoint Focus Biomarker (VLCFA reduction)Clinical Outcomes (6-Minute Walk Test, Disease Arrest)

Efficacy Data: A Tale of Two Approaches

The clinical development of this compound and leriglitazone has thus far focused on different primary objectives, reflecting their distinct mechanisms of action. This compound's early-phase trial has demonstrated a significant impact on the core biochemical defect in X-ALD, while leriglitazone's later-stage trials have assessed its effect on clinical disease progression.

This compound: Targeting the Biomarker

Viking Therapeutics' Phase 1b trial of this compound in adult males with AMN demonstrated a statistically significant reduction in plasma levels of very long-chain fatty acids (VLCFAs), the key biomarkers of X-ALD.[6] After 28 days of daily dosing, patients treated with this compound showed a notable decrease in C26:0-lysophosphatidylcholine (LPC), a critical diagnostic marker.[6]

Table 1: this compound Phase 1b Efficacy Results (VLCFA Reduction) [6]

DoseMean Reduction in C26:0-LPC from Baseline
20 mg/dayStatistically significant reduction (p<0.05)
40 mg/dayStatistically significant reduction (p<0.05)

Note: Specific percentage reductions have not been publicly disclosed.

Leriglitazone: Assessing Clinical Progression

Minoryx Therapeutics' ADVANCE trial, a Phase 2/3 study of leriglitazone in adult male AMN patients, evaluated the drug's effect on the 6-Minute Walk Test (6MWT) as its primary endpoint. While the trial did not meet its primary endpoint in the overall population, a clinically meaningful difference was observed in early symptomatic patients.[7][8] Furthermore, the trial showed a significant reduction in the progression of cerebral lesions, a devastating complication of AMN.[7]

The NEXUS trial, a Phase 2/3 study in pediatric patients with the cerebral form of X-ALD (cALD), demonstrated that leriglitazone met its primary endpoint, with 35% of patients showing arrested disease progression at 96 weeks, a significant improvement compared to the natural history of the disease (p<0.05).[9][10]

Table 2: Leriglitazone ADVANCE and NEXUS Trial Efficacy Highlights

TrialPatient PopulationKey Efficacy Finding
ADVANCE [3][4]Adult males with AMN- Did not meet primary endpoint (6MWT) in the overall population. - Showed a trend towards benefit in early symptomatic patients. - Significantly reduced the progression of cerebral lesions (p=0.0015 vs. placebo).[7]
NEXUS [9][10][11]Pediatric males with cALD- Met primary endpoint of disease arrest at 96 weeks (35% of patients, p<0.05 vs. natural history).[9][10]

Safety and Tolerability Profile

Both this compound and leriglitazone have demonstrated acceptable safety profiles in their respective clinical trials.

This compound: Well-Tolerated in Phase 1b

In the 28-day Phase 1b trial, this compound was found to be safe and well-tolerated.[6] Treatment-emergent adverse events were generally mild to moderate.[12] Gastrointestinal adverse events were reported in a small percentage of participants, with a slightly higher incidence in the placebo group.[6]

Table 3: this compound Phase 1b Safety Overview [6]

Adverse Event CategoryThis compound (20mg & 40mg combined)Placebo
Treatment-Emergent AEs Mild to moderateMild to moderate
Gastrointestinal AEs 11%33%
Serious AEs 01 (wrist fracture, considered unrelated to study drug)
Leriglitazone: Manageable Side Effects in Longer-Term Studies

The ADVANCE trial, with a treatment duration of 96 weeks, reported that leriglitazone was generally well-tolerated.[3][4] The most common treatment-emergent adverse events were weight gain and peripheral edema, which are known class effects of PPARγ agonists.[3] Serious adverse events were reported, but the incidence of clinically progressive cerebral ALD was significantly lower in the leriglitazone group compared to placebo.[3] In the NEXUS trial, leriglitazone was also well-tolerated in the pediatric population, with no treatment-related serious adverse events reported.[9][10]

Table 4: Leriglitazone ADVANCE Trial Safety Overview [3]

Adverse EventLeriglitazone (n=77)Placebo (n=39)
Weight Gain 70%23%
Peripheral Edema 64%18%
Serious AEs 18%26%
Clinically Progressive cALD (Serious AE) 0%15.4% (6 patients)

Experimental Protocols: A Glimpse into the Trial Designs

A detailed understanding of the experimental methodologies is crucial for a comprehensive comparison.

This compound Phase 1b Trial (NCT04973657)[2]
  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, rising multiple-dose study.[13]

  • Participants: Adult males (18 years and older) with a genetic diagnosis of X-ALD and clinical features of AMN.[2] A key exclusion criterion was the current use of Lorenzo's Oil or other lipid-lowering agents known to affect VLCFA levels.[2]

  • Intervention: Oral this compound administered once daily at doses of 20 mg and 40 mg, or placebo, for 28 days.[6]

  • Primary Outcome Measures:

    • Safety and tolerability, assessed by monitoring adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

  • Secondary and Exploratory Outcome Measures:

    • Pharmacokinetics of this compound.

    • Change from baseline in plasma levels of various VLCFA species.

Leriglitazone ADVANCE Trial (NCT03231878)[4]
  • Study Design: A 96-week, randomized, double-blind, placebo-controlled, multi-center Phase 2/3 trial.[3]

  • Participants: Ambulatory men aged 18-65 years with a confirmed diagnosis of AMN and an Expanded Disability Status Scale (EDSS) score of 2-6.[3] Patients with evidence of progressive cerebral adrenoleukodystrophy were excluded.[3]

  • Intervention: Oral leriglitazone (starting dose of 150 mg daily, with dose adjustments to achieve target plasma concentrations) or placebo for 96 weeks.[4]

  • Primary Outcome Measure:

    • Change from baseline in the 6-Minute Walk Test distance at week 96.[3]

  • Secondary Outcome Measures:

    • Time to first event of progressing to an EDSS score of 7 or more.

    • Change from baseline in the Berg Balance Scale.

    • Incidence and progression of cerebral lesions as assessed by MRI.

Leriglitazone NEXUS Trial (NCT04528706)[5]
  • Study Design: A 96-week, open-label, multi-center Phase 2/3 trial.[9][11]

  • Participants: Males aged 2 to 12 years with a diagnosis of X-ALD and evidence of cerebral white matter lesions on MRI.[5][11]

  • Intervention: Once-daily oral leriglitazone.[11]

  • Primary Outcome Measure:

    • Proportion of patients with arrested disease at week 96, defined by clinical and radiological criteria.[9][11]

  • Secondary Outcome Measures:

    • Change from baseline in Neurologic Function Score (NFS).

    • Change from baseline in Loes score (a measure of MRI brain lesion severity).

    • Overall survival.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the clinical trial process, the following diagrams are provided.

VK0214_Pathway cluster_blood Bloodstream cluster_cell Target Cell (e.g., Hepatocyte) VK0214 This compound (Oral Administration) TRb Thyroid Hormone Receptor Beta (TRβ) VK0214->TRb Binds and Activates TRE Thyroid Hormone Response Element (TRE) in Nucleus TRb->TRE Binds to ABCD2_gene ABCD2 Gene TRE->ABCD2_gene Promotes Transcription ABCD2_protein ABCD2 Protein (Peroxisomal Transporter) ABCD2_gene->ABCD2_protein Translation VLCFA_metabolism Increased VLCFA Metabolism ABCD2_protein->VLCFA_metabolism Enhances Leriglitazone_Pathway cluster_blood Bloodstream cluster_cell Target Cell (e.g., Neuron, Glia) Leriglitazone Leriglitazone (Oral Administration) PPARg PPARγ Receptor Leriglitazone->PPARg Binds and Activates PPRE Peroxisome Proliferator Response Element (PPRE) in Nucleus PPARg->PPRE Binds to Mitochondrial_Biogenesis Mitochondrial Biogenesis PPRE->Mitochondrial_Biogenesis Neuroinflammation Reduced Neuroinflammation PPRE->Neuroinflammation Myelination Enhanced Myelination PPRE->Myelination Experimental_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (Drug vs. Placebo) Patient_Screening->Randomization Treatment_Period Treatment Period (e.g., 28 days or 96 weeks) Randomization->Treatment_Period Efficacy_Assessment Efficacy Assessment (Biomarkers, Clinical Endpoints) Treatment_Period->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events, Labs) Treatment_Period->Safety_Monitoring Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

References

Assessing the Specificity of VK-0214 for the Thyroid Hormone Receptor Beta: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of VK-0214, a thyroid hormone receptor beta (TRβ) selective agonist, alongside other prominent TRβ-selective compounds. The objective is to evaluate its specificity and performance based on available preclinical and clinical data. While quantitative binding and functional potency data for this compound are not publicly available, this guide contextualizes its known effects with data from comparable molecules, Sobetirome (GC-1) and Resmetirom (MGL-3196), to offer a comprehensive overview for research and drug development professionals.

Introduction to TRβ-Selective Agonists

Thyroid hormone receptors exist in two primary isoforms, alpha (TRα) and beta (TRβ), which are encoded by separate genes and exhibit distinct tissue distribution and physiological roles. TRα is predominantly found in the heart, bone, and central nervous system, while TRβ is the major isoform in the liver. The therapeutic strategy behind TRβ-selective agonists is to harness the beneficial metabolic effects of thyroid hormone, which are primarily mediated by TRβ in the liver (e.g., lowering cholesterol and triglycerides), while minimizing the adverse effects associated with TRα activation, such as tachycardia and bone resorption.

This compound is a novel, orally available small molecule TRβ agonist in development for the treatment of X-linked adrenoleukodystrophy (X-ALD).[1][2][3] Its mechanism of action centers on the selective activation of TRβ to upregulate the expression of the ABCD2 gene, a compensatory transporter that can normalize the metabolism of very-long-chain fatty acids (VLCFAs), the accumulation of which is a hallmark of X-ALD.[4][5]

Comparative Analysis of TRβ Agonist Specificity

A direct quantitative comparison of this compound's binding affinity and functional selectivity against other TRβ agonists is challenging due to the limited availability of public data for this compound. However, by examining the data for well-characterized agonists like Sobetirome and Resmetirom, we can establish a benchmark for TRβ selectivity.

Table 1: Quantitative Comparison of TRβ Agonist Binding Affinity and Functional Potency

CompoundReceptor IsoformBinding Affinity (Kd)Functional Potency (EC50)Selectivity (TRα/TRβ)
This compound TRβData not publicly availableData not publicly availableDescribed as "selective"
TRαData not publicly availableData not publicly available
Sobetirome (GC-1) hTRβ167 pM[6]0.16 µM[7]~6.6-fold (Kd) / ~3.6-fold (EC50)
hTRα1440 pM[6]0.58 µM[7]
Resmetirom (MGL-3196) TRβData not publicly available0.21 µM~28-fold (EC50)
TRαData not publicly available3.74 µM

Note: Selectivity is calculated from the ratio of Kd or EC50 values (TRα/TRβ). A higher value indicates greater selectivity for TRβ.

While specific values for this compound are not available, preclinical and clinical data demonstrate its functional selectivity. In preclinical studies, this compound has been shown to potently activate the TRβ receptor, leading to increased expression of ABCD2.[7] Phase 1b clinical trials in patients with X-ALD have shown that this compound is safe and well-tolerated, and leads to significant reductions in plasma levels of VLCFAs and other lipids, consistent with a TRβ-mediated effect.[1][8]

Experimental Protocols

The determination of a drug's specificity for its target receptor is a critical step in its development. The following are detailed methodologies for key experiments typically used to assess the specificity of TRβ agonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd or Ki) of a test compound for TRα and TRβ.

Methodology:

  • Receptor Preparation: Human recombinant TRα and TRβ expressed in a suitable system (e.g., insect cells) are used.

  • Incubation: A constant concentration of a radiolabeled ligand, typically [125I]Triiodothyronine ([125I]T3), is incubated with the receptor preparation in a suitable buffer (e.g., Tris-HCl).

  • Competition: A range of concentrations of the unlabeled test compound (e.g., this compound) is added to compete with the radioligand for binding to the receptor.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation. The ratio of Ki values for TRα and TRβ provides a measure of the compound's binding selectivity.

Cell-Based Transactivation Assay

Objective: To determine the functional potency (EC50) and efficacy of a test compound in activating TRα and TRβ.

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., HEK293T) is used.

  • Transfection: The cells are transiently or stably transfected with three key plasmids:

    • An expression vector for the human TRα or TRβ.

    • A reporter plasmid containing a luciferase gene under the control of a thyroid hormone response element (TRE).

    • A control plasmid, often expressing Renilla luciferase, for normalization of transfection efficiency.

  • Treatment: The transfected cells are treated with a range of concentrations of the test compound.

  • Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the activity of both firefly and Renilla luciferases is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The data are then plotted against the compound concentration and fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal efficacy). The ratio of EC50 values for TRα and TRβ indicates the functional selectivity of the compound.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Thyroid_Hormone_Signaling_Pathway cluster_blood Bloodstream cluster_cell Target Cell (e.g., Hepatocyte) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T3 T3/T4 TR TRα / TRβ T3->TR Agonist TRβ Agonist (e.g., this compound) Agonist->TR RXR RXR TR->RXR Heterodimerization TRE Thyroid Hormone Response Element (TRE) RXR->TRE Binding Gene Target Gene Transcription TRE->Gene Activation/Repression

Caption: Simplified Thyroid Hormone Signaling Pathway.

Experimental_Workflow cluster_binding Binding Affinity Assay cluster_functional Functional Potency Assay b1 Prepare TRα and TRβ Receptor Preparations b2 Incubate with [125I]T3 and Varying Concentrations of this compound b1->b2 b3 Separate Bound and Unbound Radioligand b2->b3 b4 Quantify Radioactivity b3->b4 b5 Calculate Ki and Selectivity Ratio b4->b5 end End b5->end f1 Transfect Cells with TRα/TRβ and Luciferase Reporter f2 Treat Cells with Varying Concentrations of this compound f1->f2 f3 Measure Luciferase Activity f2->f3 f4 Calculate EC50 and Selectivity Ratio f3->f4 f4->end start Start start->b1 start->f1

Caption: Experimental Workflow for Assessing TRβ Agonist Specificity.

Conclusion

This compound is a promising TRβ-selective agonist with demonstrated clinical potential for the treatment of X-ALD. While a direct quantitative comparison of its specificity with other TRβ agonists is limited by the lack of publicly available binding and functional potency data, its observed clinical effects on VLCFA and lipid profiles are consistent with a selective mechanism of action. The experimental protocols outlined in this guide provide a framework for the types of studies used to definitively determine and compare the specificity of such compounds. Further disclosure of quantitative data for this compound would enable a more direct and comprehensive assessment of its specificity relative to other TRβ agonists in development.

References

A Comparative Guide to the Pharmacokinetics of VK-0214 and Similar Thyroid Hormone Receptor-Beta Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of VK-0214 and other selective thyroid hormone receptor-beta (THR-β) agonists. The information is intended to offer an objective overview supported by available preclinical and clinical data to aid in research and development efforts within metabolic and endocrine disorders.

Introduction to THR-β Agonists

Selective thyroid hormone receptor-beta (THR-β) agonists are a class of therapeutic agents designed to mimic the effects of thyroid hormone on the THR-β receptor, which is predominantly expressed in the liver. This selectivity aims to harness the beneficial metabolic effects of thyroid hormone, such as reducing cholesterol and triglycerides, while minimizing the adverse effects associated with the THR-α receptor, which is more prevalent in the heart and bone. This guide focuses on this compound, a novel THR-β agonist in development for X-linked adrenoleukodystrophy (X-ALD), and compares its pharmacokinetic properties to other notable compounds in this class, including Resmetirom (MGL-3196), VK2809, Sobetirome (GC-1), and Eprotirome (KB2115).

Comparative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic data for this compound and its comparators. It is important to note that publicly available, specific quantitative pharmacokinetic parameters for this compound are limited at the time of this publication.

Table 1: Pharmacokinetic Profile of this compound

ParameterFindingCitation
Dose Proportionality This compound has demonstrated dose-dependent exposures in clinical trials.[1][2]
Accumulation No evidence of accumulation has been observed following multiple doses.[1][2]
Half-life (t½) The half-life is consistent with the potential for once-daily oral dosing.[1][2]
Overall Profile Described as having a predictable pharmacokinetic profile.[2][3][4]

Table 2: Comparative Pharmacokinetics of THR-β Agonists

CompoundTmax (hours)Half-life (t½)Key Metabolism & Excretion NotesProtein BindingCitations
Resmetirom (MGL-3196) ~4~4.5 hoursMetabolized by CYP2C8. Primarily excreted in feces.>99%[5][6]
VK2809 (active metabolite) Not specified13-41 hours (dose-dependent)Prodrug converted to active form by CYP3A4 in the liver. Less than 3% excreted renally.Not specified[7]
Sobetirome (GC-1) Not specifiedNot specifiedOrally available. Developed as a clinical candidate for cholesterol-lowering.Not specified[8][9][10]
Eprotirome (KB2115) Not specified~2 hoursRapidly absorbed. No accumulation observed.Not specified[11]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from preclinical studies and clinical trials. Below are detailed methodologies typical for the key experiments cited.

Phase 1 Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Clinical Trial

This type of study is crucial for evaluating the safety, tolerability, and pharmacokinetics of a new drug candidate in humans.

Objective: To assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of the investigational drug in healthy volunteers.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Healthy adult volunteers.

  • SAD Phase:

    • Subjects are enrolled in sequential cohorts.

    • Each cohort receives a single oral dose of the investigational drug at a specific, escalating dose level, or a placebo.

    • Blood samples are collected at predetermined time points before and after dosing to measure plasma concentrations of the drug and its metabolites.

    • Safety and tolerability are monitored throughout the study.

  • MAD Phase:

    • Following the SAD phase, new cohorts of subjects receive multiple oral doses of the investigational drug (e.g., once daily for 14 days) at escalating dose levels, or a placebo.[2]

    • Serial blood samples are collected after the first dose and at steady-state to determine pharmacokinetic parameters.

    • Safety monitoring continues throughout the dosing period and a follow-up period.

  • Pharmacokinetic Analysis: Plasma samples are analyzed using a validated bioanalytical method (e.g., LC-MS/MS). Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life (t½) are calculated using non-compartmental analysis.

In Vivo Pharmacokinetic Study in Animal Models

Preclinical animal studies provide initial insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

Objective: To determine the pharmacokinetic profile and tissue distribution of the investigational drug in a relevant animal model (e.g., rodents, non-human primates).

Methodology:

  • Animal Model: Selection of an appropriate animal species. For X-ALD, an in vivo model of the disease may be used.[12]

  • Dosing: The drug is administered via the intended clinical route (e.g., oral gavage) and often intravenously to determine absolute bioavailability.

  • Sample Collection:

    • Blood samples are collected at various time points post-dosing via methods such as tail vein or retro-orbital sampling.

    • For tissue distribution studies, animals are euthanized at different time points, and tissues of interest (e.g., liver, brain, spinal cord) are collected.[12]

  • Bioanalysis: Drug concentrations in plasma and tissue homogenates are quantified using a validated analytical method.

  • Data Analysis: Pharmacokinetic parameters are calculated. For tissue distribution, the concentration of the drug in each tissue is determined to understand its distribution profile.

Mandatory Visualizations

Signaling Pathway of THR-β Agonists

The following diagram illustrates the proposed mechanism of action for THR-β agonists like this compound in the context of X-linked adrenoleukodystrophy.

THR_Beta_Signaling_Pathway cluster_cell Hepatocyte / Target Cell VK0214 This compound (Oral Administration) THR_beta Thyroid Hormone Receptor-Beta (THR-β) VK0214->THR_beta Binds and Activates TRE Thyroid Hormone Response Element (TRE) on DNA THR_beta->TRE Binds to ABCD2_mRNA ABCD2 mRNA TRE->ABCD2_mRNA Increases Transcription ABCD2_Protein ABCD2 Protein (ALDRP) ABCD2_mRNA->ABCD2_Protein Translation Peroxisome Peroxisome ABCD2_Protein->Peroxisome Transports VLCFAs into VLCFA_Metabolism Increased VLCFA Metabolism Peroxisome->VLCFA_Metabolism PK_Study_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Data Analysis cluster_reporting Reporting Protocol_Dev Protocol Development Ethics_Approval Ethics Committee Approval Protocol_Dev->Ethics_Approval Recruitment Subject Recruitment (Healthy Volunteers) Ethics_Approval->Recruitment Dosing Drug Administration (SAD/MAD) Recruitment->Dosing Sampling Blood Sample Collection (Serial) Dosing->Sampling Monitoring Safety & Tolerability Monitoring Dosing->Monitoring Bioanalysis Bioanalysis of Samples (LC-MS/MS) Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis PK_Analysis->Stat_Analysis Report Clinical Study Report Generation Stat_Analysis->Report

References

a validating the long-term safety profile of VK-0214 in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data demonstrates a favorable long-term safety and efficacy profile for VK-0214, a novel thyroid hormone receptor beta (TRβ) agonist, in a well-established mouse model of X-linked adrenoleukodystrophy (X-ALD). These findings position this compound as a promising therapeutic candidate for this rare and debilitating neurodegenerative disorder.

This guide provides a detailed comparison of the preclinical performance of this compound with other therapeutic alternatives for X-ALD, supported by experimental data. The focus is on the long-term safety and efficacy demonstrated in the Abcd1 knockout (KO) mouse model, which mimics the biochemical abnormalities and late-onset neurological symptoms of the human disease.[1][2]

This compound: A Targeted Approach to Mitigating VLCFA Accumulation

X-ALD is characterized by the accumulation of very long-chain fatty acids (VLCFAs) due to mutations in the ABCD1 gene, which encodes a peroxisomal transporter.[3] this compound is a selective TRβ agonist designed to address this core pathology by upregulating the expression of ABCD2, a gene that encodes a compensatory VLCFA transporter.[3][4] Preclinical studies have validated this mechanism, showing that this compound treatment leads to significant increases in ABCD2 expression in both the liver and central nervous system.[3][4]

Mechanism of Action of this compound

cluster_0 This compound Administration cluster_1 Cellular Action cluster_2 Therapeutic Effect VK0214 This compound (Oral) TRb Thyroid Hormone Receptor Beta (TRβ) VK0214->TRb Activates ABCD2 ABCD2 Gene TRb->ABCD2 Upregulates Expression ALDRP Adrenoleukodystrophy-Related Protein (ALDRP) ABCD2->ALDRP Encodes VLCFA_Transport Increased VLCFA Transport into Peroxisomes ALDRP->VLCFA_Transport Facilitates VLCFA_Metabolism Enhanced VLCFA Metabolism VLCFA_Transport->VLCFA_Metabolism VLCFA_Reduction Reduced VLCFA Accumulation VLCFA_Metabolism->VLCFA_Reduction

Caption: this compound signaling pathway in X-ALD.

Long-Term Preclinical Study of this compound in an X-ALD Mouse Model

A pivotal 25-week preclinical study was conducted to evaluate the long-term safety and efficacy of this compound in the Abcd1 KO mouse model. This model, while not exhibiting the inflammatory characteristics of the most severe form of X-ALD, develops a phenotype similar to adrenomyeloneuropathy (AMN), the most common form of the disease, with age-dependent accumulation of VLCFAs.[4]

Experimental Workflow

cluster_0 Animal Model cluster_1 Treatment Groups cluster_2 Dosing Regimen cluster_3 Endpoints Mouse Abcd1 Knockout Mice Vehicle Vehicle Control Mouse->Vehicle VK0214 This compound Mouse->VK0214 Dosing 25 Weeks Oral Administration Vehicle->Dosing VK0214->Dosing Plasma Plasma VLCFA Levels Dosing->Plasma Tissue Tissue VLCFA Levels (Brain, Spinal Cord, Liver) Dosing->Tissue Gene ABCD2 Gene Expression Dosing->Gene

Caption: 25-week preclinical study workflow.

Comparative Efficacy of this compound and Alternative Therapies

The primary therapeutic goal in X-ALD is the reduction of VLCFA levels. The following table summarizes the quantitative efficacy of this compound in the 25-week preclinical study and compares it with available data for other treatment modalities.

TreatmentAnimal ModelDurationKey Efficacy EndpointsReference
This compound Abcd1 KO Mouse25 WeeksPlasma: Significant reductions in C20:0, C22:0, C24:0, and C26:0-LPC. Tissues: Significant reductions in VLCFAs in brain, spinal cord, and liver. Gene Expression: Significant increase in ABCD2 expression in liver and brain.[3][4]
Lorenzo's Oil Healthy MiceUp to 100 daysIncreased hepatic erucic acid levels. No direct effect on peroxisomes was suggested as the mechanism of action.[5]
Lovastatin (B1675250) Abcd1-/- MiceNot specifiedDid not normalize VLCFA content in tissues and plasma.[6]
HDAC Inhibitors N/A (for X-ALD)N/APreclinical data in X-ALD animal models is not readily available.[7][8][9][10][11]

Long-Term Safety Profile of this compound in Preclinical Models

Throughout the 25-week study, this compound was well-tolerated in the Abcd1 KO mice, with no reported adverse effects.[12] This is consistent with findings from a shorter, six-week study in the same model.[13]

Comparison with Alternative Therapies

Lorenzo's Oil

Lorenzo's oil, a mixture of glyceryl trioleate and glyceryl trierucate, has been used to normalize plasma VLCFA levels.[14] However, its clinical efficacy remains controversial, with some studies suggesting it does not arrest disease progression in patients with neurological symptoms and can have side effects such as thrombocytopenia and liver enzyme increases.[15] Preclinical studies in healthy mice showed no evidence of lipidosis in the liver, myocardium, or kidney after long-term administration.[5]

Lovastatin

Lovastatin, a cholesterol-lowering drug, was investigated for its potential to reduce VLCFA levels. While some initial studies in patients showed a reduction in plasma C26:0, these were often accompanied by a low-fat diet.[16] Subsequent preclinical studies in Abcd1-/- mice failed to demonstrate a normalization of VLCFA levels in tissues and plasma.[6] Preclinical safety evaluations of lovastatin at high doses in animals have shown a broad spectrum of toxicity, though these are not considered predictive of significant risk at therapeutic doses in humans.[17][18]

Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors are being explored for a variety of diseases, but their preclinical evaluation specifically for X-ALD is not well-documented in the available literature.[7][8][9][10][11]

Conclusion

The long-term preclinical data for this compound in the Abcd1 knockout mouse model provide strong evidence of its safety and efficacy in reducing the primary biochemical hallmark of X-linked adrenoleukodystrophy. The targeted mechanism of action, focused on upregulating the compensatory ABCD2 transporter, and the robust and sustained reductions in VLCFA levels in both the periphery and the central nervous system, distinguish this compound from other therapeutic approaches. Compared to existing alternatives like Lorenzo's oil and lovastatin, this compound demonstrates a more direct and potent effect on the underlying pathology in a relevant animal model, with a favorable safety profile in long-term preclinical assessment. These findings strongly support the continued clinical development of this compound as a potentially disease-modifying therapy for patients with X-ALD.

Experimental Protocols

25-Week this compound Study in Abcd1 Knockout Mice [3][4]

  • Animal Model: Male Abcd1 knockout mice, which develop an age-dependent accumulation of VLCFAs, mimicking the biochemical profile of human X-ALD.[1][2]

  • Treatment Groups: Mice were randomized to receive either this compound or a vehicle control.

  • Dosing: this compound was administered orally on a daily basis for a total of 25 weeks.

  • Sample Collection and Analysis:

    • Plasma: Blood samples were collected at multiple time points throughout the study for the analysis of VLCFA-lysophosphatidylcholine (LPC) esters.

    • Tissues: At the end of the 25-week treatment period, brain, spinal cord, and liver tissues were collected for the analysis of VLCFA levels.

    • Gene Expression: Tissue samples were also analyzed for the expression of the ABCD2 gene using quantitative real-time polymerase chain reaction (qRT-PCR).

  • Statistical Analysis: Appropriate statistical methods were used to compare the VLCFA levels and gene expression between the this compound treated and vehicle control groups.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Handling VK-0214

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the handling of VK-0214, a novel, orally available small molecule agonist of the thyroid hormone receptor beta (TRβ). The following procedures are designed to ensure the safety of researchers and the integrity of experimental protocols. As a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, these guidelines are based on best practices for handling potent research compounds of a similar nature.

I. Personal Protective Equipment (PPE) and Safety Precautions

The primary routes of exposure to a potent research compound like this compound in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion. Adherence to the following PPE and safety protocols is mandatory to minimize risk.

A. Personal Protective Equipment (PPE)

A risk assessment should be conducted for each procedure to determine the appropriate level of PPE.

ActivityRecommended PPERationale
Weighing and Dispensing (Solid Form) - Full-face powered air-purifying respirator (PAPR) or N95 respirator with eye protection - Disposable solid-front lab coat with tight-fitting cuffs - Double nitrile gloves - Disposable sleevesHigh risk of aerosolization and inhalation of fine particles. Full respiratory and skin protection is crucial.
Solution Preparation - Chemical fume hood - Lab coat - Safety glasses with side shields or chemical splash goggles - Single pair of chemical-resistant nitrile glovesReduced risk of aerosolization, but potential for splashes and spills. Engineering controls (fume hood) are the primary means of protection.
In Vitro / In Vivo Dosing - Lab coat - Safety glasses - Appropriate gloves for the solvent and compoundFocus on preventing skin and eye contact during administration.

B. General Laboratory Safety Practices

  • Ventilation: All work with solid this compound and concentrated stock solutions should be performed in a certified chemical fume hood.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Spill Management: A spill kit containing absorbent materials, appropriate neutralizing agents (if applicable), and waste disposal bags must be readily available. In case of a spill, evacuate the immediate area, alert others, and follow established institutional procedures for hazardous material cleanup.

  • Emergency Procedures: Ensure that an eyewash station and safety shower are accessible and in good working order. All personnel should be familiar with their location and operation.

II. Operational Plan: From Receipt to Experimentation

A structured approach to the handling of this compound is critical for both safety and experimental reproducibility.

A. Compound Receipt and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Log the compound into the laboratory's chemical inventory system.

  • Store this compound in a cool, dry, and dark location. Based on vendor information for the solid form, storage at -20°C for up to 3 years is recommended.[1]

  • Clearly label the container with the compound name, CAS number (852949-30-5), date of receipt, and any known hazards.[1]

B. Stock Solution Preparation

This compound is soluble in DMSO (≥ 100 mg/mL).[1]

  • Preparation: All manipulations should be performed in a chemical fume hood.

  • Solvent: Use fresh, anhydrous DMSO for optimal solubility.[1]

  • Procedure:

    • Calculate the required mass of this compound to achieve the desired stock concentration.

    • Carefully weigh the solid compound.

    • Add the appropriate volume of DMSO to the vial containing the compound.

    • Vortex or sonicate gently until the compound is fully dissolved.

  • Storage: Store stock solutions in tightly sealed vials at -80°C for up to 6 months or -20°C for up to 1 month to minimize degradation.[1] Avoid repeated freeze-thaw cycles.

III. Experimental Protocol: In Vitro TRβ Agonist Activity Assay

The following is a detailed methodology for a representative key experiment: a cell-based luciferase reporter assay to determine the agonist activity of this compound on the human thyroid hormone receptor beta (TRβ). This type of assay is a standard method for characterizing the potency of nuclear receptor agonists.[2][3][4]

A. Objective

To quantify the dose-dependent activation of human TRβ by this compound and determine its half-maximal effective concentration (EC50).

B. Materials

  • This compound

  • Human cell line engineered to express human TRβ and a thyroid hormone response element (TRE)-driven luciferase reporter gene (e.g., from INDIGO Biosciences or similar).[2][5]

  • Cell culture medium (as recommended by the cell line provider)

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • L-Triiodothyronine (T3) as a reference agonist

  • DMSO (cell culture grade)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

C. Methodology

  • Cell Culture:

    • Culture the TRβ reporter cells according to the supplier's protocol, typically in medium supplemented with charcoal-stripped FBS to reduce background activation.

    • Harvest and seed the cells into 96-well plates at a predetermined density. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Further dilute the this compound and the T3 reference agonist in cell culture medium to the final desired concentrations. The final DMSO concentration in the cell culture should be kept constant and typically below 0.5%.

  • Cell Treatment:

    • Carefully remove the culture medium from the plated cells.

    • Add the media containing the various concentrations of this compound, T3, or vehicle control (medium with DMSO) to the respective wells.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay:

    • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase reagent to each well and mix gently.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from vehicle-treated wells) from all other readings.

    • Normalize the data to the maximal response induced by the reference agonist, T3.

    • Plot the normalized response as a function of the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

IV. Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste StreamDisposal Procedure
Unused Solid Compound - Dispose of as hazardous chemical waste through a certified vendor. - Do not dispose of in regular trash.
Aqueous Waste (from cell culture) - Collect in a sealed, labeled container. - The container should be clearly labeled with "this compound" and its concentration. - Dispose of as hazardous chemical waste. Do not pour down the drain.
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound.
Contaminated PPE (e.g., gloves, lab coat) - Doff PPE carefully to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste.

V. Visualizations

The following diagrams illustrate the signaling pathway of this compound and a general workflow for its handling and experimental use.

VK0214_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm VK0214_TRb This compound-TRβ Complex TRE Thyroid Hormone Response Element (TRE) VK0214_TRb->TRE Binds to ABCD2_Gene ABCD2 Gene TRE->ABCD2_Gene Regulates ABCD2_mRNA ABCD2 mRNA ABCD2_Gene->ABCD2_mRNA Transcription ABCD2_Protein ABCD2 Protein (Transporter) ABCD2_mRNA->ABCD2_Protein Translation VK0214_in This compound TRb TRβ Receptor VK0214_in->TRb Binds to TRb->VK0214_TRb Translocates to Nucleus VLCFA_reduction Reduction of Very Long-Chain Fatty Acids (VLCFAs) ABCD2_Protein->VLCFA_reduction Leads to VK0214_out This compound (Extracellular) VK0214_out->VK0214_in Enters Cell

Caption: Signaling pathway of this compound, a selective TRβ agonist.

Caption: General workflow for handling and experimentation with this compound.

References

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